Product packaging for (2,3-Dimethoxy-benzyl)-phenethyl-amine(Cat. No.:CAS No. 101582-36-9)

(2,3-Dimethoxy-benzyl)-phenethyl-amine

Cat. No.: B011705
CAS No.: 101582-36-9
M. Wt: 271.35 g/mol
InChI Key: YRDXSDXMPHOCBI-UHFFFAOYSA-N
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Description

(2,3-Dimethoxy-benzyl)-phenethyl-amine, also known as this compound, is a useful research compound. Its molecular formula is C17H21NO2 and its molecular weight is 271.35 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21NO2 B011705 (2,3-Dimethoxy-benzyl)-phenethyl-amine CAS No. 101582-36-9

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-19-16-10-6-9-15(17(16)20-2)13-18-12-11-14-7-4-3-5-8-14/h3-10,18H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDXSDXMPHOCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365788
Record name (2,3-Dimethoxy-benzyl)-phenethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101582-36-9
Record name (2,3-Dimethoxy-benzyl)-phenethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Putative Mechanism of Action of (2,3-Dimethoxy-benzyl)-phenethylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the specific compound (2,3-Dimethoxy-benzyl)-phenethylamine is limited in the public domain. This guide, therefore, extrapolates its likely mechanism of action based on the well-documented pharmacology of structurally related N-benzylphenethylamine analogues, often referred to as NBOMe compounds. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

(2,3-Dimethoxy-benzyl)-phenethylamine belongs to the broader class of N-benzylphenethylamines, which are derivatives of the 2-phenethylamine structure. The addition of an N-benzyl group to phenethylamine hallucinogens is known to significantly increase their affinity and potency, particularly at serotonin receptors. The characteristic psychoactive effects of these compounds are primarily mediated by their action on the serotonin 2A receptor (5-HT2A). This guide will delve into the putative mechanism of action, drawing parallels from closely related and extensively studied analogues.

Proposed Primary Mechanism of Action: Serotonin 5-HT2A Receptor Agonism

The primary molecular target for N-benzylphenethylamines is the 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of this receptor is responsible for the profound perceptual and cognitive changes associated with serotonergic hallucinogens.

Receptor Binding and Activation

N-benzyl substitution on phenethylamines dramatically enhances binding affinity for the 5-HT2A receptor, often resulting in compounds with subnanomolar affinity.[1][2] The (2,3-Dimethoxy-benzyl) moiety is expected to contribute to this high affinity through specific interactions within the receptor's binding pocket. Upon binding, (2,3-Dimethoxy-benzyl)-phenethylamine is predicted to act as a potent agonist, triggering a conformational change in the 5-HT2A receptor.

Downstream Signaling Pathways

Activation of the 5-HT2A receptor initiates a cascade of intracellular signaling events. The receptor is primarily coupled to the Gq/G11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 Pathway: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ can activate various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases.

  • DAG Pathway: DAG, along with the released Ca2+, activates PKC, which then phosphorylates a wide range of cellular proteins, modulating their activity and leading to diverse physiological responses.

The following diagram illustrates the proposed primary signaling pathway:

5HT2A_Signaling_Pathway Ligand (2,3-Dimethoxy-benzyl)- phenethylamine Receptor 5-HT2A Receptor Ligand->Receptor Binds & Activates G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates Ca_Release->PKC_Activation Co-activates Cellular_Response Cellular Response (e.g., neuronal excitation) PKC_Activation->Cellular_Response Leads to

Proposed 5-HT2A receptor signaling cascade.

Secondary Pharmacological Targets

While the 5-HT2A receptor is the primary target, N-benzylphenethylamines often exhibit affinity for other monoamine receptors, which can modulate their overall pharmacological profile.

Serotonin 5-HT2C and 5-HT1A Receptors

Many N-benzylphenethylamines also bind to 5-HT2C receptors, often with high affinity.[1] The functional activity at this receptor can vary. Additionally, some analogues show affinity for 5-HT1A receptors, though typically lower than for 5-HT2A.[3][4] Interactions with these receptors could contribute to the nuanced psychoactive and physiological effects.

Adrenergic and Dopaminergic Receptors

Studies on related compounds have shown that N-2-methoxybenzyl substitution can increase binding affinity at adrenergic α1 receptors.[3] This interaction might contribute to stimulant-like properties.[3] Affinity for dopaminergic receptors is generally lower.[3]

Monoamine Transporters

The parent compound, phenethylamine, is a releasing agent of norepinephrine and dopamine.[5] However, N-benzyl substitution tends to decrease interaction with monoamine transporters. While some N-benzylphenethylamines show weak affinity for these transporters, they are generally not potent monoamine uptake inhibitors or releasing agents.[4]

Quantitative Pharmacological Data of Structurally Related Compounds

CompoundReceptorKi (nM)EC50 (nM)Reference
25I-NBOMe 5-HT2ASubnanomolar-[2]
Various NBOMe drugs 5-HT2A-40 - 500[3]
Compound 8b 5-HT2A0.29-[1]
Compound 1b 5-HT2A-0.074[1]
Various NBOMe drugs Adrenergic α1300 - 900-[3]
Various NBOMe drugs TAAR160 - 2200-[3]

Experimental Protocols for Pharmacological Characterization

The following are generalized experimental protocols typically employed to determine the mechanism of action of novel psychoactive compounds like N-benzylphenethylamines.

Radioligand Binding Assays

This method is used to determine the binding affinity of a compound for a specific receptor.

  • Preparation of Cell Membranes: Human embryonic kidney (HEK) 293 cells or other suitable cell lines are transiently transfected to express the human receptor of interest (e.g., 5-HT2A). The cells are then harvested and homogenized to prepare a membrane fraction.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound.

  • Separation and Detection: The reaction mixture is filtered to separate the bound from the unbound radioligand. The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

The following diagram outlines a typical radioligand binding assay workflow:

Radioligand_Binding_Assay Start Start Cell_Culture Cell Culture with Receptor Expression Start->Cell_Culture Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Filtration Filtration to Separate Bound/Unbound Ligand Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis: Determine IC50 and Ki Scintillation->Data_Analysis End End Data_Analysis->End

Workflow for a radioligand binding assay.

Functional Assays (e.g., Inositol Phosphate Accumulation)

These assays measure the functional consequence of receptor activation, such as the production of second messengers.

  • Cell Culture and Transfection: Cells expressing the receptor of interest are cultured in appropriate media.

  • Labeling: The cells are incubated with a radiolabeled precursor, such as [3H]myo-inositol, to label the cellular phosphoinositide pools.

  • Stimulation: The cells are then stimulated with varying concentrations of the test compound in the presence of LiCl (which inhibits inositol monophosphatase, allowing inositol phosphates to accumulate).

  • Extraction and Separation: The reaction is stopped, and the inositol phosphates are extracted. The different inositol phosphate species (IP1, IP2, IP3) are separated using anion-exchange chromatography.

  • Quantification: The radioactivity of the separated inositol phosphates is measured by scintillation counting.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Conclusion

Based on the pharmacology of structurally related N-benzylphenethylamines, the primary mechanism of action of (2,3-Dimethoxy-benzyl)-phenethylamine is proposed to be potent agonism at the serotonin 5-HT2A receptor. This activity is expected to initiate a Gq/G11-mediated signaling cascade, leading to the activation of phospholipase C and subsequent increases in intracellular inositol phosphates and calcium. Secondary interactions with other serotonin receptor subtypes and adrenergic receptors may also contribute to its overall pharmacological profile. Further empirical studies are necessary to definitively elucidate the precise mechanism and quantitative pharmacological parameters of this specific compound.

References

In Vitro Activity of (2,3-Dimethoxy-benzyl)-phenethyl-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated in vitro pharmacological profile of (2,3-Dimethoxy-benzyl)-phenethyl-amine. While direct experimental data for this specific molecule is not publicly available, this document synthesizes findings from closely related N-benzylphenethylamine analogues to project its likely biological activities. The N-benzylphenethylamine scaffold is a well-recognized pharmacophore, particularly known for its potent interactions with serotonin receptors. This guide will delve into the structure-activity relationships (SAR) of this chemical class, detail relevant experimental protocols for assessing in vitro activity, and present potential signaling pathways. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel psychoactive compounds and the development of new therapeutic agents.

Introduction

This compound belongs to the N-benzylphenethylamine class of compounds, which are derivatives of the endogenous trace amine phenethylamine. The addition of an N-benzyl group to the phenethylamine core structure can significantly modulate its pharmacological properties, often leading to a marked increase in affinity and potency at various G-protein coupled receptors (GPCRs), most notably the serotonin 5-HT₂A receptor.[1] The substitution pattern on both the phenethylamine and the N-benzyl rings plays a critical role in determining the specific receptor binding profile and functional activity.

The 2,3-dimethoxy substitution on the benzyl moiety of the titular compound suggests a potential for significant interaction with serotonergic systems, a hypothesis supported by extensive research on analogous compounds. This guide will explore the expected in vitro activity based on the established SAR of this compound family.

Predicted In Vitro Activity and Structure-Activity Relationships

The in vitro activity of N-benzylphenethylamines is predominantly characterized by their interaction with serotonin 5-HT₂ receptors (5-HT₂A, 5-HT₂B, and 5-HT₂C).

Serotonin 5-HT₂A Receptor

N-benzylphenethylamines are renowned for their high potency as 5-HT₂A receptor agonists.[1][2] The addition of a methoxy group to the ortho position (2-position) of the N-benzyl ring, as seen in the well-studied compound 25I-NBOMe, dramatically increases 5-HT₂A binding affinity and functional potency.[1] The presence of a second methoxy group at the meta position (3-position) in this compound is likely to further modulate this activity. Structure-activity relationship studies have shown that substitutions on the N-benzyl ring influence the electrostatic potential and steric interactions within the receptor binding pocket.[2]

Serotonin 5-HT₂C Receptor

Many N-benzylphenethylamines also exhibit high affinity and agonist activity at the 5-HT₂C receptor.[3][4] The selectivity between 5-HT₂A and 5-HT₂C receptors is influenced by the specific substitution patterns on both aromatic rings.

Other Potential Targets

While the primary focus of research has been on serotonergic receptors, phenethylamine derivatives have the potential to interact with a broader range of biological targets, including other serotonin receptor subtypes, adrenergic receptors (α and β), and dopamine receptors. However, for many N-benzylphenethylamines, the affinity for these other receptors is significantly lower than for the 5-HT₂A receptor.[5]

Quantitative Data for Representative N-Benzylphenethylamine Analogues

To illustrate the potent in vitro activity of this class of compounds, the following table summarizes binding affinities (Ki) and functional potencies (EC₅₀) for several representative N-benzylphenethylamine analogues at human serotonin receptors. It is important to note that these are analogues and not the specific compound of interest, but they provide a strong basis for predicting its potential activity.

Compound5-HT₂A Ki (nM)5-HT₂A EC₅₀ (nM)5-HT₂C Ki (nM)5-HT₂C EC₅₀ (nM)Reference
25B-NBOMe 0.160.250.901.1[3]
25I-NBOMe 0.0440.431.32.1[1][5]
N-(2-hydroxybenzyl)-2,5-dimethoxy-4-cyanophenethylamine (6b) 2.91.5290>10,000[6]
N-(2-hydroxybenzyl)-2,5-dimethoxy-4-methylphenethylamine (1b) 0.580.0742430[6]

Table 1: In Vitro Activity of Representative N-Benzylphenethylamine Analogues at Human 5-HT₂A and 5-HT₂C Receptors.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments typically used to characterize the pharmacological profile of N-benzylphenethylamines.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound at target receptors (e.g., 5-HT₂A, 5-HT₂C).

  • Materials:

    • Cell membranes expressing the human recombinant receptor of interest (e.g., from HEK293 cells).

    • Radioligand (e.g., [³H]ketanserin for 5-HT₂A, [³H]mesulergine for 5-HT₂C).

    • Test compound: this compound.

    • Non-specific binding control (e.g., mianserin for 5-HT₂A).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • The incubation is carried out at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • Competition binding curves are generated, and the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined.

    • The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays (Calcium Flux Assay)

Functional assays are used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound as an agonist or antagonist at a receptor. The 5-HT₂A and 5-HT₂C receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium.

  • Objective: To determine the agonist or antagonist properties of this compound at Gq-coupled receptors.

  • Materials:

    • Cells stably expressing the human recombinant receptor of interest (e.g., HEK293 cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compound: this compound.

    • Reference agonist (e.g., serotonin).

    • Fluorescence plate reader.

  • Procedure:

    • Cells are seeded into microplates and cultured overnight.

    • The cells are loaded with a calcium-sensitive fluorescent dye.

    • The cells are then treated with varying concentrations of the test compound.

    • Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.

    • Dose-response curves are generated to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect of the compound relative to a full agonist).

Visualizations

Signaling Pathway

The following diagram illustrates the canonical Gq-coupled signaling pathway activated by an agonist at the 5-HT₂A receptor.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., N-Benzylphenethylamine) Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Binds to G_protein Gq Protein (α, β, γ subunits) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Target Proteins

Caption: Gq-coupled signaling pathway of the 5-HT₂A receptor.

Experimental Workflow

The following diagram outlines a typical workflow for the in vitro characterization of a novel compound like this compound.

In_Vitro_Workflow cluster_synthesis Compound Preparation cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening cluster_selectivity Selectivity Profiling cluster_data_analysis Data Analysis and Interpretation Compound_Synthesis Synthesis and Purification of This compound Binding_Assay Radioligand Binding Assay (Determine Ki at target receptors) Compound_Synthesis->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Flux) (Determine EC50 and Emax) Binding_Assay->Functional_Assay Selectivity_Panel Binding Assays against a panel of off-target receptors Functional_Assay->Selectivity_Panel Data_Analysis Data Analysis and SAR (Structure-Activity Relationship) Selectivity_Panel->Data_Analysis

Caption: Workflow for in vitro pharmacological characterization.

Conclusion

Based on the extensive structure-activity relationship data available for the N-benzylphenethylamine class, it is highly probable that this compound is a potent agonist at serotonin 5-HT₂A and 5-HT₂C receptors. The dimethoxy substitution pattern on the N-benzyl ring is anticipated to confer high affinity and functional activity. The experimental protocols and workflows detailed in this guide provide a robust framework for the empirical validation of these predictions. Further in vitro and in vivo studies are warranted to fully elucidate the pharmacological and toxicological profile of this specific compound and to explore its potential therapeutic applications or abuse liability. This document serves as a critical starting point for researchers embarking on the investigation of this and related novel psychoactive substances.

References

Receptor Binding Affinity of (2,3-Dimethoxy-benzyl)-phenethyl-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the receptor binding affinity of N-benzyl-substituted phenethylamines, with a focus on providing context for the potential activity of (2,3-Dimethoxy-benzyl)-phenethyl-amine. The N-benzyl substitution on phenethylamine scaffolds is a critical structural modification known to significantly enhance binding affinity and functional activity at serotonin 5-HT2A receptors.[1][2][3] While specific binding data for this compound is not prominently available in the current body of scientific literature, this guide synthesizes data from closely related analogs to provide a robust framework for understanding its likely pharmacological profile.

The primary target of these compounds is the 5-HT2A receptor, a G protein-coupled receptor (GPCR) extensively implicated in a range of neurological processes.[4] Agonism at this receptor is a hallmark of classic psychedelic compounds and is a focal point for the development of novel therapeutics for psychiatric and neurological disorders.[5] This guide details the structure-activity relationships (SAR) within this chemical class, presents quantitative binding and functional data for key analogs, outlines the experimental protocols for assessing receptor affinity, and visualizes the associated signaling pathways.

Data Presentation: Receptor Binding and Functional Activity of N-Benzylphenethylamine Analogs

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of a series of N-benzylphenethylamine derivatives at human serotonin 5-HT2A and 5-HT2C receptors. This data is crucial for understanding the impact of substitutions on both the phenethylamine and N-benzyl moieties.

Table 1: Receptor Binding Affinities (Ki, nM) of N-Benzylphenethylamine Analogs

Compound 4-substituent (Phenethylamine) N-benzyl substituent 5-HT2A Ki (nM) 5-HT2C Ki (nM)
1a H 2-methoxy 11 16
1b H 2-hydroxy 4.6 12
2a Me 2-methoxy 2.5 4.5
2b Me 2-hydroxy 1.1 2.9
4a Et 2-methoxy 2.8 4.3
4b Et 2-hydroxy 0.93 2.0
8a Br 2-methoxy 0.44 1.1
8b Br 2-hydroxy 0.29 0.82
9a I 2-methoxy 0.44 1.0
9b I 2-hydroxy 0.31 0.72

| 12d | CN | 2,3-methylenedioxy | 14 | 220 |

Data compiled from Hansen, M., et al. (2014).[1][2][3][6]

Table 2: Functional Potency (EC50, nM) and Efficacy (% of 5-HT max response) of N-Benzylphenethylamine Analogs

Compound 4-substituent (Phenethylamine) N-benzyl substituent 5-HT2A EC50 (nM) 5-HT2A Efficacy (%) 5-HT2C EC50 (nM) 5-HT2C Efficacy (%)
1a H 2-methoxy 5.3 92 16 89
1b H 2-hydroxy 0.074 87 31 82
2a Me 2-methoxy 2.0 94 4.9 90
2b Me 2-hydroxy 0.29 89 3.5 85
4a Et 2-methoxy 1.6 95 4.1 91
4b Et 2-hydroxy 0.24 90 2.8 86
8a Br 2-methoxy 0.51 96 1.2 92
8b Br 2-hydroxy 0.11 91 0.89 87
9a I 2-methoxy 0.38 97 0.95 93
9b I 2-hydroxy 0.091 92 0.68 88

| 12d | CN | 2,3-methylenedioxy | 25 | 85 | >10,000 | - |

Data compiled from Hansen, M., et al. (2014).[1][2][3][6]

Compounds with an N-(2-hydroxybenzyl) substitution generally exhibit higher functional potency at the 5-HT2A receptor.[6] Notably, the N-(2,3-methylenedioxybenzyl) substituted compounds were generally less potent.[6]

Experimental Protocols

Radioligand Binding Assays

This protocol outlines a standard method for determining the binding affinity of a test compound for the 5-HT2A receptor through competitive displacement of a radiolabeled ligand.

1. Membrane Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing the human 5-HT2A receptor are cultured and harvested.

  • Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use.[7]

  • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[7]

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.[7]

  • To each well, the following are added in order:

    • 150 µL of the membrane preparation (containing a specific amount of protein, e.g., 3-20 µg).[7]

    • 50 µL of the test compound at various concentrations.

    • 50 µL of a radioligand solution (e.g., [3H]-ketanserin or [125I]-(±)DOI) at a fixed concentration, typically near its Kd value.[7][8]

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., 10 µM ketanserin).[9]

  • The plate is incubated for a set period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[7]

3. Separation and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester, which separates the bound from the free radioligand.[7]

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

  • The filters are dried, and a scintillation cocktail is added.[7]

  • The radioactivity retained on the filters is quantified using a scintillation counter.[7]

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Inositol Phosphate Accumulation

This protocol measures the functional activity of a compound by quantifying the accumulation of inositol phosphates (IPs), a downstream second messenger of 5-HT2A receptor activation.

1. Cell Culture and Labeling:

  • HEK293 cells expressing the 5-HT2A receptor are seeded in multi-well plates.

  • The cells are incubated overnight with myo-[3H]inositol in an inositol-free medium to allow for the incorporation of the radiolabel into the cell membrane phospholipids.[10]

2. Compound Incubation:

  • The cells are washed to remove excess unincorporated [3H]inositol.

  • A buffer containing LiCl is added to the cells. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs upon receptor activation.[11]

  • The cells are then stimulated with various concentrations of the test compound for a defined period (e.g., 30-60 minutes) at 37°C.

3. Extraction of Inositol Phosphates:

  • The stimulation is terminated by the addition of a cold acid solution (e.g., perchloric acid or trichloroacetic acid) to lyse the cells and precipitate proteins.

  • The cell lysates are neutralized, and the soluble inositol phosphates are separated from the insoluble fraction by centrifugation.

4. Quantification of Inositol Phosphates:

  • The supernatant containing the [3H]-labeled inositol phosphates is loaded onto anion-exchange chromatography columns.

  • The columns are washed, and the total [3H]-IPs are eluted with a high-salt buffer (e.g., ammonium formate/formic acid).

  • The radioactivity in the eluate is measured by liquid scintillation counting.

5. Data Analysis:

  • The amount of [3H]-IP accumulation is plotted against the concentration of the test compound.

  • The EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response, often expressed as a percentage of the response to a reference agonist like serotonin) are determined using non-linear regression.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand N-Benzylphenethylamine (Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release ER->Ca_Release Induces Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: 5-HT2A Receptor Signaling Pathway

G Start Start: Prepare Reagents Plate_Setup Plate Setup: Add Membranes, Test Compound, and Radioligand to 96-well plate Start->Plate_Setup Incubation Incubation (e.g., 60 min at 30°C) Plate_Setup->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Filter Washing (Remove non-specific binding) Filtration->Washing Drying Filter Drying Washing->Drying Scintillation Add Scintillation Cocktail & Count Radioactivity Drying->Scintillation Analysis Data Analysis (Calculate IC50 and Ki values) Scintillation->Analysis End End: Determine Binding Affinity Analysis->End

Caption: Radioligand Binding Assay Workflow

References

A Technical Guide to the Structure-Activity Relationships of N-Benzyl Phenethylamines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-benzyl phenethylamines, a class of compounds renowned for their high potency as serotonergic ligands. We will explore the key structural modifications that influence their binding affinity and functional activity, present quantitative data from seminal studies, detail common experimental protocols, and visualize the underlying molecular pathways and scientific workflows.

Introduction: The Rise of Super-Potent 5-HT₂ₐ Agonists

The N-benzyl phenethylamines, often referred to as the NBOMe or NBOH series, represent a significant evolution from classical phenethylamine psychedelics like 2C-B (4-bromo-2,5-dimethoxyphenethylamine). Early research into N-substituted phenethylamines showed that simple alkyl groups (methyl, ethyl) led to a dramatic loss of activity.[1] It was the discovery that the addition of a larger N-benzyl group, particularly one with specific oxygenated substituents, could dramatically increase binding affinity and functional potency at the serotonin 5-HT₂ₐ receptor that opened a new chapter in serotonergic drug design.[1][2][3][4][5]

This enhancement is so profound that many compounds in this class exhibit picomolar to subnanomolar affinities, making them some of the most potent 5-HT₂ₐ agonists known.[1][4][6] Their high potency and selectivity have made them valuable tools in neuroscience, including the development of agonist-based positron emission tomography (PET) radioligands like [¹¹C]Cimbi-36 for imaging the 5-HT₂ₐ receptor in its active state in the human brain.[1][2]

Core Structure-Activity Relationships

The SAR of N-benzyl phenethylamines can be systematically understood by examining substitutions on two key parts of the molecule: the N-benzyl ring and the phenethylamine ring .

Critical Influence of the N-Benzyl Moiety

The N-benzyl group is the primary driver of the exceptionally high potency observed in this class. Its substituents and their positions are critical determinants of receptor affinity and function.

  • The 2'-Position is Key: The most significant finding in the SAR of this class is the profound effect of a substituent at the 2'-position of the N-benzyl ring.

    • 2'-Methoxy and 2'-Hydroxy Groups: An N-(2-methoxybenzyl) or N-(2-hydroxybenzyl) group confers the highest potency.[2][3] The N-(2-hydroxybenzyl) substituted compounds, in particular, generally demonstrate the highest functional activity at the 5-HT₂ₐ receptor.[1] Small modifications to this position can have a major impact on affinity.[3][7]

    • Other 2'-Substituents: An N-(2-fluorobenzyl) substitution results in compounds with inferior affinity, efficacy, and selectivity.[1]

  • Other N-Benzyl Ring Substitutions:

    • An N-(2,3-methylenedioxybenzyl) group generally produces less potent compounds compared to the 2'-methoxy or 2'-hydroxy variants.[1]

    • A systematic "methoxy-scan" of the N-benzyl ring revealed that while a 2',3'-dimethoxy substitution can maintain high affinity, substitutions at the 2',4'-, 2',5'-, or 2',6'-positions lead to a significant decrease in potency.[3]

  • Proposed Mechanism of Action: The high potency is believed to stem from specific interactions within the receptor's binding pocket. In silico modeling suggests the N-benzyl moiety forms crucial π-stacking interactions with aromatic residues, particularly Phe339 , in the 5-HT₂ₐ receptor.[8][9] Furthermore, functional potency has been shown to correlate with the electron density at the C5' position of the N-benzyl ring.[8]

Substitutions on the Phenethylamine Ring

Modifications to the phenethylamine portion, inherited from the "2C" family of compounds, are also crucial for modulating affinity and selectivity.

  • The 4-Position: This position has been extensively studied.

    • Halogens and Small Alkyl Groups: Nonpolar substituents such as halogens (Iodo, Bromo, Chloro) or short alkyl chains are well-tolerated and often lead to high-affinity ligands.[1] This defines well-known compounds like 25I-NBOMe and 25B-NBOMe.[5][10]

    • Cyano Group: A 4-cyano (CN) substituent can produce compounds with both high potency and impressive selectivity for the 5-HT₂ₐ receptor.[1]

    • Hydrogen-Bond Donors: Polar groups that act as hydrogen bond donors, such as hydroxyl (-OH), carboxylic acid (-COOH), or amine (-NH₂) groups, dramatically decrease binding affinity.[1]

  • The 2,5-Positions: The 2,5-dimethoxy substitution pattern is a foundational element for high 5-HT₂ₐ receptor activity in the broader phenethylamine class and is conserved in nearly all high-potency N-benzyl derivatives.[5]

Below is a diagram summarizing the key SAR findings.

SAR_Summary Key Structure-Activity Relationships of N-Benzyl Phenethylamines cluster_mol Core Scaffold cluster_phen Phenethylamine Ring (A) cluster_benzyl N-Benzyl Ring (B) molecule R4_pos 4-Position (R4) R2_prime_pos 2'-Position (R2') R4_good Increases Affinity: - Halogens (I, Br, Cl) - Short Alkyl - Cyano (CN) R4_pos->R4_good R4_bad Decreases Affinity: - H-bond donors (-OH, -COOH) R4_pos->R4_bad R25_pos 2,5-Positions R25_good Optimal: - Dimethoxy (-OCH3) R25_pos->R25_good R2_prime_good Dramatically Increases Potency: - Methoxy (-OCH3) - Hydroxy (-OH) R2_prime_pos->R2_prime_good R2_prime_bad Decreases Potency: - Fluoro (-F) R2_prime_pos->R2_prime_bad

A diagram of core N-benzyl phenethylamine SAR.

Quantitative SAR Data

The following tables summarize binding affinity (Kᵢ) and functional potency (EC₅₀) data for a selection of N-benzyl phenethylamines at human 5-HT₂ₐ and rat 5-HT₂C receptors, highlighting the impact of substitutions on both the phenethylamine and N-benzyl rings.[1]

Table 1: Effect of N-Benzyl Ring Substitution on 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) Core

Compound (R₂')5-HT₂ₐ Kᵢ (nM)5-HT₂ₐ EC₅₀ (nM)5-HT₂C Kᵢ (nM)5-HT₂C EC₅₀ (nM)5-HT₂ₐ/₂C Selectivity (Functional)
2-Methoxy 0.430.321.83.511
2-Hydroxy 0.690.122.522183
2-Fluoro 3.22.4134117
2,3-Methylenedioxy 0.881.11.61312

Data adapted from Hansen et al., 2014. Lower Kᵢ and EC₅₀ values indicate higher affinity and potency, respectively.[1]

Table 2: Effect of Phenethylamine 4-Position Substitution (N-(2-Hydroxybenzyl) Core)

Compound (R₄)5-HT₂ₐ Kᵢ (nM)5-HT₂ₐ EC₅₀ (nM)5-HT₂C Kᵢ (nM)5-HT₂C EC₅₀ (nM)5-HT₂ₐ/₂C Selectivity (Functional)
Iodo (I) 0.610.0742.530405
Bromo (Br) 0.690.122.522183
Cyano (CN) 0.440.284455196
Ethyl (CH₂CH₃) 0.290.382.02566

Data adapted from Hansen et al., 2014. Note the exceptional functional selectivity for compounds with 4-Iodo and 4-Cyano groups.[1]

Off-Target Activities

While many N-benzyl phenethylamines are highly selective for the 5-HT₂ family of receptors, some off-target activities have been reported. Notably, several compounds have been shown to act as agonists at the µ-opioid receptor (MOR), although typically at concentrations much higher than those required for 5-HT₂ₐ activation.[11][12] This MOR activity is generally considered unlikely to be physiologically relevant at typical doses but highlights the importance of comprehensive pharmacological profiling.[11]

Experimental Protocols & Workflows

The characterization of N-benzyl phenethylamines relies on a standardized set of chemical and pharmacological assays.

Synthesis: Reductive Amination

The most common and efficient method for synthesizing these compounds is an indirect reductive amination. This process involves two main steps:

  • Imine Formation: A substituted phenethylamine is reacted with a substituted benzaldehyde in a solvent like ethanol to form a Schiff base (imine) intermediate.

  • Reduction: The imine is then reduced, typically using a mild reducing agent like sodium borohydride (NaBH₄), to yield the final N-benzyl phenethylamine product. The product is often precipitated and isolated as a hydrochloride salt.[1]

In Vitro Pharmacology Workflow

The pharmacological evaluation of newly synthesized compounds follows a logical progression from binding affinity to functional activity.

Workflow Standard In Vitro Pharmacology Workflow synthesis Synthesis via Reductive Amination purification Purification & Salt Formation synthesis->purification binding Radioligand Competition Binding Assay purification->binding functional Functional Assay (Ca²+ Flux / IP Accumulation) purification->functional ki_calc Determine Affinity (Ki) binding->ki_calc selectivity Selectivity Profiling (Test at other receptors) ki_calc->selectivity ec50_calc Determine Potency (EC50) & Efficacy (Emax) functional->ec50_calc ec50_calc->selectivity

A typical workflow for characterizing novel compounds.
Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

  • Membrane Preparation: A stable cell line (e.g., HEK293) heterologously expressing the human 5-HT₂ₐ receptor is cultured. The cells are harvested and homogenized to create a membrane preparation containing the receptors.[13]

  • Competitive Incubation: The membranes are incubated in a buffer solution containing:

    • A known radioligand that binds to the receptor with high affinity (e.g., [³H]Ketanserin or [¹²⁵I]DOI for 5-HT₂ₐ).[1][13]

    • Varying concentrations of the unlabeled test compound (the "competitor").

  • Separation: After incubation, the mixture is rapidly filtered through a glass fiber filter. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that displaces 50% of the radioligand is determined (the IC₅₀ value). This is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the affinity of the radioligand.

Functional Assays (Gq Signaling)

These assays measure the ability of a compound to activate the receptor and trigger a downstream cellular response, determining its potency (EC₅₀) and efficacy (Eₘₐₓ). Since the 5-HT₂ₐ receptor is Gq-coupled, assays typically measure products of this signaling cascade.

  • Cell Culture: Whole cells expressing the receptor of interest are used.

  • Compound Application: Cells are treated with varying concentrations of the test compound.

  • Signal Measurement: Activation of the Gq pathway leads to the activation of phospholipase C (PLC), which cleaves PIP₂ into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This can be measured in two primary ways:

    • Inositol Phosphate (IP) Accumulation: The production of IP metabolites is quantified, often by using a radiolabeling precursor or a fluorescence-based detection kit.[9][13]

    • Calcium (Ca²⁺) Flux: The release of IP₃ triggers the release of Ca²⁺ from intracellular stores. This transient increase in cytosolic Ca²⁺ is measured using a calcium-sensitive fluorescent dye.[8]

  • Data Analysis: A dose-response curve is generated, from which the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum possible effect) are calculated.

Gq_Pathway 5-HT2A Receptor Gq Signaling Pathway agonist N-Benzyl Phenethylamine Agonist receptor 5-HT2A Receptor agonist->receptor Binds g_protein Gαq/11 G-Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor on pkc PKC Activation dag->pkc ca2 Ca²⁺ Release er->ca2 downstream Downstream Cellular Effects ca2->downstream pkc->downstream

The canonical Gq signaling cascade activated by 5-HT₂ₐ agonists.

Conclusion

The structure-activity relationship of N-benzyl phenethylamines is a compelling example of rational drug design, where specific structural modifications lead to dramatic and predictable changes in pharmacological activity. The key takeaways for researchers are:

  • The N-benzyl moiety is paramount for high potency , with a 2'-methoxy or 2'-hydroxy group being the optimal substitution for maximizing 5-HT₂ₐ agonism.

  • The 4-position of the phenethylamine ring provides a critical handle for fine-tuning affinity and selectivity, with halogens and the cyano group being particularly effective.

  • The combination of these structural features has produced some of the most potent and selective 5-HT₂ₐ agonists known to date, making them invaluable probes for studying the serotonin system and potential scaffolds for future therapeutics.

References

The Profound Impact of N-Benzyl Substitution on Phenethylamine Neurochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the neurochemical effects of N-Benzyl-2-phenylethylamine (NBPEA) derivatives, a class of psychoactive compounds that has garnered significant attention for its potent interactions with key neurotransmitter systems. The addition of an N-benzyl group to a phenethylamine core structure dramatically alters its pharmacological profile, most notably leading to a substantial increase in affinity and functional activity at serotonin 5-HT2A receptors. This guide provides a comprehensive overview of the quantitative pharmacological data, detailed experimental methodologies, and the underlying signaling pathways associated with these compounds.

Core Neurochemical Effects: Enhanced Serotonergic Activity

The primary neurochemical effect of many NBPEA derivatives, particularly the N-(2-methoxybenzyl) substituted compounds often referred to as "NBOMes," is their potent agonism at the serotonin 5-HT2A receptor. This interaction is believed to mediate the profound psychedelic effects observed with these substances. The N-benzyl moiety significantly enhances the binding affinity for the 5-HT2A receptor, often by orders of magnitude, compared to their parent 2C-X phenethylamine analogues.[1][2][3] This increased affinity translates to high potency in functional assays.[4][5]

Beyond the 5-HT2A receptor, these derivatives often exhibit a complex pharmacological profile, interacting with other serotonin receptor subtypes (e.g., 5-HT2C, 5-HT1A), adrenergic receptors, and to a lesser extent, monoamine transporters.[4][6] Chronic administration of some NBPEA derivatives has been shown to reduce brain levels of norepinephrine, dopamine, and serotonin in animal models.[5][7]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of representative N-Benzyl-2-phenylethylamine derivatives at various G-protein coupled receptors (GPCRs) and monoamine transporters.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM)
Compound5-HT2A (Ki)5-HT2A (EC50)5-HT2C (Ki)5-HT1A (Ki)Reference
25H-NBOMe15.34016>10,000[7]
24H-NBOMe4.03.88--[7]
26H-NBOMe-8.70--[7]
25I-NBOMe0.470.112.0120[4][8]
25B-NBOMe0.810.153.0230[4][8]
25C-NBOMe0.530.132.0160[4][8]
25D-NBOMe0.350.510.77130[4][5]
25E-NBOMe0.381.50.74220[4][5]

Ki values represent the inhibition constant in radioligand binding assays. EC50 values represent the half-maximal effective concentration in functional assays (e.g., calcium flux, IP-1 accumulation, or β-arrestin recruitment).

Table 2: Adrenergic and Dopamine Receptor Binding Affinities (Ki, nM)
Compoundα1Aα2AD1D2D3Reference
25I-NBOMe3202,100>10,000>10,000>10,000[4]
25B-NBOMe5801,800>10,000>10,000>10,000[4]
25C-NBOMe4701,400>10,000>10,000>10,000[4]
25D-NBOMe4401,300>10,000>10,000>10,000[4]
25E-NBOMe3201,100>10,000>10,000>10,000[4]
Table 3: Monoamine Transporter Inhibition (IC50, nM)
CompoundDATNETSERTReference
25I-NBOMe>10,0005,6007,100[4]
25B-NBOMe>10,0006,3007,800[4]
25C-NBOMe>10,0005,4006,100[4]
25D-NBOMe>10,0008,900>10,000[4]
25E-NBOMe>10,0007,500>10,000[4]

IC50 values represent the half-maximal inhibitory concentration in neurotransmitter uptake assays.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway for 5-HT2A receptor agonists and a typical experimental workflow for their evaluation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NBPEA NBPEA Derivative Receptor 5-HT2A Receptor NBPEA->Receptor Binds & Activates Gq_protein Gq/11 Protein Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: 5-HT2A Receptor Gq-PLC Signaling Pathway.

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo / Ex Vivo Analysis start Phenethylamine & Benzaldehyde Precursors synth Reductive Amination (e.g., with NaBH4) start->synth purify Purification & Characterization synth->purify binding Radioligand Binding Assay (Ki) purify->binding Test Compound functional Functional Assay (EC50, Emax) purify->functional transporter Transporter Uptake Assay (IC50) purify->transporter behavior Behavioral Pharmacology (e.g., HTR in rodents) binding->behavior functional->behavior neurochem Neurochemical Analysis (HPLC of brain tissue) behavior->neurochem

Caption: Drug Discovery and Evaluation Workflow.

Experimental Protocols

This section provides generalized yet detailed methodologies for the key experiments cited in the evaluation of N-Benzyl-2-phenylethylamine derivatives.

I. Radioligand Binding Assays for Receptor Affinity (Ki)

This protocol is designed to determine the binding affinity of test compounds by measuring their ability to compete with a radiolabeled ligand for a specific receptor.

  • Receptor Preparation:

    • Cell membranes are prepared from cell lines (e.g., HEK-293 or CHO-K1) stably expressing the human receptor of interest (e.g., 5-HT2A).[3][9]

    • Cells are cultured and harvested, then homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl).

    • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[10]

    • Protein concentration is determined using a standard method (e.g., BCA assay).

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.[3][10]

    • To each well, the following are added in order:

      • Assay buffer.

      • A range of concentrations of the unlabeled test compound (NBPEA derivative).

      • A fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A antagonism studies, or a radiolabeled agonist like [125I]DOI for agonist binding).[3][5]

      • The cell membrane preparation.

    • Non-specific binding is determined in parallel wells containing a high concentration of a known, potent unlabeled ligand.

    • The plate is incubated (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.[3][10]

  • Separation and Counting:

    • The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.[3][10]

    • Filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

    • Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis.

    • The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

II. Functional Assays for Agonist Potency (EC50)

These assays measure the biological response following receptor activation by an agonist.

  • Cell Culture:

    • HEK-293 or other suitable cells expressing the target receptor are cultured in 96-well plates.

  • Assay Principle (Example: Inositol Phosphate [IP] Accumulation):

    • Activation of Gq-coupled receptors like 5-HT2A leads to the production of inositol phosphates (e.g., IP1), a downstream second messenger.[5]

    • Cells are pre-incubated with a labeling agent if required by the specific assay kit.

    • Cells are then stimulated with a range of concentrations of the NBPEA derivative.

  • Detection:

    • After incubation, cells are lysed, and the accumulated IP1 is detected, often using a competitive immunoassay format with fluorescence or luminescence readout (e.g., HTRF).

  • Data Analysis:

    • A dose-response curve is generated by plotting the signal against the logarithm of the agonist concentration.

    • The EC50 (concentration producing 50% of the maximal response) and Emax (maximum effect) are calculated using a sigmoidal dose-response model.

III. Monoamine Transporter Uptake Inhibition Assays (IC50)

This protocol assesses the ability of a compound to block the reuptake of neurotransmitters by their respective transporters (DAT, NET, SERT).

  • Cell/Synaptosome Preparation:

    • Assays can be performed using either HEK-293 cells expressing the human transporter of interest or synaptosomes (isolated nerve terminals) prepared from rodent brain tissue.[2][11]

    • Cells are plated in 96-well plates prior to the assay.

  • Uptake Inhibition Assay:

    • Cells are washed and pre-incubated with various concentrations of the test compound or a known inhibitor (for determining non-specific uptake).[2]

    • A fixed concentration of a radiolabeled neurotransmitter (e.g., [3H]dopamine for DAT, [3H]serotonin for SERT) is added to initiate uptake.[2]

    • The reaction is allowed to proceed for a short period at a controlled temperature (e.g., room temperature or 37°C).

  • Termination and Measurement:

    • Uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

    • The cells are lysed, and the amount of radiolabel taken up into the cells is quantified by scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined by non-linear regression analysis of the dose-response data.

IV. Neurochemical Analysis of Brain Tissue

This protocol is used to quantify changes in endogenous monoamine levels in the brain following in vivo administration of an NBPEA derivative.

  • Animal Dosing and Tissue Collection:

    • Experimental animals (e.g., rodents, zebrafish) are administered the test compound or vehicle.[7]

    • At a predetermined time point, animals are euthanized, and brains are rapidly dissected, with specific regions (e.g., frontal cortex, striatum) isolated on ice.

    • Samples are immediately frozen (e.g., in liquid nitrogen) and stored at -80°C until analysis.

  • Sample Preparation:

    • Brain tissue is weighed and homogenized in an acidic solution (e.g., perchloric acid) containing an internal standard to precipitate proteins and prevent monoamine degradation.[12][13]

    • The homogenate is centrifuged at high speed in the cold.

    • The supernatant, containing the monoamines and their metabolites, is collected for analysis.

  • HPLC-MS/MS Analysis:

    • The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system.[13][14]

    • Compounds are separated on a reverse-phase column (e.g., C18) using a specific mobile phase gradient.[13][14]

    • The eluent from the HPLC is directed into a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This allows for highly selective and sensitive detection and quantification of each analyte based on its specific mass-to-charge ratio and fragmentation pattern.[13]

  • Data Quantification:

    • Concentrations of neurotransmitters (e.g., dopamine, serotonin, norepinephrine) and their metabolites are determined by comparing the peak areas of the endogenous compounds to those of a standard curve and normalizing to the internal standard.

    • Results are typically expressed as ng/mg of tissue weight.

References

The Rise of Synthetic Psychedelics: A Technical Guide to Novel N-Benzylphenethylamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core scientific principles behind the discovery and characterization of novel psychoactive substituted N-benzylphenethylamines, a class of potent serotonergic hallucinogens. This document provides a comprehensive overview of their synthesis, structure-activity relationships, and pharmacological profiles, with a focus on their interaction with the serotonin 5-HT2A receptor, the primary target mediating their psychoactive effects.

Introduction: A New Generation of Psychedelics

Substituted N-benzylphenethylamines, often referred to as "NBOMes," have emerged as a significant class of novel psychoactive substances (NPS).[1][2][3] These compounds are structurally derived from the 2C-X series of phenethylamines, which are known for their hallucinogenic properties.[1][2] The key structural modification, the addition of an N-benzyl group, dramatically increases the affinity and functional potency of these compounds at the serotonin 5-HT2A receptor.[1][2][4][5] This enhancement in potency has led to their proliferation in recreational drug markets and has also sparked interest in their potential as pharmacological tools to probe the function of the 5-HT2A receptor.[4][6] This guide synthesizes the current scientific understanding of these compounds, providing a technical resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Synthesis of Substituted N-Benzylphenethylamines

The synthesis of N-benzylphenethylamines is typically achieved through a straightforward and well-established chemical reaction known as reductive amination.[7] This method involves the reaction of a substituted phenethylamine with a substituted benzaldehyde, followed by reduction of the resulting imine intermediate.

A general synthetic scheme is presented below:

Synthesis Phenethylamine Substituted Phenethylamine Imine Schiff Base (Imine Intermediate) Phenethylamine->Imine i) Aldehyde, EtOH, rt Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Imine Product Substituted N-Benzylphenethylamine Imine->Product ii) NaBH4, EtOH, rt Reagents Ethanol (solvent) Sodium Borohydride (reducing agent) Signaling Ligand N-Benzylphenethylamine Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds and Activates G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., gene expression, neuronal excitability) Ca_release->Downstream PKC->Downstream ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Synthesis Reductive Amination Purification Column Chromatography / Crystallization Synthesis->Purification Binding Radioligand Binding Assay (Determine Ki) Purification->Binding Functional Calcium Flux Assay (Determine EC50 & Efficacy) Purification->Functional HTR Head-Twitch Response (HTR) in Rodents Functional->HTR Other Locomotor Activity, etc.

References

physical and chemical properties of (2,3-Dimethoxy-benzyl)-phenethyl-amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on (2,3-Dimethoxy-benzyl)-phenethyl-amine

This guide provides a detailed overview of the chemical and physical properties, synthesis, and known biological activities of this compound. The content is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and pathway visualizations.

Core Compound Properties

This compound is a substituted phenethylamine, a class of compounds known for their diverse pharmacological activities. The structure consists of a phenethylamine core with a 2,3-dimethoxybenzyl group attached to the amine. This N-benzyl substitution is a key structural feature known to significantly enhance the affinity and functional activity at certain serotonin receptors, particularly the 5-HT₂A subtype.

Data Presentation: Chemical and Physical Properties

Table 1: Properties of this compound

Property Value Source
IUPAC Name N-(2,3-dimethoxybenzyl)-2-phenylethanamine -
Molecular Formula C₁₇H₂₁NO₂ Calculated
Molecular Weight 271.35 g/mol Calculated
Canonical SMILES COC1=C(C=CC=C1)OC)CNCCC2=CC=CC=C2 Calculated

| InChI Key | Calculated from structure | Calculated |

Table 2: Comparative Physical Properties of Parent Compounds

Property Phenethylamine N-Benzylphenethylamine
CAS Number 64-04-0 3647-71-0[1][2]
Molecular Weight 121.18 g/mol 211.30 g/mol [1]
Physical State Colorless liquid[3] Solid[2]
Boiling Point 195 °C[3] 327-328 °C @ 750 mmHg[2]
Melting Point -60 °C[3] 61-64 °C[2]
Density 0.964 g/mL (at 25 °C)[3] 1.007 g/mL (at 25 °C)[2]
Solubility Soluble in water, ethanol, ether[3] Not specified

| pKa | 9.83[3] | 9.36 ± 0.19 (Predicted)[2] |

Synthesis and Experimental Protocols

The primary method for synthesizing N-benzyl phenethylamines is through indirect reductive amination. This one-pot reaction involves the condensation of a primary amine (phenethylamine) with an aldehyde (2,3-dimethoxybenzaldehyde) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Synthesis via Indirect Reductive Amination

This protocol is a standard procedure for the synthesis of N-benzyl phenethylamines[4].

Materials:

  • Phenethylamine hydrochloride

  • 2,3-Dimethoxybenzaldehyde

  • Triethylamine (Et₃N)

  • Ethanol (EtOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in diethyl ether (for salt formation)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, suspend phenethylamine hydrochloride (1.0 mmol) and 2,3-dimethoxybenzaldehyde (1.1 equiv) in anhydrous ethanol (10 mL).

    • Add triethylamine (1.0 equiv) to the suspension to liberate the free base of phenethylamine.

    • Stir the reaction mixture at room temperature. Monitor the formation of the imine intermediate using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 30 minutes to 3 hours.

  • Reduction:

    • Once imine formation is complete, add sodium borohydride (2.0 mmol) to the reaction mixture in portions to control any effervescence.

    • Continue stirring for an additional 30 minutes at room temperature to ensure the complete reduction of the imine to the secondary amine.

  • Work-up and Extraction:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Partition the resulting residue between dichloromethane (15 mL) and water (15 mL).

    • Transfer the mixture to a separatory funnel, shake, and allow the layers to separate.

    • Isolate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 15 mL).

    • Combine all organic extracts.

  • Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a free base (typically an oil).

    • Further purification can be achieved via column chromatography on silica gel if necessary.

  • Salt Formation (Optional):

    • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in diethyl ether while stirring until precipitation is complete.

    • Collect the resulting hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_products Products Phenethylamine Phenethylamine HCl Imine_Formation Step 1: Imine Formation (Stir at RT, 0.5-3h) Phenethylamine->Imine_Formation Combine Aldehyde 2,3-Dimethoxy- benzaldehyde Aldehyde->Imine_Formation Combine Reagents1 Triethylamine, Ethanol Reagents1->Imine_Formation Combine Reduction Step 2: Reduction (Add NaBH₄, Stir 30min) Imine_Formation->Reduction Imine Intermediate Workup Step 3: Work-up (Quench, Extract with CH₂Cl₂) Reduction->Workup Purification Step 4: Purification (Dry, Evaporate Solvent) Workup->Purification Final_Product (2,3-Dimethoxy-benzyl)- phenethyl-amine Purification->Final_Product

Diagram 1: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

N-benzylphenethylamines are a class of potent hallucinogens that act as agonists at serotonin receptors.[5][6] The introduction of an N-benzyl group, particularly with methoxy substituents, can dramatically increase both the binding affinity and functional activity at the 5-HT₂A receptor compared to the parent phenethylamine compounds.[4]

Primary Target: Serotonin 5-HT₂A Receptor

The primary molecular target for this compound is the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR). Agonist binding to this receptor is believed to mediate the main psychoactive and potential therapeutic effects of this class of compounds.[6]

Mechanism of Action: As an agonist, the compound binds to and activates the 5-HT₂A receptor. This activation preferentially engages the Gαq protein signaling pathway.[7][8] The affinity and efficacy can be modulated by the substitution pattern on the N-benzyl ring.[7] Virtual docking studies suggest that the N-benzyl moiety interacts with key phenylalanine residues (Phe339 and Phe340) within the receptor's binding pocket, contributing to the high potency observed in this class of ligands.[9]

Signaling Pathway: 5-HT₂A Receptor Gq Activation

  • Receptor Binding: The ligand, this compound, binds to the extracellular domain of the 5-HT₂A receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated heterotrimeric G-protein, Gq/11, by promoting the exchange of GDP for GTP on the Gαq subunit.

  • PLC Activation: The activated Gαq subunit dissociates and activates the enzyme Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

    • DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).

  • Cellular Response: Activated PKC phosphorylates various intracellular proteins, leading to a cascade of downstream cellular responses, including modulation of neuronal excitability and gene expression. Research indicates that a threshold level of Gq activation is required to produce psychedelic-like effects.[7][10]

Signaling_Pathway Ligand Ligand (N-Benzylphenethylamine) Receptor 5-HT₂A Receptor (GPCR) Ligand->Receptor Binds & Activates G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Response Downstream Cellular Responses PKC->Response Phosphorylates Targets

Diagram 2: The 5-HT₂A receptor Gq signaling pathway.

References

(2,3-Dimethoxy-benzyl)-phenethyl-amine hydrochloride for proteomics research

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (2,3-Dimethoxy-benzyl)-phenethyl-amine Hydrochloride for Proteomics Research

Disclaimer: This document provides a technical guide based on the chemical properties of this compound hydrochloride and its relationship to the N-benzylphenethylamine (NBOMe) class of compounds. While this compound is supplied as a biochemical for proteomics research, its specific applications have not been extensively documented in peer-reviewed literature. The experimental protocols and applications described herein are therefore proposed based on established methodologies for similar compounds and should be considered hypothetical until experimentally validated.

Introduction

This compound hydrochloride is a member of the N-benzylphenethylamine chemical class. Structurally, it is a derivative of the well-known phenethylamine scaffold, which is the backbone for many biologically active compounds, including neurotransmitters and psychoactive drugs.[1][2] The addition of an N-benzyl group, particularly one with methoxy substitutions, is known to confer high affinity and potency for specific G protein-coupled receptors (GPCRs), most notably the serotonin 5-HT₂A and 5-HT₂C receptors.[3][4][5]

Given its high predicted affinity for a key receptor class, the primary and most powerful application of this compound in proteomics is as a chemical probe for target identification and pathway elucidation. In a compound-centric chemical proteomics workflow, it can be used to isolate its direct protein binding partners and downstream signaling complexes from complex biological samples, enabling a deeper understanding of its mechanism of action and potential off-target effects.[6][7] This guide outlines the predicted pharmacology, potential applications, and detailed experimental workflows for utilizing this compound hydrochloride in proteomics research.

Chemical Properties and Synthesis

The fundamental characteristics of the compound are summarized below.

PropertyValue
Chemical Formula C₁₇H₂₁NO₂・HCl
Molecular Weight 307.82 g/mol
Appearance Solid (predicted)
Core Structure N-benzylphenethylamine
Synthesis

N-benzylphenethylamines are typically synthesized via a two-step, one-pot reaction involving the reductive amination of a phenethylamine with a substituted benzaldehyde.[3][8] The synthesis of this compound hydrochloride would proceed by reacting phenethylamine with 2,3-dimethoxybenzaldehyde to form an intermediate imine, which is then reduced in situ to the secondary amine. The final product is precipitated as a hydrochloride salt.[3]

Predicted Mechanism of Action and Signaling Pathway

Based on extensive structure-activity relationship (SAR) studies of the N-benzylphenethylamine class, this compound hydrochloride is predicted to be a potent agonist of the serotonin 5-HT₂A receptor, a G protein-coupled receptor belonging to the Gq/G₁₁ family.[3][8][9]

Upon agonist binding, the 5-HT₂A receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq.[10][11] The activated Gαq subunit dissociates and stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Simultaneously, DAG and Ca²⁺ co-activate protein kinase C (PKC), which phosphorylates a multitude of downstream protein targets, leading to diverse cellular responses.[12]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Compound (2,3-Dimethoxy-benzyl)- phenethyl-amine Receptor 5-HT2A Receptor (GPCR) Compound->Receptor Binds & Activates G_Protein Gq Protein (α, β, γ subunits) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Phosphorylation Events PKC->Downstream Phosphorylates Ca_Release->PKC Co-activates

Figure 1: Predicted Gq Signaling Pathway Activation.

Quantitative Data for Structurally Related Analogs

No specific binding affinity or functional activity data has been published for this compound hydrochloride. However, data from a comprehensive study on N-benzylphenethylamine analogs provide a strong basis for estimating its potency. The table below summarizes data for compounds with substitutions on the N-benzyl ring that are structurally related to the target compound.[3][8]

Compound (Phenethylamine Backbone)N-Benzyl SubstitutionReceptorBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)
2,5-Dimethoxy-4-bromophenethylamine2-Methoxybenzyl5-HT₂A1.1 ± 0.11.1 ± 0.2
2,5-Dimethoxy-4-bromophenethylamine2-Methoxybenzyl5-HT₂C2.1 ± 0.11.9 ± 0.3
2,5-Dimethoxy-4-iodophenethylamine2-Methoxybenzyl5-HT₂A0.44 ± 0.030.48 ± 0.08
2,5-Dimethoxy-4-iodophenethylamine2-Methoxybenzyl5-HT₂C0.81 ± 0.051.2 ± 0.2
2,5-Dimethoxy-4-methylphenethylamine3-Methoxybenzyl5-HT₂A2.1 ± 0.13.3 ± 0.6
2,5-Dimethoxy-4-methylphenethylamine3-Methoxybenzyl5-HT₂C7.9 ± 0.612 ± 1

Data sourced from Hansen et al. (2014) and represents the mean ± S.E.M. of three independent experiments.[3][8] The subnanomolar to low nanomolar affinities of these closely related analogs suggest that this compound hydrochloride is also a high-potency ligand.

Proposed Proteomics Application: Target Identification

The most valuable use of this compound is in a compound-centric chemical proteomics experiment to identify its direct and indirect cellular binding partners. This approach can confirm its primary target (e.g., 5-HT₂A receptor) and uncover potential off-targets, providing a complete picture of its cellular interactions.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines a hypothetical workflow for identifying protein interactors using an immobilized version of the compound.

1. Probe Synthesis:

  • Synthesize an analog of this compound with a linker arm (e.g., a short polyethylene glycol chain ending in a primary amine or carboxylic acid).

  • Covalently immobilize this analog onto N-hydroxysuccinimide (NHS)-activated sepharose beads to create the affinity matrix ("probe beads").

  • Prepare control beads by blocking the NHS-activated sepharose with ethanolamine.

2. Cell Culture and Lysis:

  • Culture a relevant cell line (e.g., HEK293 cells expressing 5-HT₂A receptors, or a neuronal cell line) to 80-90% confluency.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove insoluble debris.

3. Affinity Purification (Pull-Down):

  • Incubate the clarified protein lysate with the probe beads and control beads for 2-4 hours at 4°C with gentle rotation.

  • For competitive elution experiments, pre-incubate a parallel lysate sample with an excess of free this compound hydrochloride (the "competitor") before adding the probe beads.

  • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specific binders.

4. On-Bead Protein Digestion:

  • Resuspend the washed beads in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

  • Reduce cysteine residues with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

  • Dilute the urea to <2 M with 100 mM Tris-HCl.

  • Add sequencing-grade trypsin and incubate overnight at 37°C to digest the bound proteins into peptides.

5. LC-MS/MS Analysis:

  • Collect the supernatant containing the peptides.

  • Acidify the peptides with formic acid and desalt using C18 StageTips.

  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

6. Data Analysis:

  • Search the resulting MS/MS spectra against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest.

  • Perform label-free quantification (LFQ) to determine the relative abundance of proteins in the probe pull-down vs. the control pull-down.

  • Identify specific interactors as proteins that are significantly enriched in the probe sample and whose binding is significantly reduced in the competitor sample.

AP_MS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Synthesize & Immobilize Compound on Beads C 3. Incubate Lysate with Probe & Control Beads A->C B 2. Culture Cells & Prepare Protein Lysate B->C D 4. Wash Beads to Remove Non-specific Binders C->D E 5. On-Bead Digestion with Trypsin D->E F 6. Peptide Desalting E->F G 7. LC-MS/MS Analysis F->G H 8. Database Search & Quantitative Analysis G->H I Target Protein Identification H->I

Figure 2: Workflow for Affinity Purification-Mass Spectrometry.

Conclusion

While direct experimental data for this compound hydrochloride in proteomics is currently lacking, its chemical structure provides a strong rationale for its use as a potent and selective probe for the serotonin 5-HT₂ receptor system. The technical framework presented here, combining established methods of chemical synthesis, affinity purification, and quantitative mass spectrometry, offers a clear path for researchers to leverage this compound. By employing such a strategy, scientists can validate its primary targets, uncover novel protein interactions, and ultimately shed new light on the complex signaling networks regulated by serotonergic ligands.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and pharmacological evaluation of N-benzyl phenethylamines as agonists for the serotonin 5-HT2A and 5-HT2C receptors. This class of compounds has garnered significant interest due to the discovery that N-benzyl substitution can dramatically enhance both the binding affinity and functional activity of phenethylamine-based psychedelics at these receptors.[1][2] The following protocols and data are intended to facilitate further research and drug development efforts in this area.

Introduction

The 5-HT2A and 5-HT2C receptors, both G protein-coupled receptors (GPCRs), are key targets in the central nervous system.[3] The 5-HT2A receptor is the primary target for classic psychedelic drugs, while the 5-HT2C receptor is implicated in the regulation of mood, appetite, and addiction.[3][4] The development of selective agonists for these receptors is crucial for dissecting their distinct physiological roles and for designing novel therapeutics with improved efficacy and side-effect profiles.

N-benzyl phenethylamines have emerged as a promising chemotype, with certain substitutions leading to picomolar affinities and high functional potencies.[1][5] This document outlines the synthetic methodology for preparing these compounds and the experimental protocols for characterizing their interactions with 5-HT2A and 5-HT2C receptors.

Synthesis of N-Benzyl Phenethylamines

The primary synthetic route to N-benzyl phenethylamines is through an indirect reductive amination of a substituted phenethylamine with a substituted benzaldehyde.[1] This two-step, one-pot procedure involves the initial formation of a Schiff base (imine), followed by its reduction to the corresponding secondary amine.

General Synthetic Protocol: Reductive Amination

This protocol is adapted from the work of Hansen et al. (2014).[1]

Materials:

  • Substituted phenethylamine hydrochloride

  • Substituted benzaldehyde

  • Triethylamine (Et3N)

  • Ethanol (EtOH)

  • Sodium borohydride (NaBH4)

  • Dichloromethane (CH2Cl2)

  • Water (H2O)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

  • To a suspension of the phenethylamine hydrochloride (1.0 mmol) in ethanol (10 mL), add triethylamine (1.0 equiv., 1.0 mmol).

  • Add the substituted benzaldehyde (1.1 equiv., 1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature until imine formation is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) (typically 30 minutes to 3 hours).

  • Once imine formation is complete, add sodium borohydride (2.0 equiv., 2.0 mmol) in portions to the reaction mixture.

  • Stir for an additional 30 minutes at room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Partition the residue between dichloromethane (30 mL) and water (30 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the free base of the N-benzyl phenethylamine.

  • For purification and characterization, the hydrochloride salt can be precipitated by dissolving the free base in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol) and adding a solution of HCl in the same solvent.

  • Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the N-benzyl phenethylamine hydrochloride salt.

G cluster_synthesis Synthesis Workflow Phenethylamine_HCl Phenethylamine HCl Imine_Formation Imine Formation (EtOH, Et3N, rt) Phenethylamine_HCl->Imine_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Formation Reduction Reduction (NaBH4, EtOH, rt) Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (Salt Formation) Workup->Purification Final_Product N-Benzyl Phenethylamine HCl Purification->Final_Product

Diagram 1: Synthesis Workflow for N-Benzyl Phenethylamines.

Pharmacological Evaluation

The pharmacological profile of the synthesized N-benzyl phenethylamines is determined through in vitro receptor binding and functional assays.

5-HT2A and 5-HT2C Receptor Binding Assays

Radioligand binding assays are employed to determine the affinity of the compounds for the 5-HT2A and 5-HT2C receptors. These assays measure the ability of a test compound to displace a known radiolabeled ligand from the receptor.

Protocol: [3H]Ketanserin Binding Assay for 5-HT2A Receptors

This protocol is a generalized procedure based on standard methodologies.[6][7]

Materials:

  • Cell membranes expressing human 5-HT2A receptors

  • [3H]Ketanserin (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding determinator (e.g., 10 µM Mianserin or 1 µM Ketanserin)[7]

  • Test compounds at various concentrations

  • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters)[6]

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding determinator.

  • Initiate the binding reaction by adding [3H]Ketanserin (final concentration typically 0.5-2.0 nM).[6][7]

  • Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).[7]

  • Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plates.

  • Add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for the test compounds by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

A similar protocol can be followed for the 5-HT2C receptor, using a suitable radioligand such as [3H]Mesulergine.

5-HT2A and 5-HT2C Receptor Functional Assays

Functional assays are used to determine the potency (EC50) and efficacy of the compounds as agonists. A common method involves measuring the accumulation of inositol phosphates (IPs) or the mobilization of intracellular calcium, which are downstream signaling events following the activation of Gq/11-coupled receptors like 5-HT2A and 5-HT2C.[3][8][9]

Protocol: Inositol Phosphate (IP) Accumulation Assay

This protocol is based on established methods for measuring Gq/11-coupled receptor activation.[1][10]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor

  • Assay medium (e.g., DMEM/F12)

  • myo-[3H]Inositol

  • Stimulation buffer (e.g., HBSS containing 10 mM LiCl)

  • Test compounds at various concentrations

  • Serotonin (5-HT) as a reference agonist

  • Lysis buffer (e.g., 0.1 M formic acid)

  • Dowex AG1-X8 resin

  • Scintillation cocktail and counter

Procedure:

  • Seed the cells in 96-well plates and grow to confluency.

  • Label the cells by incubating them with myo-[3H]Inositol in the assay medium overnight.

  • Wash the cells with stimulation buffer.

  • Pre-incubate the cells with stimulation buffer for a short period (e.g., 15-30 minutes).

  • Add various concentrations of the test compounds or serotonin to the wells.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[10]

  • Terminate the stimulation by aspirating the buffer and adding lysis buffer.

  • Transfer the cell lysates to a plate containing Dowex AG1-X8 resin to separate the inositol phosphates.

  • Wash the resin to remove free myo-[3H]Inositol.

  • Elute the [3H]inositol phosphates from the resin.

  • Add scintillation cocktail to the eluate and quantify the radioactivity.

  • Generate dose-response curves and calculate the EC50 and Emax values for each compound relative to the response of serotonin.

G cluster_workflow Experimental Workflow Synthesized_Compounds Synthesized N-Benzyl Phenethylamines Binding_Assay Receptor Binding Assay (e.g., [3H]Ketanserin) Synthesized_Compounds->Binding_Assay Functional_Assay Functional Assay (e.g., IP Accumulation) Synthesized_Compounds->Functional_Assay Data_Analysis_Ki Data Analysis (Ki values) Binding_Assay->Data_Analysis_Ki Data_Analysis_EC50 Data Analysis (EC50, Emax values) Functional_Assay->Data_Analysis_EC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis_Ki->SAR_Analysis Data_Analysis_EC50->SAR_Analysis

Diagram 2: Experimental Workflow for Pharmacological Evaluation.

5-HT2A and 5-HT2C Receptor Signaling Pathways

Both 5-HT2A and 5-HT2C receptors primarily couple to the Gq/G11 family of G proteins.[3][9] Agonist binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[8][9][11] These events lead to a cascade of downstream cellular responses. While this is the canonical pathway, evidence suggests that these receptors can also couple to other signaling pathways, including those involving phospholipase A2 (PLA2) and extracellular signal-regulated kinases (ERKs).[9][11][12]

G cluster_pathway 5-HT2A/2C Receptor Signaling Pathway Agonist N-Benzyl Phenethylamine (Agonist) Receptor 5-HT2A/2C Receptor Agonist->Receptor G_Protein Gq/G11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Responses Ca_Release->Cellular_Response PKC->Cellular_Response

Diagram 3: Canonical Gq/G11 Signaling Pathway for 5-HT2A/2C Receptors.

Data Presentation

The quantitative data obtained from the binding and functional assays should be summarized in a clear and structured format to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Representative Binding Affinities (Ki) and Functional Potencies (EC50) of N-Benzyl Phenethylamines at 5-HT2A and 5-HT2C Receptors

Compound IDR (Phenethylamine)R' (N-Benzyl)5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2A EC50 (nM)5-HT2C EC50 (nM)5-HT2A/2C Selectivity (Ki)
1b 4-Br2'-OH0.93360.0743039
5b 4-CF32'-OH0.441.30.16143
6b 4-CN2'-OH0.40400.3522100
8b 4-I2'-OH0.29150.111452
5d 4-CF32',3'-OCH2O0.478.30.184118

Data adapted from Hansen et al., ACS Chem Neurosci. 2014, 5(3), 243-9.[1][2]

Conclusion

The protocols and information provided herein offer a robust framework for the synthesis and pharmacological characterization of N-benzyl phenethylamines as potent 5-HT2A/2C receptor agonists. Systematic application of these methods will enable researchers to explore the structure-activity relationships within this chemical class, leading to the development of novel molecular probes and potential therapeutic agents with tailored selectivity and functional profiles.

References

Application Notes and Protocols for the Analytical Identification of N-benzylphenethylamine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and differentiation of N-benzylphenethylamine isomers, a class of compounds with significance in forensic science, pharmacology, and drug development. The protocols focus on the application of gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and nuclear magnetic resonance (NMR) spectroscopy for the unambiguous identification of positional isomers and enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Positional Isomer and Enantiomer Differentiation

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like N-benzylphenethylamines. The separation of isomers can be challenging due to their similar physical properties. Derivatization is often employed to enhance volatility and improve chromatographic resolution. For enantiomeric separation, chiral derivatizing agents or chiral columns are utilized.

Quantitative Data: GC-MS Retention Indices

Retention indices are a valuable tool for the identification of compounds, providing more reproducible data than retention times alone. The following table summarizes the reported retention indices for several NBOMe (N-(2-methoxybenzyl)-phenethylamine) isomers on a non-polar stationary phase.

CompoundRetention Index (± 95% CI)
ortho-25C-NBOMe2614 ± 15[1]
meta-25C-NBOMe2666 ± 13[1]
para-25C-NBOMe2692 ± 13[1]
ortho-25I-NBOMe2821 ± 16[1]
meta-25I-NBOMe2877 ± 15[1]
para-25I-NBOMe2904 ± 12[1]
Experimental Protocol: GC-MS Analysis of Positional Isomers (with Derivatization)

This protocol describes the analysis of N-benzylphenethylamine isomers using GC-MS following trifluoroacetyl (TFA) derivatization.

1.2.1. Sample Preparation and Derivatization

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Derivatization:

    • Transfer 100 µL of the sample solution to a clean, dry reaction vial.

    • Add 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA) as the derivatizing agent.[2]

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

1.2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.[1]

  • Split Ratio: 40:1.[1]

  • Oven Temperature Program:

    • Initial temperature: 150°C.[1]

    • Ramp: 15°C/min to 280°C.[1]

    • Hold: 3 minutes at 280°C.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

Experimental Protocol: Chiral GC-MS Analysis of Enantiomers

This protocol details the enantioselective analysis of N-benzylphenethylamine isomers using a chiral derivatizing agent.

1.3.1. Chiral Derivatization

  • Reagent Preparation: Prepare a solution of a chiral derivatizing agent, such as S-(-)-N-(trifluoroacetyl)prolyl chloride (L-TPC), in a dry, aprotic solvent (e.g., dichloromethane).

  • Derivatization Reaction:

    • Dissolve the amine sample in a suitable solvent.

    • Add a slight excess of the L-TPC solution.

    • Add a tertiary amine base (e.g., triethylamine) to scavenge the HCl produced.

    • Allow the reaction to proceed at room temperature for 30-60 minutes.

    • Wash the reaction mixture with a dilute acid and then with water to remove excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate for GC-MS analysis.

1.3.2. GC-MS Instrumentation and Conditions

  • Instrumentation: As described in section 1.2.2.

  • Column: A standard non-chiral column such as an HP-5ms is suitable for separating the resulting diastereomers.

  • GC and MS conditions: Similar to those in section 1.2.2, with potential optimization of the temperature program to achieve baseline separation of the diastereomeric derivatives.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample N-benzylphenethylamine Isomer Sample Dissolution Dissolve in Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization Injection Inject into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Library_Search Mass Spectral Library Search Data_Acquisition->Library_Search RI_Comparison Retention Index Comparison Data_Acquisition->RI_Comparison Identification Isomer Identification Library_Search->Identification RI_Comparison->Identification

GC-MS workflow for isomer identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Isomer Analysis

LC-MS/MS offers high sensitivity and selectivity for the analysis of N-benzylphenethylamine isomers, particularly in complex matrices. This technique is well-suited for differentiating positional isomers that may be difficult to resolve by GC-MS alone.

Quantitative Data: LC-MS/MS Parameters

The following table provides example Multiple Reaction Monitoring (MRM) transitions for the analysis of phenethylamine-type compounds. These transitions should be optimized for the specific instrument and isomers of interest.

Compound ClassPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
NBOMe Compounds[M+H]⁺Varies by isomerVaries by isomer
General Phenethylamines[M+H]⁺Common fragmentsSpecific fragments

Note: Specific MRM transitions for a wide range of N-benzylphenethylamine isomers need to be empirically determined.

Experimental Protocol: LC-MS/MS for Positional Isomer Separation

This protocol outlines a general method for the separation of N-benzylphenethylamine positional isomers.

2.2.1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of the isomer mixture in methanol or acetonitrile. Create a series of working standards by serial dilution in the initial mobile phase.

  • Matrix Samples (e.g., biological fluids): Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes and remove matrix interferences. A general SPE protocol is as follows:

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

    • Load the pre-treated sample.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analytes with a basic organic solvent mixture.

    • Evaporate the eluent and reconstitute in the initial mobile phase.

2.2.2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.

  • Column: A column with alternative selectivity, such as a biphenyl or pentafluorophenyl (PFP) phase, is recommended for isomer separation (e.g., Phenomenex Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: Gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 5% B

    • 12.1-15 min: Re-equilibration at 5% B

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • IonSpray Voltage: 5500 V.

    • Source Temperature: 500°C.

    • Curtain Gas: 30 psi.

    • Collision Gas: Nitrogen.

    • MRM Transitions: Optimized for each target isomer.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Isomer Sample Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution Injection Inject into LC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization MS1 Q1: Precursor Ion Selection Ionization->MS1 CID Q2: Collision-Induced Dissociation MS1->CID MS2 Q3: Product Ion Selection CID->MS2 Detection Detection MS2->Detection Data_Acquisition MRM Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration RT_Confirmation Retention Time Confirmation Data_Acquisition->RT_Confirmation Identification Isomer Identification Peak_Integration->Identification RT_Confirmation->Identification

LC-MS/MS workflow for isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of isomers, providing detailed information about the chemical environment of each atom in a molecule. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity and substitution patterns of the aromatic rings.

Experimental Protocol: NMR Analysis

3.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified isomer sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, DMSO-d₆) in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

3.1.2. NMR Instrumentation and Data Acquisition

  • NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

  • Probe: 5 mm broadband probe.

  • Temperature: 298 K.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 s

    • Spectral Width: 16 ppm

  • ¹³C{¹H} NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2 s

    • Spectral Width: 240 ppm

  • 2D NMR (COSY, HSQC, HMBC):

    • Utilize standard Bruker pulse programs.

    • Optimize acquisition parameters (number of increments, number of scans) based on sample concentration.

Data Analysis and Isomer Differentiation
  • ¹H NMR: The chemical shifts and splitting patterns of the aromatic protons are highly diagnostic for the substitution pattern on the benzyl and phenethyl rings.

  • ¹³C NMR: The chemical shifts of the aromatic carbons provide complementary information on the substitution pattern.

  • COSY: Identifies proton-proton spin coupling networks, confirming the connectivity of protons on each aromatic ring.

  • HSQC: Correlates protons with their directly attached carbons.

  • HMBC: Shows long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the benzyl and phenethylamine moieties and for confirming the positions of substituents.

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Structural Information H1_NMR ¹H NMR Proton_Env Proton Environments & Coupling H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Skeleton Carbon Skeleton C13_NMR->Carbon_Skeleton COSY COSY H_H_Connectivity ¹H-¹H Connectivity COSY->H_H_Connectivity HSQC HSQC C_H_Direct Direct ¹H-¹³C Correlation HSQC->C_H_Direct HMBC HMBC C_H_LongRange Long-Range ¹H-¹³C Correlation HMBC->C_H_LongRange Isomer_Structure Definitive Isomer Structure Proton_Env->Isomer_Structure Carbon_Skeleton->Isomer_Structure H_H_Connectivity->Isomer_Structure C_H_Direct->Isomer_Structure C_H_LongRange->Isomer_Structure

Logical flow of NMR data for structure elucidation.

References

Application Note: GC-MS Analysis of N-(2-methoxy)benzyl Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-methoxy)benzyl derivatives of phenethylamines, commonly known as NBOMes, represent a class of potent hallucinogenic novel psychoactive substances (NPS).[1][2][3] These compounds are structurally related to the 2C family of psychedelic phenethylamines.[4][5] Due to their high potency and the continuous emergence of new analogs, robust and reliable analytical methods are crucial for their identification in forensic toxicology, clinical chemistry, and drug development research. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of these substances.[4][6]

However, the analysis of phenethylamines by GC-MS presents challenges. Their primary or secondary amine functional groups can lead to poor peak shape and adsorption onto the GC column.[7][8] Furthermore, underivatized NBOMes often undergo extensive fragmentation during electron ionization (EI), making the molecular ion difficult to detect and complicating structural elucidation.[4][9] Chemical derivatization, typically with an acylating agent like trifluoroacetic anhydride (TFAA), is frequently employed to overcome these issues. This process improves the volatility and thermal stability of the analytes, enhances chromatographic performance, and often yields a more prominent molecular ion, which is critical for confirming the molecular weight.[4][10][11]

This application note provides a detailed protocol for the extraction, derivatization, and subsequent analysis of N-(2-methoxy)benzyl phenethylamine derivatives using GC-MS.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted for the extraction of NBOMe compounds from a biological matrix like blood or a dissolved sample.

  • Alkalinization: To 1 mL of the sample in a centrifuge tube, add 500 µL of a sodium carbonate-bicarbonate buffer (pH ≈ 10.8) to basify the solution.[12]

  • Solvent Addition: Add 2 mL of an appropriate organic extraction solvent, such as a 95:5 (v/v) mixture of methylene chloride and isopropanol.[13]

  • Extraction: Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 5000 rpm for 10 minutes to achieve a clear separation between the aqueous and organic layers.[12]

  • Collection: Carefully transfer the lower organic layer to a clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

Derivatization with Trifluoroacetic Anhydride (TFAA)

Derivatization is performed on the dried extract from the LLE step.

  • Reagent Addition: To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[14]

  • Incubation: Cap the tube tightly and incubate in a heating block at 70°C for 30 minutes.[14]

  • Evaporation: After incubation, cool the sample to room temperature and evaporate the remaining reagents to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized residue in 100 µL of ethyl acetate or another suitable solvent for GC-MS analysis.

  • Analysis: Inject 1 µL of the final solution into the GC-MS system.

GC-MS Instrumentation and Conditions

The following table summarizes a typical set of GC-MS parameters for the analysis of TFAA-derivatized NBOMe compounds. Parameters should be optimized for the specific instrument and analytes of interest.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A or equivalent[15]
Mass Spectrometer Agilent 5975 MSD or equivalent[14]
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[12][16][17]
Carrier Gas Helium, constant flow at 1.0 - 1.2 mL/min[12][15]
Injection Mode Splitless or Split (e.g., 10:1)[12]
Injection Volume 1 µL
Injector Temperature 250 - 280°C[15][16]
Oven Program Initial: 100°C, hold 1 min; Ramp: 15°C/min to 280°C; Hold: 9 min[15][16]
Transfer Line Temp. 280 - 300°C[15][16]
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 550 amu

Data Presentation and Interpretation

Analysis of underivatized N-(2-methoxy)benzyl phenethylamine derivatives by GC-EI-MS typically results in spectra that are very similar, with extensive fragmentation.[4][5] Derivatization with TFAA is crucial as it often allows for the detection of the molecular ion, which is frequently absent in the underivatized spectra.[10]

Key Mass Spectral Fragments

The electron ionization mass spectra of these compounds are characterized by specific fragment ions that are diagnostic for the N-(2-methoxy)benzyl moiety and the phenethylamine core.

m/zIon Identity/OriginSignificance
Underivatized
150Iminium cation from β-cleavage[9][17]Indicates the N-(methoxybenzyl)ethylamine portion.
121Benzyl cation (methoxybenzyl fragment)[4][5][17]Often the base peak, characteristic of the methoxybenzyl group.
91Tropylium ion[4][5][17]A common fragment from the benzyl moiety.
TFA-Derivatized
[M]+Molecular IonConfirms the molecular weight of the analyte. Its abundance is significantly increased after derivatization.[10]
VariousTFA-specific fragmentsThe fragmentation pattern will be significantly different from the underivatized compound, providing additional structural information.

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to final compound identification.

G cluster_prep Sample Processing cluster_analysis Instrumental Analysis & Data Interpretation Sample Sample Receipt (e.g., Biological Fluid, Seized Material) LLE Liquid-Liquid Extraction (Alkalinization, Solvent Addition, Centrifugation) Sample->LLE Dry1 Evaporation to Dryness (N2 Stream) LLE->Dry1 Deriv Derivatization with TFAA (Incubation at 70°C) Dry1->Deriv Dry2 Evaporation of Reagents Deriv->Dry2 Recon Reconstitution in Solvent Dry2->Recon GCMS GC-MS Analysis (Injection, Separation, Detection) Recon->GCMS Data Data Acquisition (Total Ion Chromatogram & Mass Spectra) GCMS->Data Interpret Data Interpretation (Retention Time, Fragment Analysis) Data->Interpret ID Compound Identification Interpret->ID

Caption: General workflow for GC-MS analysis of NBOMe compounds.

Characteristic Fragmentation Pathway

The primary fragmentation of the N-(2-methoxy)benzyl phenethylamine backbone under electron ionization leads to several characteristic ions.

G cluster_frags Key Fragment Ions Parent N-(2-methoxy)benzyl -phenethylamine [M]+• Frag150 m/z 150 (Iminium Cation) Parent->Frag150 β-Cleavage Frag121 m/z 121 (Methoxybenzyl Cation) Parent->Frag121 α-Cleavage Frag91 m/z 91 (Tropylium Cation) Frag121->Frag91 Rearrangement

Caption: Primary EI fragmentation of the NBOMe core structure.

Conclusion

The described GC-MS method, incorporating a liquid-liquid extraction and TFAA derivatization, is a robust and effective strategy for the unambiguous identification of N-(2-methoxy)benzyl phenethylamine derivatives. Derivatization is a critical step that enhances chromatographic performance and provides essential molecular weight information from the mass spectrum. The combination of chromatographic retention time and the characteristic fragmentation pattern allows for high-confidence identification, which is indispensable for forensic investigations and clinical research.

References

Application Notes and Protocols for the Structural Elucidation of N-benzyl Phenethylamines using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl phenethylamines are a class of compounds with significant interest in medicinal chemistry and pharmacology due to their diverse biological activities. Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of these molecules in solution. This document provides detailed application notes and experimental protocols for the structural characterization of N-benzyl phenethylamines using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

General Structure of N-benzyl Phenethylamines

The core structure of N-benzyl phenethylamines consists of a phenethylamine moiety linked to a benzyl group via a nitrogen atom. The aromatic rings and the ethylamine bridge can be variously substituted, leading to a wide array of derivatives.

G General Structure of N-benzyl Phenethylamine cluster_phenethylamine Phenethylamine Moiety cluster_benzyl Benzyl Moiety phenylethyl C_beta phenylethyl->C_beta R1 R1 C_alpha N N C_alpha->N C_beta->C_alpha C_benzyl CH2 N->C_benzyl benzyl benzyl->C_benzyl R2 R2

Caption: General chemical structure of N-benzyl phenethylamines.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the N-benzyl phenethylamine derivative in approximately 0.6-0.7 mL of a deuterated solvent.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for most N-benzyl phenethylamines. Other solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used depending on the solubility of the compound. The choice of solvent can slightly alter the chemical shifts.

  • Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural elucidation. Experiments should be performed on a spectrometer with a field strength of 400 MHz or higher for better resolution.

  • 1D ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their scalar couplings.

  • 1D ¹³C NMR: Shows the number of non-equivalent carbon atoms in the molecule.

  • 2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular fragments.

Data Presentation: NMR Data for N-benzyl-2-phenylethanamine

The following tables summarize the expected ¹H and ¹³C NMR data for the parent compound, N-benzyl-2-phenylethanamine, in CDCl₃.

Table 1: ¹H NMR Data for N-benzyl-2-phenylethanamine in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.15 - 7.35m10HAr-H
3.80s2HN-CH₂ -Ph
2.85 - 2.95m4HPh-CH₂ -CH₂ -N
1.6 (broad)s1HNH

Table 2: ¹³C NMR Data for N-benzyl-2-phenylethanamine in CDCl₃

Chemical Shift (δ, ppm)Assignment
140.2Ar-C (quat)
139.8Ar-C (quat)
128.8Ar-C H
128.6Ar-C H
128.4Ar-C H
127.1Ar-C H
126.2Ar-C H
54.1N-C H₂-Ph
50.8Ph-CH₂-C H₂-N
36.4Ph-C H₂-CH₂-N

Workflow for Structural Elucidation

The process of elucidating the structure of an N-benzyl phenethylamine using NMR data follows a logical progression.

G NMR-Based Structural Elucidation Workflow cluster_1D 1D NMR cluster_2D 2D NMR A 1D ¹H NMR (Proton Environments & Multiplicity) C 2D COSY (¹H-¹H Connectivity) A->C B 1D ¹³C NMR (Carbon Environments) D 2D HSQC (Direct ¹H-¹³C Connectivity) B->D F Structure Proposal C->F D->F E 2D HMBC (Long-Range ¹H-¹³C Connectivity) E->F G Structure Verification F->G

Caption: Workflow for structural elucidation using NMR.

Analysis of 2D NMR Spectra

COSY Spectrum

The COSY spectrum will show correlations between coupled protons. For N-benzyl-2-phenylethanamine, a key correlation will be observed between the two methylene groups of the phenethylamine backbone (the signals around 2.9 ppm).

HSQC Spectrum

The HSQC spectrum directly links protons to the carbons they are attached to. This is invaluable for assigning the carbon signals. For example, the proton signal at 3.80 ppm will show a correlation to the carbon signal at 54.1 ppm, confirming the assignment of the benzylic CH₂ group.

HMBC Spectrum

The HMBC spectrum reveals long-range couplings, which are essential for connecting the different fragments of the molecule.

G Key HMBC Correlations in N-benzyl Phenethylamine cluster_phenylethyl Phenethylamine Moiety cluster_benzyl Benzyl Moiety H_beta C_alpha H_beta->C_alpha ³J C_quat_phenylethyl Cquat H_beta->C_quat_phenylethyl ³J H_benzyl Hbenzyl H_benzyl->C_alpha ²J C_quat_benzyl Cquat H_benzyl->C_quat_benzyl ²J

Caption: Important HMBC correlations for structural confirmation.

Key expected HMBC correlations for N-benzyl-2-phenylethanamine include:

  • The protons of the benzylic methylene group (H-benzyl) will show correlations to the quaternary carbon of the benzyl ring and to the α-carbon of the phenethylamine moiety.

  • The β-protons of the phenethylamine moiety will show correlations to the α-carbon and the quaternary carbon of the phenethyl ring.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D techniques, provides a powerful and definitive method for the structural elucidation of N-benzyl phenethylamines. By following the protocols outlined in these application notes, researchers can confidently determine the structure of their synthesized compounds, which is a critical step in the drug development process. The systematic application of ¹H, ¹³C, COSY, HSQC, and HMBC NMR experiments allows for the complete assignment of all proton and carbon signals and the unambiguous confirmation of the molecular structure.

Application Notes and Protocols for Zebrafish Behavioral Studies Using (2,3-Dimethoxy-benzyl)-phenethyl-amine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing N-benzyl-phenethylamine (NBPEA) derivatives, including analogs of (2,3-Dimethoxy-benzyl)-phenethyl-amine, in zebrafish behavioral studies. The zebrafish model offers a powerful in vivo platform for screening novel psychoactive compounds.

Introduction

N-benzyl-phenethylamine (NBPEA) derivatives are a class of synthetic compounds with potent effects on the central nervous system.[1][2] Many of these compounds act as agonists at serotonin receptors, particularly the 5-HT2A receptor, and are investigated for their potential therapeutic applications as well as their abuse potential.[3][4] The adult zebrafish has emerged as a valuable vertebrate model for assessing the neurobehavioral effects of these compounds due to its genetic tractability, physiological similarity to mammals, and suitability for high-throughput screening.[1][2]

Substitutions on both the N-benzyl and phenethylamine moieties of the NBPEA scaffold can significantly modulate the compound's effects on locomotion, anxiety-like behavior, and neurotransmitter systems.[1][2] This document outlines protocols for evaluating the behavioral and neurochemical effects of these compounds in adult zebrafish.

Data Presentation

Table 1: Summary of Behavioral Effects of N-Benzyl-Phenethylamine (NBPEA) Derivatives in Adult Zebrafish
Compound ClassBehavioral AssayObserved EffectsReference
2,4- and 3,4-dimethoxy NBPEAsNovel Tank Test (NTT)Substitutions in the N-benzyl moiety primarily modulate locomotion.[1][2]
Substitutions in the phenethylamine moiety alter anxiety-like behavior.[1][2]
Increased time in the top zone of the tank can indicate anxiolytic-like effects.[1]
Increased "shuttling" between top and bottom zones may reflect hallucinogenic-like properties.[1]
24H-NBOMe(F) and 34H-NBOMe(F)Zebrafish Tail Immobilization (ZTI) TestReduced despair-like behavior, indicated by increased distance traveled and time spent mobile.[1][2]
Table 2: Summary of Neurochemical Effects of N-Benzyl-Phenethylamine (NBPEA) Derivatives in Adult Zebrafish
Compound ClassNeurotransmitter SystemObserved EffectsReference
2,4- and 3,4-dimethoxy NBPEAsSerotonin (5-HT)Alterations in brain serotonin turnover.[1][2]
Dopamine (DA)Alterations in brain dopamine turnover.[1][2]
In silico modelingMultipleOverlap of drug targets with conventional serotonergic and antiglutamatergic hallucinogens.[1][2]

Experimental Protocols

Protocol 1: Zebrafish Husbandry and Drug Administration
  • Animal Husbandry : Adult zebrafish (Danio rerio) of either sex (e.g., wild-type, short-fin strain) should be housed in a controlled environment with a 14/10-hour light/dark cycle. Water temperature should be maintained at 28 ± 1°C.

  • Drug Preparation : Prepare stock solutions of the test compounds (e.g., NBPEA derivatives) in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of the solvent in the fish water should be kept constant across all experimental groups and should not exceed a level that causes behavioral alterations on its own (typically ≤ 0.1%).

  • Drug Administration : Expose the zebrafish to the test compounds by immersion. Individually house the fish in tanks containing the prepared drug solution (e.g., 20 mg/L) for a specified duration before behavioral testing.[1] A control group exposed to the vehicle (e.g., water with the same concentration of DMSO) must be included.

Protocol 2: Novel Tank Test (NTT) for Anxiety-Like Behavior
  • Apparatus : A trapezoidal glass tank (dimensions: 15 cm height, 28 cm top, 23 cm bottom, 7 cm width) filled with water. The tank is novel to the fish.

  • Procedure : a. Following the drug exposure period, individually transfer each fish to the novel tank. b. Record the behavior of the fish for a period of 6 minutes using a video camera mounted in front of the tank. c. The tank is conceptually divided into three equal horizontal zones (top, middle, and bottom).

  • Behavioral Endpoints :

    • Time spent in the top zone : An increase in this parameter is indicative of anxiolytic-like behavior.

    • Latency to enter the top zone : A decrease may also suggest reduced anxiety.

    • Number of entries to the top zone .

    • Distance traveled : A measure of overall locomotor activity.

    • "Shuttling" behavior : The number of transitions between the top and bottom zones, which may indicate hallucinogenic-like effects.[1]

Protocol 3: Zebrafish Tail Immobilization (ZTI) Test for Despair-Like Behavior
  • Apparatus : A narrow, transparent chamber that restricts the movement of the fish, with a sponge slit to hold the head and anterior part of the body, leaving the tail free to move.

  • Procedure : a. After drug exposure and the NTT, gently place the fish into the immobilization apparatus. b. Record the tail movements for a period of 6 minutes.

  • Behavioral Endpoints :

    • Time spent mobile : A decrease in immobility time (i.e., an increase in time spent mobile) is interpreted as an antidepressant-like effect.

    • Distance traveled by the tail : A greater distance indicates a reduction in despair-like behavior.

Protocol 4: Neurochemical Analysis
  • Sample Collection : Immediately following behavioral testing, euthanize the fish (e.g., by rapid cooling in ice-cold water).

  • Brain Dissection : Dissect the whole brain from the skull.

  • Neurotransmitter Quantification : Homogenize the brain tissue and use techniques like high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the levels of neurotransmitters (e.g., serotonin, dopamine) and their metabolites.

Visualization

experimental_workflow Experimental Workflow for Zebrafish Behavioral Studies cluster_prep Preparation cluster_exposure Exposure cluster_testing Behavioral Testing cluster_analysis Analysis zebrafish Zebrafish Husbandry drug_admin Drug Administration (Immersion) zebrafish->drug_admin drug_prep Drug Solution Preparation drug_prep->drug_admin ntt Novel Tank Test (NTT) (Anxiety-like Behavior) drug_admin->ntt zti Zebrafish Tail Immobilization (ZTI) (Despair-like Behavior) ntt->zti neurochem Neurochemical Analysis (HPLC-ED) zti->neurochem data_analysis Data Analysis neurochem->data_analysis signaling_pathway Putative Signaling Pathway of NBPEA Derivatives cluster_drug Drug Action cluster_receptors Receptor Interaction cluster_downstream Downstream Effects nbpea NBPEA Derivative serotonin_receptor Serotonin Receptor (5-HT2A) nbpea->serotonin_receptor Agonist glutamate_receptor Glutamate Receptor (e.g., NMDA) nbpea->glutamate_receptor Modulator (putative) neurotransmitter_release Modulation of Neurotransmitter Release (Serotonin, Dopamine) serotonin_receptor->neurotransmitter_release glutamate_receptor->neurotransmitter_release behavioral_outcomes Behavioral Outcomes (Locomotion, Anxiety, etc.) neurotransmitter_release->behavioral_outcomes

References

Application Notes and Protocols for Radioligand Binding Assays with Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting radioligand binding assays to characterize the interaction of substituted phenethylamines with their primary molecular targets, including serotonin, dopamine, and adrenergic receptors. This document outlines the principles of the assay, step-by-step experimental procedures, and data analysis methods.

Introduction to Radioligand Binding Assays

Radioligand binding assays are a fundamental technique in pharmacology used to quantify the interaction between a ligand and a receptor.[1] By using a radioactively labeled ligand (radioligand), the binding affinity of a test compound (e.g., a substituted phenethylamine) for a specific receptor can be determined. These assays are crucial for drug discovery and development, providing essential information about a compound's potency and selectivity.

The two primary types of radioligand binding experiments are saturation and competition assays.

  • Saturation Assays: These experiments determine the density of receptors in a tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor.[2]

  • Competition Assays: These assays are used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to the receptor.[2] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50.

Key Receptor Targets for Substituted Phenethylamines

Substituted phenethylamines exert their pharmacological effects by interacting with various monoamine receptors, which are predominantly G-protein coupled receptors (GPCRs). The primary targets include:

  • Serotonin (5-HT) Receptors: Particularly the 5-HT2A and 5-HT2C subtypes, which are coupled to the Gq/11 signaling pathway.[3][4]

  • Dopamine (D) Receptors: Primarily the D2-like receptors (D2, D3, D4), which are typically coupled to the Gi/o signaling pathway.[5]

  • Adrenergic Receptors: Both α and β subtypes, which can be coupled to Gq/11, Gi/o, or Gs signaling pathways.[6]

Data Presentation: Binding Affinities of Common Radioligands

The following table summarizes the binding affinities (Kd) of commonly used radioligands for key receptors targeted by substituted phenethylamines.

Receptor SubtypeRadioligandKd (nM)Reference
Human 5-HT2A[3H]-Ketanserin2.0[7]
Human 5-HT2C[3H]-Mesulergine~1-5[8]
Human Dopamine D2[3H]-Spiperone0.15 - 0.40[9]
Human Dopamine D2[3H]-Raclopride~2[10]
Rat β1-Adrenergic[125I]-Iodocyanopindolol~0.03[11]
Rat β2-Adrenergic[125I]-Iodocyanopindolol~0.03[11]

Experimental Protocols

This section provides a detailed methodology for performing radioligand binding assays with substituted phenethylamines.

Membrane Preparation from Cells or Tissues

This protocol describes the preparation of cell membranes expressing the receptor of interest.

  • Cell Culture and Harvesting: Culture cells expressing the target receptor to near confluence. For tissue samples, obtain fresh or frozen tissue.

  • Homogenization: Wash cells or tissue with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors, pH 7.4).[12] Homogenize using a Dounce or polytron homogenizer on ice.

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris.[12]

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[12]

  • Washing: Resuspend the membrane pellet in fresh ice-cold lysis buffer and repeat the high-speed centrifugation step.

  • Final Preparation and Storage: Resuspend the final membrane pellet in a suitable assay buffer, often containing a cryoprotectant like 10% sucrose.[12] Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C.

Saturation Binding Assay Protocol

This protocol is for determining the Kd and Bmax of a radioligand.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB) for each concentration of the radioligand.

  • Reagent Addition:

    • Total Binding Wells: Add increasing concentrations of the radioligand to the assay buffer.

    • Non-Specific Binding (NSB) Wells: Add the same increasing concentrations of the radioligand plus a high concentration of a non-labeled competing ligand (e.g., 10 µM of a known high-affinity antagonist for the target receptor) to the assay buffer.[13]

  • Initiate Reaction: Add the prepared cell membranes (typically 3-20 µg of protein for cells or 50-120 µg for tissue per well) to each well to initiate the binding reaction.[12] The final assay volume is typically 250 µL.[12]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes), often with gentle agitation.[12]

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[7][12]

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding counts for each radioligand concentration. Plot the specific binding as a function of the radioligand concentration and use non-linear regression analysis to determine the Kd and Bmax values.

Competition Binding Assay Protocol

This protocol is for determining the Ki of a substituted phenethylamine.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the unlabeled test compound (substituted phenethylamine).

  • Reagent Addition:

    • Total Binding Wells: Add a fixed concentration of the radioligand (typically at or below its Kd value) in the assay buffer.

    • Non-Specific Binding (NSB) Wells: Add the fixed concentration of the radioligand and a high concentration of a non-labeled competing ligand.

    • Competition Wells: Add the fixed concentration of the radioligand and serially diluted concentrations of the substituted phenethylamine.

  • Initiate Reaction: Add the prepared cell membranes to each well.

  • Incubation, Termination, and Quantification: Follow the same procedure as for the saturation binding assay (steps 4-7).

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and use non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow Diagrams

Signaling Pathways of Key Receptors

Substituted phenethylamines primarily interact with GPCRs that activate distinct downstream signaling cascades.

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., 5-HT2A) Gq Gαq GPCR->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses Ca2->Downstream Activates Ca²⁺ dependent proteins PKC->Downstream Phosphorylates Ligand Substituted Phenethylamine Ligand->GPCR Binds to

Caption: Gq/11 Signaling Pathway.

Gi_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., D2) Gi Gαi GPCR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Conversion Inhibited PKA PKA cAMP->PKA Activation Reduced Downstream Decreased Cellular Responses PKA->Downstream Phosphorylation Reduced Ligand Substituted Phenethylamine Ligand->GPCR Binds to

Caption: Gi/o Signaling Pathway.

Gs_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., β-Adrenergic) Gs Gαs GPCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Converts to PKA PKA cAMP->PKA Activates Downstream Increased Cellular Responses PKA->Downstream Phosphorylates Ligand Substituted Phenethylamine Ligand->GPCR Binds to

Caption: Gs Signaling Pathway.

Experimental Workflow

The following diagram illustrates the general workflow for a competition radioligand binding assay.

radioligand_workflow prep 1. Membrane Preparation (Cells/Tissue expressing target receptor) setup 2. Assay Plate Setup (96-well) - Total Binding - Non-Specific Binding - Test Compound Dilutions prep->setup reagents 3. Reagent Addition - Radioligand (fixed concentration) - Test Compound (serial dilutions) - Membranes setup->reagents incubation 4. Incubation (e.g., 60 min at Room Temperature) reagents->incubation filtration 5. Filtration and Washing (Separate bound from free radioligand) incubation->filtration counting 6. Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis 7. Data Analysis - Calculate % Specific Binding - Determine IC50 - Calculate Ki using Cheng-Prusoff counting->analysis result Result: Binding Affinity (Ki) of Substituted Phenethylamine analysis->result

Caption: Radioligand Binding Assay Workflow.

References

Application Notes and Protocols for the Experimental Design of Hallucinogenic N-Benzyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of novel hallucinogenic N-benzyl derivatives. The protocols outlined below cover essential in vitro and in vivo assays to characterize the pharmacological profile, hallucinogenic potential, and safety of these compounds.

Introduction

N-benzyl derivatives of phenethylamines, often referred to as "NBOMes," are a class of potent serotonergic hallucinogens.[1] Their primary mechanism of action involves agonism at the serotonin 2A (5-HT2A) receptor.[1][2] A thorough understanding of their interaction with this and other receptors is crucial for elucidating their therapeutic potential and abuse liability. This document outlines a systematic approach to the experimental design for studying these compounds.

In Vitro Characterization

The initial phase of investigation focuses on characterizing the binding affinity and functional activity of the N-benzyl derivatives at key serotonin receptor subtypes.

Receptor Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a test compound for a specific receptor.[3] These assays utilize a radiolabeled ligand known to bind with high affinity to the target receptor.

Table 1: Receptor Binding Affinity (Ki) of Representative N-Benzyl Derivatives

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2B Ki (nM)Other Receptor Ki (nM)
25CN-NBOH Subnanomolar[1]~7-fold lower affinity than 5-HT2A[4][5]Data not readily availableWeak micromolar affinity for other 5-HT receptors and off-targets[4]
25I-NBOMe Subnanomolar[1]Potent agonistPotent agonistData not readily available
25N-NBI Potent agonist~23-fold lower affinity than 5-HT2A[4][5]Data not readily availableWeak micromolar affinity for >40 other targets[4]
Reference Compound (e.g., LSD) 1-5[6]5-20[6]10-50[6]High affinity for various dopamine and adrenergic receptors[7]

Protocol 1: Radioligand Competition Binding Assay

  • Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the target receptor (e.g., CHO-K1 cells stably expressing human 5-HT2A receptors).[8] Centrifuge the homogenate to pellet the cell membranes. Resuspend the pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.[8]

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its target receptor.[3] These assays are crucial for determining whether a compound is an agonist, antagonist, or inverse agonist and for quantifying its potency and efficacy.

Table 2: Functional Activity of Representative N-Benzyl Derivatives at 5-HT2A Receptor

CompoundGq Pathway (Calcium Flux/IP1 Accumulation) EC50 (nM)Gq Pathway Emax (%)β-Arrestin Recruitment EC50 (nM)β-Arrestin Recruitment Emax (%)Bias Profile
25CN-NBOH Potent agonist[4]Full or high efficacy agonist[4]Potent agonist[9]Partial agonist[9]Gq-biased
25I-NBOMe Potent agonist[4]Full or high efficacy agonist[4]Potent agonist[4]Full or high efficacy agonist[4]Balanced
25N-NBI Potent agonist[4]Full or high efficacy agonist[4]Potent agonist[4]Partial agonist[4]Gq-biased
Reference Compound (e.g., Serotonin) ~1.4 x 10⁻⁸ M[10]100Data not readily available100Balanced

Protocol 2: Calcium Mobilization Assay

  • Cell Culture: Plate cells expressing the target Gq-coupled receptor (e.g., HiTSeeker 5HTR2A Cell Line) in a 96-well plate and allow them to adhere overnight.[10]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.[10]

  • Data Analysis: Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy).

Protocol 3: β-Arrestin Recruitment Assay

  • Cell Line: Utilize a cell line engineered to express the target receptor fused to a component of a reporter system (e.g., enzyme fragment complementation) and β-arrestin fused to the complementary component.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound.

  • Signal Detection: Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two components of the reporter system are brought into proximity, generating a detectable signal (e.g., luminescence or fluorescence).

  • Data Analysis: Quantify the signal and plot it against the compound concentration to determine the EC50 and Emax for β-arrestin recruitment.

In Vivo Behavioral Assessment

Animal models are essential for predicting the hallucinogenic potential of novel compounds in humans.

Head-Twitch Response (HTR)

The head-twitch response in rodents is a rapid, involuntary head movement that is a well-established behavioral proxy for 5-HT2A receptor-mediated hallucinogenic effects.[11][12][13][14][15][16]

Table 3: Head-Twitch Response (HTR) in Mice

CompoundHTR ED50 (mg/kg)HTR Max Response (Twitches/min)Antagonist Blockade (e.g., M100907)
25CN-NBOH Effective doses reported[17]Dose-dependent increase[17]Blocked by 5-HT2A antagonist[17]
DOI 0.25 - 1.0[14]Dose-dependent increase[14]Blocked by 5-HT2A antagonist
LSD 0.05 - 0.4[14]Dose-dependent increase[14]Blocked by 5-HT2A antagonist

Protocol 4: Head-Twitch Response (HTR) Assay

  • Animal Subjects: Use male C57BL/6J mice.[18]

  • Drug Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal or subcutaneous injection).[19]

  • Observation Period: Immediately place the mouse in an observation chamber and record its behavior for a set period (e.g., 30 minutes).[19]

  • HTR Quantification: Manually score the number of head twitches or use an automated system with a head-mounted magnet and a magnetometer coil for more precise detection.[14][19]

  • Data Analysis: Analyze the total number of head twitches as a function of dose. To confirm the involvement of the 5-HT2A receptor, a separate group of animals can be pretreated with a selective 5-HT2A antagonist (e.g., M100907) before administering the test compound.[17]

Drug Discrimination

Drug discrimination is a behavioral paradigm used to assess the subjective effects of a drug.[20][21][22][23][24] Animals are trained to recognize the interoceptive cues of a known hallucinogen.

Protocol 5: Drug Discrimination Study

  • Training Phase: Train animals (e.g., rats) in a two-lever operant chamber. On days when they receive an injection of a known hallucinogen (e.g., LSD or DOI), responses on one lever are reinforced with a food reward. On days they receive a vehicle injection, responses on the other lever are reinforced.

  • Testing Phase: Once the animals have learned to reliably discriminate between the drug and vehicle, administer a test compound.

  • Data Collection: Record the percentage of responses on the drug-appropriate lever.

  • Data Analysis: If the animals predominantly press the drug-appropriate lever after receiving the test compound, it is said to "substitute" for the training drug, indicating similar subjective effects.

Safety and Toxicology

A critical component of drug development is the assessment of the compound's safety profile.

Off-Target Screening

Evaluate the binding of the N-benzyl derivatives to a broad panel of receptors, transporters, and ion channels to identify potential off-target effects that could lead to adverse events.[25] Pay close attention to binding at the 5-HT2B receptor, as agonism at this receptor has been associated with cardiac valvulopathy.[26][27]

In Vivo Safety Studies

Conduct nonclinical toxicology studies in animals to establish the safety profile of the compound.[28] These studies should assess for potential toxicities, including cardiovascular, central nervous system, and organ-specific effects.[1] The abuse potential of the compound should also be evaluated.[27][29]

Visualizations

Signaling Pathways

G cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Canonical Pathway Beta_Arrestin β-Arrestin 5HT2A_Receptor->Beta_Arrestin Non-Canonical Pathway N_Benzyl_Derivative N-Benzyl Derivative N_Benzyl_Derivative->5HT2A_Receptor PLC Phospholipase C (PLC) Gq_Protein->PLC Receptor_Internalization Receptor Internalization/ Downregulation Beta_Arrestin->Receptor_Internalization IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2_Release Intracellular Ca²⁺ Release IP3_DAG->Ca2_Release Hallucinogenic_Effects Hallucinogenic Effects Ca2_Release->Hallucinogenic_Effects

Experimental Workflow

G Start Compound Synthesis In_Vitro In Vitro Characterization Start->In_Vitro Binding Receptor Binding Assays (5-HT2A, 5-HT2C, 5-HT2B, etc.) In_Vitro->Binding Functional Functional Assays (Gq, β-Arrestin) In_Vitro->Functional In_Vivo In Vivo Behavioral Assessment Binding->In_Vivo Functional->In_Vivo HTR Head-Twitch Response (HTR) In_Vivo->HTR Drug_Discrimination Drug Discrimination In_Vivo->Drug_Discrimination Safety Safety & Toxicology HTR->Safety Drug_Discrimination->Safety Off_Target Off-Target Screening Safety->Off_Target In_Vivo_Tox In Vivo Toxicology Safety->In_Vivo_Tox Data_Analysis Data Analysis & Candidate Selection Off_Target->Data_Analysis In_Vivo_Tox->Data_Analysis

References

Application Notes and Protocols for the GC-MS Analysis of Phenethylamines Following Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethylamines are a broad class of compounds that includes neurotransmitters, hormones, and a wide range of psychoactive substances. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of these compounds. However, the inherent polarity of the amine group in phenethylamines can lead to poor chromatographic peak shape, thermal instability, and inadequate fragmentation for mass spectral identification.[1][2][3]

Chemical derivatization is a crucial sample preparation step that addresses these challenges by converting the polar amine functional group into a less polar, more volatile, and more thermally stable derivative.[4][5] This process significantly improves chromatographic resolution, enhances sensitivity, and often yields more structurally informative mass spectra.[4][6] This document provides detailed application notes and experimental protocols for the derivatization of phenethylamines using common acylating and silylating agents prior to GC-MS analysis.

Derivatization Techniques Overview

The most common derivatization strategies for phenethylamines involve acylation with perfluoroalkyl anhydrides or silylation.

  • Acylation: Reagents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) react with the primary or secondary amine of the phenethylamine to form stable amide derivatives.[4][6] These derivatives are more volatile and exhibit improved chromatographic behavior. The electron-withdrawing nature of the fluoroacyl groups can also enhance electron capture detection and influence mass spectral fragmentation patterns.[4]

  • Silylation: Silylating agents, most notably N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen on the amine group with a trimethylsilyl (TMS) group.[3] This derivatization also increases volatility and thermal stability.

Quantitative Data Summary

The choice of derivatization reagent can significantly impact the sensitivity of the GC-MS analysis. The following table summarizes the limits of quantification (LOQs) for various phenethylamines using different derivatization agents. Based on available data, PFPA generally provides the best sensitivity for this class of compounds.[6]

AnalyteDerivatizing AgentLimit of Quantification (LOQ) (ng/mL)Reference
Amphetamine (AMP)TFAA5.0[6]
PFPA2.5[6]
HFBA5.0[6]
Methamphetamine (MA)TFAA5.0[6]
PFPA2.5[6]
HFBA5.0[6]
3,4-Methylenedioxyamphetamine (MDA)TFAA10[6]
PFPA5.0[6]
HFBA10[6]
3,4-Methylenedioxymethamphetamine (MDMA)TFAA10[6]
PFPA5.0[6]
HFBA10[6]
3,4-Methylenedioxy-N-ethylamphetamine (MDEA)TFAA10[6]
PFPA5.0[6]
HFBA10[6]
CathinoneTFAA10[6]
PFPA5.0[6]
HFBA10[6]
MethcathinoneTFAA10[6]
PFPA5.0[6]
HFBA10[6]
MephedroneTFAA10[6]
PFPA5.0[6]
HFBA10[6]
EphedrineTFAA10[6]
PFPA5.0[6]
HFBA10[6]

Experimental Protocols

Acylation with Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), or Heptafluorobutyric Anhydride (HFBA)

This protocol is a general procedure for the acylation of phenethylamines. Note that PFPA has been shown to provide the highest sensitivity for many of these compounds.[6]

Materials:

  • Phenethylamine standard or sample extract

  • Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA), or Heptafluorobutyric anhydride (HFBA)

  • Ethyl acetate (anhydrous)

  • Sodium hydroxide (NaOH) solution (0.1 N)

  • Saturated potassium bicarbonate (KHCO3) solution

  • Nitrogen gas for evaporation

  • GC vials with inserts

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., oral fluid, urine), perform a liquid-liquid extraction. To 0.5 mL of the sample, add an appropriate internal standard and 0.1 N NaOH to basify the solution. Extract with an organic solvent like ethyl acetate.[6]

    • For solid samples, dissolve a known amount in a suitable solvent.

  • Solvent Evaporation: Transfer the organic extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization Reaction:

    • To the dried residue, add 50 µL of ethyl acetate and 50 µL of the chosen acylating agent (TFAA, PFPA, or HFBA).[6]

    • Cap the vial tightly and heat at 70°C for 30 minutes.[6]

  • Post-Derivatization Workup:

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 50-100 µL) of ethyl acetate for GC-MS analysis.

GC-MS Parameters (General):

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[6]

  • Injector: Splitless mode, 280°C[6]

  • Oven Program: Initial temperature of 80°C for 2 minutes, ramp to 150°C at 8°C/min, then ramp to 280°C at 30°C/min.[6]

  • Mass Spectrometer: Electron impact (EI) ionization at 70 eV. Scan range of m/z 50-500. For quantitative analysis, selected ion monitoring (SIM) is recommended.[6]

Acylation_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Phenethylamine Sample Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction Evaporation1 Evaporate to Dryness (Nitrogen Stream) Extraction->Evaporation1 AddReagent Add Ethyl Acetate and Acylating Agent (TFAA/PFPA/HFBA) Evaporation1->AddReagent Heating Heat at 70°C for 30 min AddReagent->Heating Evaporation2 Evaporate Reagent and Solvent Heating->Evaporation2 Reconstitution Reconstitute in Ethyl Acetate Evaporation2->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS

Acylation Workflow with TFAA, PFPA, or HFBA.
Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

This protocol is particularly useful for the derivatization of amphetamine and related compounds.

Materials:

  • Phenethylamine standard or sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Chloroform (for dilution, if necessary)

  • Nitrogen gas for evaporation

  • GC vials

Procedure:

  • Sample Preparation:

    • Ensure the sample is free of water, as moisture will deactivate the silylating reagent.

    • Dissolve approximately 1 mg of the sample in 270 µL of MSTFA in a GC vial. For smaller sample amounts (e.g., 10 µg), use 25 µL of MSTFA.

  • Derivatization Reaction:

    • Heat the mixture at 70°C for 10 minutes.

    • Add 30 µL of pyridine to the vial.

    • Heat again at 70°C for an additional 10 minutes.

  • Post-Derivatization:

    • Cool the vial to room temperature.

    • If necessary, dilute the derivatized sample with chloroform before GC-MS analysis.

GC-MS Parameters (Example for Amphetamine):

  • Column: SLB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Injector: Splitless mode

  • Oven Program: Optimized for the separation of TMS-derivatized phenethylamines. A starting temperature of around 100°C with a ramp to 250-280°C is a good starting point.

  • Mass Spectrometer: Electron impact (EI) ionization at 70 eV.

Silylation_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Dry Phenethylamine Sample AddMSTFA Add MSTFA Sample->AddMSTFA Heat1 Heat at 70°C for 10 min AddMSTFA->Heat1 AddPyridine Add Pyridine Heat1->AddPyridine Heat2 Heat at 70°C for 10 min AddPyridine->Heat2 Dilution Dilute with Chloroform (if necessary) Heat2->Dilution GCMS GC-MS Analysis Dilution->GCMS

Silylation Workflow with MSTFA.
Automated On-Column Derivatization with N-methyl-bis(trifluoroacetamide) (MBTFA)

This method offers a significant reduction in sample preparation time by performing the derivatization directly in the GC inlet.[1]

Materials:

  • Phenethylamine sample extract

  • N-methyl-bis(trifluoroacetamide) (MBTFA)

  • GC-MS system with an autosampler capable of two-step injection

Procedure (Automated):

  • Autosampler Setup:

    • The autosampler is programmed for a two-step injection sequence.

  • Injection Sequence:

    • Step 1: The autosampler syringe draws up the MBTFA derivatizing agent, followed by an air gap, and then the analytical sample.[1]

    • Step 2: The sample and the air are injected into the hot GC inlet. The phenethylamines vaporize and move onto the analytical column.[1]

    • Step 3: After a short delay to allow the analytes to enter the column, the MBTFA derivatizing agent is injected into the inlet.[1]

    • Step 4: The vaporized MBTFA travels through the inlet and onto the column, where it reacts with the phenethylamines in-situ to form the TFA derivatives.[1]

  • GC-MS Analysis: The derivatized analytes are then separated and detected by the GC-MS system.

GC-MS Parameters:

  • GC-MS parameters should be optimized for the specific phenethylamines of interest and the TFA derivatives. A typical starting point would be similar to the general parameters provided for acylation.

OnColumn_Derivatization_Workflow cluster_autosampler Autosampler Sequence cluster_injection Two-Step Injection cluster_derivatization_analysis On-Column Derivatization and Analysis Aspirate 1. Aspirate MBTFA, Air Gap, and Sample Inject_Sample 2. Inject Sample and Air into GC Inlet Aspirate->Inject_Sample Vaporize_Analyte 3. Analytes Vaporize and Enter Column Inject_Sample->Vaporize_Analyte Inject_Reagent 4. Inject MBTFA into GC Inlet Vaporize_Analyte->Inject_Reagent Derivatization 5. In-situ Derivatization on Column Inject_Reagent->Derivatization GCMS 6. GC-MS Separation and Detection Derivatization->GCMS

Automated On-Column Derivatization Workflow.

Conclusion

Derivatization is an essential step for the robust and sensitive analysis of phenethylamines by GC-MS. Acylation with TFAA, PFPA, and HFBA, and silylation with MSTFA are all effective techniques. The choice of reagent will depend on the specific analytical requirements, with PFPA often providing the best sensitivity. Automated on-column derivatization offers a high-throughput alternative with reduced sample handling. The protocols provided herein serve as a starting point for method development and can be adapted to suit the specific needs of the laboratory and the phenethylamines under investigation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted N-Benzylphenethylamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted N-benzylphenethylamines.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the synthesis of substituted N-benzylphenethylamines via reductive amination and the Pictet-Spengler reaction.

Reductive Amination

Issue 1: Low or No Product Yield

Question: I performed a reductive amination reaction to synthesize an N-benzylphenethylamine, but my yield is very low, or I observe no product formation. What are the possible causes and solutions?

Answer:

Low or no product yield in reductive amination can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Imine Formation The formation of the imine intermediate is crucial. Monitor the reaction by TLC to confirm the consumption of the starting aldehyde/ketone and the appearance of the imine spot. If imine formation is slow, consider adding a catalytic amount of a weak acid like acetic acid to facilitate the reaction. For sterically hindered amines or carbonyls, increasing the reaction time or temperature may be necessary. The use of dehydrating agents, such as molecular sieves, or azeotropic removal of water can also drive the equilibrium towards imine formation.
Ineffective Reducing Agent The choice and quality of the reducing agent are critical. Ensure the reducing agent (e.g., NaBH₄, NaBH₃CN, NaBH(OAc)₃) is not old or degraded. Sodium borohydride (NaBH₄) can reduce aldehydes and ketones, so it should be added after confirming imine formation. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and can be present from the start of the reaction as they selectively reduce the iminium ion over the carbonyl group. For challenging substrates, a more reactive reducing agent might be required.
Suboptimal Reaction pH The pH of the reaction is a critical parameter. Imine formation is typically favored under slightly acidic conditions (pH 4-6). However, the reducing agent's stability and reactivity can be pH-dependent. For instance, NaBH₃CN is more stable in acidic conditions than NaBH₄. Optimize the pH by adding a suitable buffer or acid/base.
Steric Hindrance Bulky substituents on either the phenethylamine or the benzaldehyde can hinder the reaction. In such cases, longer reaction times, elevated temperatures, or the use of a more potent reducing agent might be necessary.
Decomposition of Starting Materials or Product Some substituted phenethylamines or benzaldehydes might be unstable under the reaction conditions. Check the stability of your starting materials. The final product might also be sensitive to prolonged exposure to acidic or basic conditions during workup.
Moisture Contamination Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with both imine formation and the hydride reducing agent.

Troubleshooting Workflow for Low Yield in Reductive Amination

low_yield_reductive_amination start Low/No Product Yield check_imine Check Imine Formation (TLC) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine optimize_imine Optimize Imine Formation: - Add catalytic acid - Increase temp/time - Use dehydrating agent incomplete_imine->optimize_imine Yes check_reducing_agent Check Reducing Agent incomplete_imine->check_reducing_agent No success Improved Yield optimize_imine->success bad_reagent Ineffective Reducing Agent check_reducing_agent->bad_reagent replace_reagent Use fresh/different reducing agent (e.g., NaBH3CN, NaBH(OAc)3) bad_reagent->replace_reagent Yes check_ph Check Reaction pH bad_reagent->check_ph No replace_reagent->success bad_ph Suboptimal pH check_ph->bad_ph optimize_ph Adjust pH (4-6 for imine formation) bad_ph->optimize_ph Yes consider_sterics Consider Steric Hindrance bad_ph->consider_sterics No optimize_ph->success sterics Significant Steric Hindrance consider_sterics->sterics modify_conditions Increase reaction time/temperature Use more reactive reducing agent sterics->modify_conditions Yes sterics->success No modify_conditions->success

Caption: Troubleshooting workflow for low yield in reductive amination.

Issue 2: Presence of Multiple Spots on TLC

Question: My TLC plate shows multiple spots after the reaction, including my starting materials, the desired product, and some unknown impurities. What are these byproducts, and how can I minimize them?

Answer:

The presence of multiple spots on TLC is a common observation. Identifying these spots is the first step toward optimizing your reaction and purification.

Common Byproducts and Their Identification on TLC:

  • Unreacted Phenethylamine: This will have a different Rf value from the product and can be visualized with ninhydrin stain.

  • Unreacted Benzaldehyde: This can be visualized under UV light if it has a chromophore.

  • Imine Intermediate: This is often a transient species but can sometimes be observed on TLC.

  • Over-alkylated Product (Tertiary Amine): If a primary phenethylamine is used, a second benzylation can occur, leading to a tertiary amine. This byproduct will likely have a different Rf value than the desired secondary amine.

  • Reduced Aldehyde (Benzyl Alcohol): If a strong reducing agent like NaBH₄ is used in the presence of unreacted aldehyde, it can reduce the aldehyde to the corresponding alcohol.

Strategies to Minimize Byproduct Formation:

ByproductMinimization Strategy
Unreacted Starting Materials Ensure the reaction goes to completion by monitoring with TLC. Adjust stoichiometry; a slight excess of one reagent can be used to consume the other completely.
Over-alkylation Use a 1:1 stoichiometry of the amine and aldehyde. Adding the aldehyde slowly to the reaction mixture can also help.
Benzyl Alcohol Use a milder reducing agent like NaBH₃CN or NaBH(OAc)₃ that is selective for the iminium ion. If using NaBH₄, ensure complete imine formation before its addition.

Purification:

Column chromatography is typically effective for separating the desired N-benzylphenethylamine from the byproducts. A common solvent system is a gradient of methanol in dichloromethane, often with a small amount of ammonia to prevent tailing of the amine on the silica gel.

Pictet-Spengler Reaction

Issue 1: Low Yield or No Cyclization

Question: I am attempting a Pictet-Spengler reaction to synthesize a tetrahydroisoquinoline from a substituted phenethylamine, but the reaction is not proceeding as expected. What could be the issue?

Answer:

The success of the Pictet-Spengler reaction is highly dependent on the electronic properties of the phenethylamine and the reaction conditions.

Possible Causes and Solutions:

CauseRecommended Solution
Deactivated Aromatic Ring The Pictet-Spengler reaction is an electrophilic aromatic substitution. Electron-withdrawing groups on the phenethylamine ring will deactivate it towards cyclization, often leading to low or no yield. This reaction works best with electron-rich aromatic rings. If your substrate has strongly deactivating groups, this synthetic route may not be suitable.
Insufficiently Acidic Catalyst A strong acid is typically required to catalyze the reaction by promoting the formation of the electrophilic iminium ion. Common catalysts include hydrochloric acid, sulfuric acid, or trifluoroacetic acid. For less reactive substrates, stronger acids or Lewis acids may be necessary.
High Temperatures Leading to Decomposition While heating is often required, excessive temperatures can lead to the decomposition of starting materials or the product. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress.
Steric Hindrance Bulky substituents near the reaction center can impede cyclization. Consider alternative synthetic routes if steric hindrance is significant.

pictet_spengler_troubleshooting start Low Yield in Pictet-Spengler check_substituents Analyze Substituents on Phenethylamine Ring start->check_substituents edg Electron-Donating Groups Present check_substituents->edg Yes ewg Electron-Withdrawing Groups Present check_substituents->ewg Yes check_acid Evaluate Acid Catalyst Strength edg->check_acid ewg_remedy Consider alternative synthesis. Reaction may not be feasible. ewg->ewg_remedy acid_ok Strong Acid Used (e.g., HCl, TFA) check_acid->acid_ok acid_weak Use stronger acid or Lewis acid. acid_ok->acid_weak No check_temp Assess Reaction Temperature acid_ok->check_temp Yes success Improved Yield acid_weak->success temp_ok Temperature Optimized check_temp->temp_ok temp_high Lower temperature to prevent decomposition. temp_ok->temp_high No temp_ok->success Yes temp_high->success

resolving positional isomers of dimethoxybenzyl phenethylamines

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Resolving Positional Isomers of Dimethoxybenzyl Phenethylamines

Introduction

The precise resolution and identification of positional isomers of dimethoxybenzyl phenethylamines are critical in drug development and forensic chemistry due to the significant impact of isomerism on pharmacological and toxicological properties. Differentiating these isomers presents a considerable analytical challenge because they often exhibit nearly identical physical and chemical characteristics, particularly mass spectra.[1][2][3] This guide provides detailed troubleshooting advice, frequently asked questions, and standardized protocols to assist researchers in overcoming common obstacles encountered during the separation and analysis of these compounds.

Troubleshooting Guide

This section addresses specific problems that may arise during the analysis of dimethoxybenzyl phenethylamine isomers.

Issue 1: Poor Chromatographic Resolution (Peak Tailing or Overlapping Peaks)

Q: My GC-MS/LC-MS analysis shows poor separation between the 2,4-, 2,5-, and 3,4-dimethoxybenzyl phenethylamine isomers. What steps can I take to improve resolution?

A: Poor resolution is a common issue stemming from suboptimal chromatographic conditions. Here are several troubleshooting steps:

  • For Gas Chromatography (GC):

    • Optimize Temperature Program: Instead of a standard temperature ramp, an isothermal analysis can be more effective for separating these specific isomers.[1][2] A lower, constant temperature increases the interaction time with the stationary phase, which can enhance separation.

    • Column Selection: Ensure you are using a column with appropriate polarity. A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is often a good starting point.[4]

    • Carrier Gas Flow Rate: Reduce the flow rate of the carrier gas (e.g., Helium) to increase the number of theoretical plates and improve separation efficiency.

    • Derivatization: Chemical derivatization with reagents like trifluoroacetic anhydride (TFAA) can alter the volatility and chromatographic behavior of the isomers, often leading to better separation.[1][2][5]

  • For Liquid Chromatography (LC):

    • Stationary Phase: A biphenyl stationary phase has demonstrated good performance for separating phenethylamine positional isomers.[6]

    • Mobile Phase Optimization: Adjust the organic modifier (e.g., acetonitrile, methanol) concentration and the pH of the aqueous phase.[7] Small changes in pH can alter the ionization state of the amine, significantly impacting retention and selectivity.

    • Gradient Elution: Employ a shallow gradient, which increases the organic phase concentration slowly over a longer period. This can effectively resolve closely eluting peaks.[6]

Issue 2: Indistinguishable Mass Spectra

Q: The electron ionization (EI) mass spectra for my isomers are nearly identical. How can I confirm the identity of each peak?

A: This is a well-documented challenge, as many positional isomers produce very similar fragmentation patterns under EI-MS.[1][8]

  • Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for differentiation. Even if the parent ions are the same, the collision-induced dissociation (CID) fragmentation patterns can show subtle, reproducible differences in ion ratios, allowing for confident identification without derivatization.[1][8]

  • Chemical Derivatization: Derivatizing the amines can lead to more distinct fragmentation patterns. Mass spectra of trifluoroacetyl or pentafluoropropanoyl derivatives often contain unique fragments that simplify identification.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a definitive technique for structure elucidation. Proton (¹H) and Carbon-13 (¹³C) NMR spectra can unambiguously differentiate all positional isomers by analyzing the chemical shifts and coupling patterns of the aromatic protons and carbons.[9]

  • Retention Indices (GC): Rely on chromatographic data in conjunction with mass spectra. The elution order of isomers is generally reproducible on a given column. Calculating and comparing retention indices can serve as an additional identification criterion.[2][4]

Issue 3: Sample Degradation

Q: I suspect my analytes are degrading in the hot GC injector, leading to inconsistent results. How can I prevent this?

A: Thermal degradation, especially of N-hydroxybenzyl derivatives, can be a significant issue in GC-MS analysis.[5]

  • Lower Injector Temperature: Reduce the temperature of the GC inlet to the lowest possible point that still ensures efficient volatilization of your analytes.

  • Derivatization: Derivatization not only aids in separation but can also increase the thermal stability of the molecule, preventing degradation during analysis.[5]

  • Use LC-MS: If thermal degradation is unavoidable, switching to an LC-MS method is the most reliable solution, as it does not require high temperatures for analysis.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable single method for differentiating dimethoxybenzyl phenethylamine isomers?

A1: While a combination of techniques is always recommended for unambiguous identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful standalone method for structural elucidation of these isomers.[9] It provides detailed information about the molecular structure that mass spectrometry alone cannot. For routine screening where structural confirmation has already been established, a well-validated LC-MS/MS method is highly reliable and sensitive.[6]

Q2: Is derivatization always necessary for GC-MS analysis of these isomers?

A2: Not always, but it is highly recommended. While underivatized isomers can sometimes be separated chromatographically, their mass spectra are often too similar for confident identification.[1][2] Derivatization significantly increases the likelihood of achieving both chromatographic separation and mass spectral differentiation.[5][8]

Q3: Can I use UV detection for LC analysis?

A3: Yes, UV detection can be used with LC. However, since positional isomers will have very similar UV spectra, this method relies entirely on achieving baseline chromatographic separation for quantification. It cannot provide the structural confirmation that mass spectrometry offers. LC-DAD (Diode Array Detection) can be valuable for confirming peak purity and may show subtle spectral differences between isomers.[10]

Q4: My laboratory does not have access to NMR or LC-MS/MS. What are my options?

A4: If you are limited to GC-MS, the following approach is recommended:

  • Synthesize or procure authentic reference standards for each positional isomer you expect to encounter.

  • Perform chemical derivatization on both the standards and your unknown samples using a reagent like TFAA.[5]

  • Develop a robust GC method , optimizing the temperature program (consider isothermal conditions) to achieve separation of the derivatized standards.[2]

  • Confirm identity by matching both the retention time and the mass spectrum of the derivatized unknown to the corresponding derivatized standard.

Data Presentation

Table 1: Example GC Retention Indices for Isomer Differentiation

This table illustrates how retention indices can be used to differentiate between isomers, even with similar mass spectra. Data is hypothetical but based on typical elution patterns.

IsomerDerivatizationStationary PhaseRetention Index (RI)
2,3-Dimethoxy-None5% Diphenyl2580 ± 12
2,5-Dimethoxy-None5% Diphenyl2615 ± 15
3,4-Dimethoxy-None5% Diphenyl2640 ± 14
2,3-Dimethoxy-TFAA5% Diphenyl2710 ± 10
2,5-Dimethoxy-TFAA5% Diphenyl2755 ± 13
3,4-Dimethoxy-TFAA5% Diphenyl2790 ± 11
Table 2: Key Differentiating Ions in LC-MS/MS

This table shows example diagnostic fragment ions from tandem mass spectrometry (CID of the protonated molecule [M+H]⁺) that can distinguish isomers.

Parent IsomerPrecursor Ion (m/z)Key Fragment Ion 1 (m/z)Key Fragment Ion 2 (m/z)
2,5-Dimethoxy- 302.17151.08 (Dimethoxytropylium ion)121.07 (Methoxybenzyl ion)
3,4-Dimethoxy- 302.17151.08 (Dimethoxytropylium ion)107.05 (Hydroxybenzyl ion)

Experimental Protocols

Protocol 1: GC-MS Analysis with Derivatization
  • Sample Preparation: To 100 µL of sample solution (in methanol), add 50 µL of N-methyl-N-(trifluoroacetyl)acetamide (MSTFA) and 10 µL of pyridine. Cap the vial tightly.

  • Derivatization Reaction: Heat the mixture at 70°C for 30 minutes.

  • GC-MS Parameters:

    • Injector: 250°C, Splitless mode.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, hold for 5 minutes.

    • MS Parameters: EI mode at 70 eV, scan range 40-550 amu.

Protocol 2: LC-MS/MS Analysis without Derivatization
  • Sample Preparation: Dilute the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • LC Parameters:

    • Column: Biphenyl column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 60% B over 15 minutes, then ramp to 95% B and hold for 3 minutes, followed by re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Parameters:

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

    • Collision Gas: Argon.

    • Transitions: Monitor specific precursor-to-product ion transitions determined from authentic standards.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Strategy cluster_data Data Interpretation Sample Sample containing Isomer Mixture Deriv Derivatization (Optional, for GC) Sample->Deriv If using GC LCMSMS LC-MS/MS Analysis Sample->LCMSMS Ref_Std Reference Standards Ref_Std->Deriv Ref_Std->LCMSMS NMR NMR Spectroscopy (Structural Confirmation) Ref_Std->NMR GCMS GC-MS Analysis Deriv->GCMS Data_Comp Compare Retention Time, MS/MS Fragments, NMR Spectra GCMS->Data_Comp LCMSMS->Data_Comp NMR->Data_Comp ID Unambiguous Isomer Identification Data_Comp->ID

Caption: General workflow for the resolution and identification of positional isomers.

Troubleshooting_Flowchart Start Poor Peak Resolution in Chromatography Check_Method Is the method optimized for isomers? Start->Check_Method Optimize_GC GC: Use Isothermal Program or Derivatize Sample Check_Method->Optimize_GC No (GC) Optimize_LC LC: Use Biphenyl Column & Adjust Gradient/pH Check_Method->Optimize_LC No (LC) Reanalyze Re-analyze Sample Optimize_GC->Reanalyze Optimize_LC->Reanalyze Success Resolution Achieved Reanalyze->Success

Caption: Troubleshooting logic for poor chromatographic separation.

References

overcoming solubility issues of (2,3-Dimethoxy-benzyl)-phenethyl-amine in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges associated with (2,3-Dimethoxy-benzyl)-phenethyl-amine in various experimental assays.

Troubleshooting Guide

Issue: Compound Precipitation in Aqueous Buffer

Q1: My this compound, dissolved in a stock solvent, precipitates when I add it to my aqueous assay buffer. What should I do?

A1: This is a common issue for hydrophobic compounds. The key is to maintain the compound's solubility in the final aqueous solution. Here is a step-by-step approach to troubleshoot this problem:

  • Optimize Stock Solvent Concentration: Prepare a more concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) so that a smaller volume is needed for the final dilution, minimizing the amount of organic solvent in the assay, which can be cytotoxic.[1]

  • Utilize Co-solvents: If using a small amount of stock solution still results in precipitation, consider adding a co-solvent to your aqueous buffer. Co-solvents reduce the polarity of the aqueous medium, which can help keep hydrophobic compounds in solution.[2][3] Commonly used biocompatible co-solvents include polyethylene glycol (PEG) and propylene glycol (PG).[4]

  • Adjust pH: As a phenethylamine derivative, the compound's amine group can be protonated.[5] The solubility of such compounds can be pH-dependent.[5][6] Systematically test the solubility of your compound in buffers with slightly different pH values to find the optimal pH for solubility without affecting your assay's integrity.

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants like Tween 80 or Cremophor EL can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[7][8] It is crucial to use a concentration above the critical micelle concentration (CMC) for this effect.[8][9]

  • Consider Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[10][11][12] They can form inclusion complexes with hydrophobic molecules, effectively increasing their water solubility.[10][13][14]

The following workflow provides a visual guide to troubleshooting precipitation issues.

G start Precipitation Observed in Aqueous Buffer check_stock Is the stock solvent percentage in the final solution minimized? start->check_stock adjust_stock Decrease stock solvent volume by increasing stock concentration. check_stock->adjust_stock No test_cosolvent Introduce a biocompatible co-solvent (e.g., PEG, PG). check_stock->test_cosolvent Yes adjust_stock->start Re-test test_ph Systematically vary the pH of the assay buffer. test_cosolvent->test_ph Failure success Solubility Issue Resolved test_cosolvent->success Success test_surfactant Add a non-ionic surfactant (e.g., Tween 80). test_ph->test_surfactant Failure test_ph->success Success test_cyclodextrin Utilize cyclodextrins to form inclusion complexes. test_surfactant->test_cyclodextrin Failure test_surfactant->success Success test_cyclodextrin->success Success fail Precipitation Persists test_cyclodextrin->fail Failure

Caption: Troubleshooting workflow for compound precipitation.

Frequently Asked Questions (FAQs)

Q2: What is the best initial solvent for making a stock solution of this compound?

A2: For hydrophobic compounds like phenethylamine derivatives, Dimethyl sulfoxide (DMSO) is a common and effective initial solvent. However, be aware that DMSO can exhibit cytotoxicity at concentrations as low as 0.5% in some cell-based assays.[1] Ethanol is another viable option. It's recommended to prepare a high-concentration stock (e.g., 10-50 mM) so the final concentration of the organic solvent in your assay remains below 0.5%.

Q3: How can I determine the solubility of this compound in different solvents?

A3: A simple method is to prepare saturated solutions. Add an excess amount of the compound to a small volume of each solvent to be tested. After vigorous mixing and equilibration (e.g., shaking for 24 hours at a controlled temperature), centrifuge the samples to pellet the undissolved solid. The concentration of the compound in the supernatant can then be determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Q4: Will modifying the pH to improve solubility affect my compound's activity?

A4: It is possible. Since this compound has a basic amine group, changing the pH will alter its ionization state.[5] This could potentially influence its interaction with biological targets. It is crucial to conduct control experiments to ensure that any observed effects are due to the compound itself and not the change in pH.

Q5: Are there any potential biological targets for this compound I should be aware of?

A5: Phenethylamine derivatives are well-known to interact with monoaminergic systems in the central nervous system.[15] Potential targets include serotonin receptors, particularly the 5-HT2A receptor, and monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[16] The activity at these targets can lead to a range of physiological effects.

Quantitative Data Summary

The following table presents hypothetical solubility data for this compound in various solvent systems to guide your experimental design.

Solvent SystemCompound Solubility (mg/mL)Notes
Water< 0.01Practically insoluble.
Phosphate-Buffered Saline (PBS), pH 7.4< 0.01Insoluble in standard physiological buffer.
PBS, pH 6.00.05Slightly improved solubility at a lower pH.
DMSO> 100Highly soluble.
Ethanol> 50Very soluble.
5% DMSO in PBS, pH 7.40.1 - 0.2Limited solubility with a common co-solvent concentration.
1% Tween 80 in PBS, pH 7.40.5 - 1.0Significant improvement with the use of a surfactant.
10 mM HP-β-Cyclodextrin in PBS, pH 7.41.0 - 2.0Effective solubilization through inclusion complex formation.[10][13]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out a precise amount of this compound hydrochloride (MW: 323.84 g/mol ). For example, weigh 3.24 mg to prepare 1 mL of a 10 mM solution.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound.

  • Dissolve: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.

Protocol 2: Solubilization using HP-β-Cyclodextrin for a Cell-Based Assay

This protocol aims to prepare a 100 µM working solution of the compound in a cell culture medium with a final HP-β-Cyclodextrin concentration of 1 mM.

  • Prepare Cyclodextrin Solution: Dissolve hydroxypropyl-beta-cyclodextrin (HP-β-CD) in your desired cell culture medium to a final concentration of 1 mM.

  • Prepare Compound-Cyclodextrin Complex:

    • From a 10 mM stock solution of this compound in DMSO, take a small volume (e.g., 10 µL).

    • Add this to a larger volume (e.g., 990 µL) of the 1 mM HP-β-CD solution in cell culture medium. This results in a 1:100 dilution and a final compound concentration of 100 µM.

  • Equilibrate: Vortex the solution gently and allow it to equilibrate at room temperature for at least 30 minutes to facilitate the formation of the inclusion complex.

  • Application: The resulting solution is now ready to be used in your cell-based assay. The final DMSO concentration in this example is 1%. If this is too high for your cells, a more concentrated stock solution should be used.

Signaling Pathway Visualization

Many phenethylamine derivatives are known to be agonists at the serotonin 5-HT2A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that is crucial for many of its physiological effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm compound (2,3-Dimethoxy-benzyl)- phenethyl-amine receptor 5-HT2A Receptor compound->receptor Binds and Activates g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release cellular_response Downstream Cellular Responses ca_release->cellular_response pkc->cellular_response

Caption: 5-HT2A receptor signaling pathway.

References

Technical Support Center: Optimizing Chromatographic Separation of N-Benzylphenethylamine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of N-benzylphenethylamine analogues.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of N-benzylphenethylamine analogues.

Problem: Poor Peak Shape (Tailing Peaks)

Q1: Why are my peaks for N-benzylphenethylamine analogues showing significant tailing?

A1: Peak tailing is a common issue when analyzing basic compounds like N-benzylphenethylamine analogues on silica-based reversed-phase columns.[1] The primary cause is the interaction between the positively charged amine groups of the analytes and negatively charged residual silanol groups (Si-OH) on the silica surface.[1] This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in an asymmetrical peak shape.

Q2: How can I improve the peak shape and reduce tailing?

A2: There are several strategies to mitigate peak tailing:

  • Use an End-Capped Column: Modern, well-end-capped C18 or C8 columns have a reduced number of free silanol groups, which minimizes secondary interactions.[1]

  • Adjust Mobile Phase pH: Operating the mobile phase at a low pH (e.g., 2.5-3.5) using an acidic modifier like formic acid or trifluoroacetic acid ensures that the silanol groups are not ionized, reducing their interaction with the protonated basic analytes.

  • Add a Competing Base: Incorporating a small amount of a basic modifier, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites, thereby improving peak symmetry.[2][3] TEA will preferentially interact with the silanol groups, preventing the analyte from doing so.[3]

  • Increase Buffer Concentration: A higher buffer concentration can also help to saturate the silanol sites and improve peak shape.

  • Use a Column with a Different Stationary Phase: Consider using a column with a stationary phase designed for basic compounds, such as those with a polar-embedded group or a polymerically bonded C18 phase.

Problem: Poor Resolution or Co-elution

Q3: I am struggling to separate two or more N-benzylphenethylamine analogues. What can I do to improve resolution?

A3: Improving the resolution between closely eluting peaks can be achieved by manipulating the selectivity, efficiency, and retention of your chromatographic system.

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Acetonitrile often provides different selectivity compared to methanol.

    • pH: As N-benzylphenethylamine analogues are ionizable, adjusting the mobile phase pH can significantly alter their retention times and potentially improve separation.[4][5][6]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl, or a polar-embedded phase) can provide the necessary change in selectivity for separation.

  • Adjust Temperature: Increasing the column temperature can improve efficiency and may alter selectivity. However, be mindful of the stability of your analytes at higher temperatures.

  • Reduce Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution.

Problem: No or Low Retention

Q4: My N-benzylphenethylamine analogue is eluting at or near the void volume on a C18 column. What is the cause and how can I fix it?

A4: Very early elution suggests that the analyte has minimal interaction with the stationary phase. For basic compounds like N-benzylphenethylamine analogues on a reversed-phase column, this can occur for a few reasons:

  • Analyte is Fully Protonated: At low pH, your basic analyte will be in its protonated (ionized) form. While this is good for peak shape, highly polar ionized compounds may have low retention on a non-polar C18 stationary phase.[7]

  • High Organic Content in Mobile Phase: If the percentage of the organic solvent in your mobile phase is too high, the analytes will have a high affinity for the mobile phase and elute quickly.

  • Column Dewetting: If using a mobile phase with a very high aqueous content (e.g., >95% water), traditional C18 columns can experience "hydrophobic collapse" or dewetting, where the mobile phase is expelled from the pores of the stationary phase, leading to a loss of retention.[8]

To increase retention:

  • Decrease the organic content of the mobile phase.[7]

  • Increase the mobile phase pH slightly. This will reduce the polarity of the basic analytes, increasing their interaction with the stationary phase. However, be aware that this may negatively impact peak shape if the pH approaches the pKa of the silanol groups.[7]

  • Use a column designed for use in highly aqueous mobile phases (e.g., an AQ-type C18 column) if your method requires it.[7]

  • Increase the surface area of the packing material by choosing a column with a higher surface area stationary phase.[7]

Frequently Asked Questions (FAQs)

Q5: What is a good starting point for developing an HPLC method for N-benzylphenethylamine analogues?

A5: A good starting point for method development would be:

  • Column: A modern, high-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A scouting gradient from 5% to 95% B over 10-15 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm or 220 nm) or mass spectrometry.

This starting point can then be optimized based on the results of the initial injections.

Q6: I am observing a noisy baseline after introducing triethylamine (TEA) into my mobile phase. What could be the cause?

A6: A noisy baseline when using TEA can be due to several factors:

  • Low-Quality TEA: Impurities in the TEA can contribute to baseline noise. Ensure you are using high-purity, HPLC-grade TEA.

  • Mobile Phase Instability: TEA can be reactive. Prepare your mobile phase fresh daily and ensure it is well-mixed and degassed.[9][10]

  • Detector Contamination: Over time, additives can build up in the detector flow cell.[9] Flushing the system with a suitable cleaning solution may be necessary.

  • Inadequate Mixing: If using a gradient with TEA in only one of the mobile phases, poor pump mixing can lead to baseline fluctuations.[11]

Q7: How do I prepare a serum sample for the analysis of N-benzylphenethylamine analogues by LC-MS/MS?

A7: A common and effective method for preparing serum samples is solid-phase extraction (SPE). A general protocol is as follows:

  • Pre-treatment: To 200 µL of serum, add an internal standard and a buffer to adjust the pH.

  • Conditioning: Condition a mixed-mode or polymeric SPE cartridge with methanol followed by water or an equilibration buffer.

  • Loading: Load the pre-treated serum sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences. A second wash with a slightly stronger solvent may also be performed.

  • Elution: Elute the analytes of interest with a suitable solvent, often a mixture of an organic solvent and a base (e.g., dichloromethane/isopropanol/ammonia).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

For a detailed protocol, refer to published methods for similar compounds.[12][13]

Q8: Is chiral separation important for N-benzylphenethylamine analogues, and how can it be achieved?

A8: Yes, many N-benzylphenethylamine analogues are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, chiral separation is often necessary.[14][15] This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and protein-based CSPs are commonly used for the separation of phenethylamine enantiomers.[16][17][18] Method development for chiral separations often involves screening different CSPs and mobile phase systems (normal-phase, reversed-phase, or polar organic mode).[14]

Quantitative Data Summary

The following tables provide illustrative data on how chromatographic parameters can affect the separation of N-benzylphenethylamine analogues.

Table 1: Effect of Mobile Phase pH on Retention Time (t_R) and Asymmetry Factor (A_s) of a Hypothetical N-Benzylphenethylamine Analogue

Mobile Phase pHRetention Time (t_R) (min)Asymmetry Factor (A_s)
2.53.21.1
4.54.81.8
6.56.52.5

Note: Data is illustrative. As pH increases, retention time for basic compounds generally increases in reversed-phase chromatography, but peak asymmetry may worsen due to silanol interactions.[6]

Table 2: Comparison of Mobile Phase Additives for Improved Peak Shape

Additive (in Acetonitrile/Water)Tailing Factor of a Basic Analyte
No Additive2.2
0.1% Formic Acid1.3
0.1% Formic Acid + 0.05% TEA1.1

Note: Data is illustrative. The addition of an acidic modifier improves peak shape, and the further addition of a competing base like TEA can lead to even more symmetrical peaks.[2][3]

Table 3: Example LC-MS/MS Parameters for Selected NBOMe Compounds

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Retention Time (min)
25I-NBOMe428.0121.091.04.8
25C-NBOMe336.0121.091.04.4
25H-NBOMe302.0121.091.03.8

Data adapted from a published method for the analysis of NBOMe compounds in serum.[12]

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Method for N-Benzylphenethylamine Analogues
  • Instrumentation: HPLC or UHPLC system with a UV or Mass Spectrometric detector.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B (linear gradient)

    • 10-12 min: 95% B (hold)

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 220 nm or MS with electrospray ionization in positive mode.

Protocol 2: Solid-Phase Extraction (SPE) from Serum
  • Sample Preparation: In a microcentrifuge tube, mix 200 µL of serum with 20 µL of an appropriate internal standard solution and 200 µL of 4% phosphoric acid. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.

  • Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of deionized water.

    • Wash 2: 1 mL of 0.1 M acetic acid.

    • Wash 3: 1 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes after the final wash.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in ethyl acetate.

  • Evaporation: Evaporate the eluate to dryness at 40 °C under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.

Visualizations

Troubleshooting_Peak_Tailing start Problem: Peak Tailing for N-benzylphenethylamine check_column Is the column end-capped and in good condition? start->check_column check_ph Is the mobile phase pH low (e.g., 2.5-3.5)? check_column->check_ph Yes sol_replace_column Action: Use a new, well-end-capped column. check_column->sol_replace_column No add_tea Have you tried adding a competing base (e.g., TEA)? check_ph->add_tea Yes sol_adjust_ph Action: Add 0.1% formic acid to the mobile phase. check_ph->sol_adjust_ph No sol_add_tea Action: Add 0.05-0.1% TEA to the mobile phase. add_tea->sol_add_tea No consider_new_column Consider a column with alternative chemistry (e.g., polar-embedded). add_tea->consider_new_column Yes

Caption: Troubleshooting workflow for peak tailing issues.

Experimental_Workflow_SPE cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis serum_sample Serum Sample add_is Add Internal Standard serum_sample->add_is adjust_ph Adjust pH add_is->adjust_ph load Load Sample adjust_ph->load condition Condition Cartridge (Methanol, Water) condition->load wash Wash Interferences (e.g., Water, Acetic Acid, Methanol) load->wash elute Elute Analytes (e.g., 5% NH4OH in Ethyl Acetate) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Initial Mobile Phase evaporate->reconstitute lcms_analysis Inject into LC-MS/MS reconstitute->lcms_analysis

Caption: General workflow for sample preparation using SPE.

References

minimizing fragmentation in mass spectrometry of phenethylamine compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing fragmentation during the mass spectrometry analysis of phenethylamine compounds.

Troubleshooting Guides

Issue: Weak or Absent Protonated Molecule [M+H]⁺ and Intense Fragment Ions

This is a common issue when analyzing phenethylamine derivatives, particularly with Electrospray Ionization (ESI). The primary cause is often in-source fragmentation, where the protonated molecule loses an ammonia group (NH₃) before it reaches the mass analyzer.[1][2]

Troubleshooting Steps:

  • Optimize ESI Source Conditions:

    • Reduce Capillary Voltage: A lower capillary voltage can decrease the energy imparted to the ions, thus reducing in-source fragmentation.

    • Decrease Source Temperature: High temperatures can promote thermal degradation and fragmentation. Gradually lower the source temperature to find an optimal balance between desolvation and minimizing fragmentation.

    • Adjust Nebulizer Gas Flow: Optimize the nebulizer gas flow to ensure efficient desolvation without excessive ion acceleration.

  • Modify Mobile Phase Composition:

    • Increase pH: A slightly higher pH can sometimes suppress the protonation that leads to the loss of NH₃. However, this must be compatible with your chromatographic separation.

    • Use a Weaker Acid: If an acidic modifier is necessary for chromatography, consider using a weaker acid than formic acid, or reducing its concentration.

  • Consider "Soft" Ionization Techniques:

    • If available, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) can be softer than ESI and may produce more abundant molecular ions with less fragmentation.[3][4][5]

    • Atmospheric Pressure Photoionization (APPI) and Chemical Ionization (CI) are other soft ionization techniques that can be explored.[6]

  • Embrace Fragmentation for Quantification:

    • In some cases, the fragment ion is significantly more stable and intense than the protonated molecule.[1][2][7] For quantitative analysis using Multiple Reaction Monitoring (MRM), using the intense fragment ion as the precursor can lead to higher sensitivity and accuracy.[1][2][7][8]

Troubleshooting Workflow:

start Weak [M+H]⁺ Intense Fragments optimize_esi Optimize ESI Source (Voltage, Temp, Gas) start->optimize_esi modify_mobile_phase Modify Mobile Phase (pH, Acid) optimize_esi->modify_mobile_phase If problem persists end Problem Solved optimize_esi->end If successful soft_ionization Use Softer Ionization (MALDI, APPI) modify_mobile_phase->soft_ionization If problem persists modify_mobile_phase->end If successful use_fragment Use Fragment for MRM Quantification soft_ionization->use_fragment If other methods fail soft_ionization->end If successful use_fragment->end

Caption: Troubleshooting workflow for weak molecular ions.

Frequently Asked Questions (FAQs)

Q1: Why are my phenethylamine compounds fragmenting so easily, especially with ESI-MS?

A1: Phenethylamine derivatives are prone to in-source fragmentation upon protonation during ESI.[1][2] The protonated amine group readily participates in a gas-phase intramolecular reaction, leading to the neutral loss of ammonia (NH₃). This results in the observation of intense fragment ions, often at the expense of the protonated molecule [M+H]⁺.[1][2] The presence of electron-donating groups on the phenyl ring can enhance this fragmentation.[1][2]

Q2: What is the common fragmentation pathway for phenethylamines in ESI-MS?

A2: A predominant fragmentation pathway for many substituted phenethylamines involves the loss of NH₃ to form a stable spiro[2.5]octadienylium ion.[1][2][7] For phenethylamines with a β-hydroxy group, a common fragmentation is the loss of water (H₂O).[8] Other characteristic cleavages include α-cleavage (at the Cα-N bond) and β-cleavage (at the Cα-Cβ bond).[3][4]

Common Fragmentation Pathways:

cluster_1 Standard Phenethylamine cluster_2 β-Hydroxy Phenethylamine phen [Phenethylamine+H]⁺ spiro Spiro[2.5]octadienylium ion phen->spiro - NH₃ b_hydroxy [β-Hydroxy-Phenethylamine+H]⁺ aziridinium Substituted 2-phenylaziridium b_hydroxy->aziridinium - H₂O

Caption: Common fragmentation pathways for phenethylamines.

Q3: Can derivatization help in reducing fragmentation?

A3: Yes, derivatization can be a useful strategy, particularly for GC-MS analysis. Derivatizing the amine group, for instance with trifluoroacetic (TFA) anhydride, can make the molecule more stable and improve the quality of the mass spectral information, allowing for better differentiation between isomers.[9] For LC-MS, while not as common for minimizing fragmentation, chiral derivatization can be employed to separate enantiomers.[10][11]

Q4: When should I use the fragment ion for quantification instead of the protonated molecule?

A4: You should consider using the most intense and stable fragment ion for quantification in your MRM assay when the signal for the protonated molecule is weak and/or variable.[1][2] This approach can significantly improve the signal-to-noise ratio, leading to higher sensitivity and more reliable quantitative results.[1][2][7][8]

Q5: How do substituents on the phenethylamine ring affect fragmentation?

A5: Substituents have a significant impact. Electron-donating groups on the phenyl ring tend to enhance the fragmentation process, leading to more intense fragment ions.[1][2] Conversely, strong electron-withdrawing groups can suppress this fragmentation.[1][2]

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Phenethylamine Analysis

This protocol is a generalized procedure based on common parameters found in the literature.[12][13][14]

1. Sample Preparation (Dilute-and-Shoot for Urine):

  • Centrifuge the urine sample at 3000g for 5 minutes.
  • Take 20 µL of the supernatant and mix with 20 µL of an internal standard working solution.
  • Dilute the mixture to 1 mL with 50% methanol in water.
  • Filter the final solution through a 0.22 µm filter before injection.[15]

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).[12]
  • Mobile Phase A: 0.1% formic acid in water.[12]
  • Mobile Phase B: 0.1% formic acid in acetonitrile.[12]
  • Flow Rate: 0.3 mL/min.[12]
  • Gradient: A linear gradient from 10% to 90% B over 6 minutes, followed by a hold and re-equilibration.[12]

3. Mass Spectrometry (ESI-MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Mode: Multiple Reaction Monitoring (MRM).
  • Precursor Ions: Select the [M+H]⁺ ions for each analyte.[12]
  • Product Ions: For each precursor, select at least two product ions for confirmation and quantification.[12]
  • Ion Source Temperature: ~400°C.[12]

Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Amniotic Fluid

This protocol is for cleaner sample preparation from complex matrices.[12][14]

1. Cartridge Conditioning:

  • Activate and condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with 1 mL of methanol followed by 1 mL of ammonium acetate buffer (25 mM, pH 10).[12]

2. Sample Loading:

  • Mix 0.5 mL of the biological fluid (e.g., amniotic fluid) with 0.5 mL of the ammonium acetate buffer.
  • Apply the mixture to the conditioned SPE cartridge.[12]

3. Washing:

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.
  • Dry the cartridge under a stream of air for 5 minutes.[12]

4. Elution:

  • Elute the analytes with 1 mL of a methanol/acetonitrile (1:1) mixture.[12]

5. Reconstitution:

  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.[12]

Data Presentation

Table 1: Example LC-MS/MS Parameters for Selected Phenethylamines

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Reference
MDMA194.1163.1105.1[12]
MDE208.1163.1135.1[12]
PMA152.1137.191.1[12]
Dopamine154137107[16]
Noradrenaline170152107[16]

Note: The optimal collision energies for each transition need to be determined empirically on the specific instrument being used.

Logical Relationship Diagram for Method Development:

define_analytes Define Target Phenethylamines choose_matrix Select Biological Matrix define_analytes->choose_matrix sample_prep Develop Sample Preparation (SPE or Dilute-and-Shoot) choose_matrix->sample_prep lc_method Optimize LC Separation (Column, Mobile Phase, Gradient) sample_prep->lc_method ms_params Optimize MS Parameters (Ionization, MRM Transitions) lc_method->ms_params validation Method Validation (Linearity, LOD, LOQ, Accuracy) ms_params->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: Workflow for phenethylamine analysis method development.

References

Technical Support Center: 5-HT2A Receptor Inositol Phosphate Accumulation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing inositol phosphate (IP) accumulation assays with 5-HT2A receptors.

Troubleshooting Guide

This guide addresses common issues encountered during inositol phosphate accumulation assays for 5-HT2A receptors in a question-and-answer format.

Q1: Why am I observing a high background signal in my no-agonist control wells?

A1: High background signal can obscure the specific signal from agonist stimulation. Several factors can contribute to this:

  • Constitutive Receptor Activity: 5-HT2A receptors can exhibit some level of spontaneous, agonist-independent activity, leading to a baseline level of IP accumulation.

  • Cell Health and Density: Unhealthy or overly confluent cells can lead to non-specific signal. Ensure cells are healthy and plated at an optimal density. For example, SH-SY5Y cells have been used at a density of 20,000 cells/well in a 384-well plate.[1]

  • Serum in Media: Serum can contain serotonin or other factors that stimulate 5-HT2A receptors. It is recommended to use dialyzed fetal bovine serum (FBS) or to serum-starve the cells before the assay.[1]

  • Inadequate Washing: Insufficient washing after labeling can leave residual radiolabeled inositol, contributing to high background.

  • Contamination: Bacterial or yeast contamination can interfere with the assay.

Troubleshooting Steps:

Potential Cause Recommended Solution
Constitutive ActivityConsider using an inverse agonist in control wells to suppress basal signaling.
Suboptimal Cell ConditionsOptimize cell seeding density and ensure high cell viability before starting the experiment.
Serum ComponentsSwitch to dialyzed FBS or perform the stimulation in serum-free media.[1]
Inefficient WashingEnsure thorough and consistent washing steps in the protocol.
ContaminationRegularly check cell cultures for contamination.

Q2: My signal window (agonist-stimulated vs. basal) is too low. How can I improve it?

A2: A small signal window can make it difficult to discern true agonist effects. Here are some potential causes and solutions:

  • Low Receptor Expression: The cell line may not express a sufficient number of 5-HT2A receptors.

  • Suboptimal Agonist Concentration or Incubation Time: The agonist concentration may be too low, or the incubation time may be too short to elicit a maximal response.

  • Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and internalization, reducing the signal.[2][3]

  • Inefficient Cell Labeling: For radioactive assays, insufficient incorporation of myo-[³H]inositol will result in a low signal.

  • Assay Method: The chosen assay may not be sensitive enough. For instance, measuring inositol monophosphate (IP1) accumulation can be more robust than measuring inositol trisphosphate (IP3) due to IP1's stability.[4]

Troubleshooting Steps:

Potential Cause Recommended Solution
Low Receptor ExpressionUse a cell line with higher or inducible 5-HT2A receptor expression.
Suboptimal StimulationPerform a dose-response curve and a time-course experiment to determine the optimal agonist concentration and incubation time.
Receptor DesensitizationOptimize the agonist incubation time; shorter times may yield a better signal window.[2]
Poor LabelingIncrease the concentration of myo-[³H]inositol (e.g., 2-40 µCi/ml) and/or the labeling time (up to 72 hours), monitoring cell viability.[5]
Assay SensitivityConsider using a commercial kit, such as an HTRF® IP-One assay, which is designed for high-throughput screening and can be more sensitive.[4]

Q3: I am seeing a lot of variability between my replicate wells. What could be the cause?

A3: High variability can compromise the reliability of your data. Common sources of variability include:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate will lead to different numbers of cells per well.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially agonists and inhibitors, is a major source of variability.

  • Edge Effects: Wells on the edge of the plate can be subject to temperature and humidity gradients, leading to different results compared to interior wells.

  • Cell Clumping: Clumped cells will not behave uniformly.

Troubleshooting Steps:

Potential Cause Recommended Solution
Uneven Cell SeedingEnsure a single-cell suspension before plating and use appropriate techniques to avoid bubbles and ensure even distribution.
Pipetting InaccuracyUse calibrated pipettes, and for small volumes, use low-retention tips. Consider using automated liquid handlers for high-throughput applications.
Edge EffectsAvoid using the outer wells of the plate for experimental samples. Fill them with media or a buffer to create a humidity barrier.
Cell ClumpingGently triturate the cell suspension to break up clumps before plating.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of an inositol phosphate accumulation assay for 5-HT2A receptors?

A1: The 5-HT2A receptor is a Gq-protein coupled receptor (GPCR).[2] Upon agonist binding, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[2][6] This assay measures the accumulation of inositol phosphates (IPs), typically IP3 or its more stable downstream metabolite IP1, as a readout of receptor activation.[4]

Q2: What are the different methods to measure inositol phosphate accumulation?

A2: The primary methods include:

  • Radiometric Assays: Cells are pre-labeled with myo-[³H]inositol, which is incorporated into the cell membrane as PIP2. After stimulation, the accumulated radiolabeled IPs are separated by ion-exchange chromatography and quantified by scintillation counting.[2]

  • Homogeneous Time-Resolved Fluorescence (HTRF): This is a non-radioactive method that typically measures the accumulation of IP1.[4] The assay is based on a competitive immunoassay format where cellular IP1 competes with a labeled IP1 analog for binding to a specific antibody.[4]

  • ELISA: Enzyme-linked immunosorbent assays are also available for the detection of IP3.[6]

Q3: Which cell lines are suitable for 5-HT2A receptor IP accumulation assays?

A3: Several cell lines are commonly used, either endogenously expressing the receptor or engineered to overexpress it. Examples include:

  • HEK293 cells[2]

  • SH-SY5Y cells[1]

  • C6 glioma cells[1]

  • WRK1 cells[7]

The choice of cell line can influence the signaling properties and the robustness of the assay.

Q4: How does receptor internalization affect the assay?

A4: Agonist-induced internalization of 5-HT2A receptors is a mechanism of desensitization.[2][3] As receptors are removed from the cell surface, the response to the agonist will decrease over time. This is why it is crucial to perform a time-course experiment to identify the optimal incubation period that balances signal accumulation with receptor internalization.[2]

Experimental Protocols

Protocol 1: Radiometric Inositol Phosphate Accumulation Assay

This is a generalized protocol and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Plate cells in a suitable format (e.g., 24-well plates) and allow them to adhere overnight.

  • Labeling: Remove the culture medium and add fresh, inositol-free medium containing myo-[³H]inositol (e.g., 2-20 µCi/ml). Incubate for 24-48 hours to allow for incorporation into membrane phospholipids.[5]

  • Pre-incubation with Lithium Chloride (LiCl): Aspirate the labeling medium and wash the cells with a suitable buffer. Add buffer containing LiCl (typically 10 mM) and incubate for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

  • Stimulation: Add agonist at various concentrations and incubate for the desired time (e.g., 30-60 minutes). Include a no-agonist control for basal levels.

  • Lysis and Extraction: Terminate the stimulation by aspirating the medium and adding a cold lysis buffer (e.g., 0.5 M perchloric acid).

  • Separation of IPs: Neutralize the lysate and apply it to an anion-exchange chromatography column (e.g., Dowex AG1-X8).

  • Elution and Quantification: Wash the column and elute the total inositol phosphates with a high-salt buffer. Measure the radioactivity in the eluate using a scintillation counter.

Protocol 2: HTRF IP-One Assay

This protocol is based on the general principle of commercially available kits and the manufacturer's instructions should always be followed.

  • Cell Seeding: Plate cells (e.g., 20,000 cells/well in a 384-well plate) and incubate for 24 hours.[1]

  • Stimulation: On the day of the experiment, remove the culture medium and add the agonist diluted in the kit's stimulation buffer.

  • Lysis and Detection: After the desired incubation time, add the detection reagents, which include an IP1-d2 acceptor and an anti-IP1-cryptate donor.

  • Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (e.g., 1 hour).

  • Measurement: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP1 produced by the cells.

Visualizations

G cluster_cytosol Cytosol Agonist 5-HT Agonist Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-Trisphosphate (IP3) PIP2->IP3 IP2 IP2 IP3->IP2 Metabolized IP1 Inositol Monophosphate (IP1) IP2->IP1 Metabolized LiCl LiCl LiCl->IP1 Inhibits Metabolism

Caption: 5-HT2A receptor signaling pathway leading to inositol phosphate accumulation.

G start Start seed_cells Seed Cells in Microplate start->seed_cells label_cells Label Cells with myo-[3H]inositol (Radiometric Assay) seed_cells->label_cells pre_incubate Pre-incubate with LiCl label_cells->pre_incubate stimulate Stimulate with 5-HT2A Agonist pre_incubate->stimulate lyse Lyse Cells and Extract IPs stimulate->lyse separate Separate IPs via Ion-Exchange Chromatography lyse->separate quantify Quantify Radioactivity separate->quantify end End quantify->end

Caption: General experimental workflow for a radiometric IP accumulation assay.

G issue Problem with IP Assay? high_bg High Background? issue->high_bg Yes low_signal Low Signal Window? issue->low_signal No check_cells Optimize Cell Density & Check Health high_bg->check_cells Yes use_dialyzed_serum Use Dialyzed Serum or Serum-Free Media high_bg->use_dialyzed_serum Also consider high_var High Variability? low_signal->high_var No optimize_agonist Optimize Agonist Dose & Incubation Time low_signal->optimize_agonist Yes check_receptor_exp Verify Receptor Expression low_signal->check_receptor_exp Also consider improve_pipetting Refine Pipetting Technique high_var->improve_pipetting Yes avoid_edge_effects Avoid Plate Edge Effects high_var->avoid_edge_effects Also consider

Caption: Troubleshooting decision tree for common IP assay issues.

References

Technical Support Center: Functional Assays of Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low potency or other issues in functional assays of phenethylamine derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why am I observing low potency (high EC50/IC50) of my phenethylamine derivative in my functional assay?

A1: Low potency can stem from several factors, ranging from the intrinsic properties of your compound to the specifics of your experimental setup. Key areas to investigate include:

  • Compound-Specific Factors:

    • Structure-Activity Relationship (SAR): The chemical structure of your phenethylamine derivative dramatically influences its potency. For instance, bulky substituents on the amino nitrogen or at the 4-position of the aromatic ring can decrease potency and efficacy.[1]

    • Receptor Subtype Selectivity: Your compound may have higher potency at a different receptor subtype than the one you are currently assaying. Phenethylamines can interact with a range of targets, including adrenergic, dopamine, serotonin, and trace amine-associated receptors (TAARs).[2]

    • Compound Stability and Solubility: Ensure your compound is stable and fully dissolved in the assay buffer. Precipitation will lead to an inaccurate concentration and artificially low potency.

  • Assay-Specific Factors:

    • Cell Line and Receptor Expression: The choice of cell line is critical. Low or unstable expression of the target receptor will result in a diminished response.[3] It's also important to consider that some cell lines, like HEK293, endogenously express other G protein-coupled receptors (GPCRs) that could interfere with your assay.[4]

    • G Protein Coupling Efficiency: The receptor may not be efficiently coupling to the downstream signaling pathway in your chosen cell line. This can be particularly relevant for assays measuring second messengers like cAMP or calcium.[4][5]

    • Assay Conditions: Factors such as cell density, serum concentration in the media, and incubation times can all impact the observed potency.[6][7]

Q2: My phenethylamine derivative shows high affinity in binding assays but low potency in functional assays. What could be the reason?

A2: This is a common observation and can point towards several phenomena:

  • Partial Agonism: Your compound may be a partial agonist. Partial agonists can have high affinity for the receptor but are incapable of producing the maximal response, which can be interpreted as low potency in a functional assay.

  • Antagonism: The compound could be an antagonist. Antagonists bind to the receptor but do not elicit a functional response. In some assay formats, this can appear as very low potency.

  • Biased Agonism: The compound may be a biased agonist, preferentially activating one signaling pathway over another. For example, it might activate a G protein-independent pathway (e.g., β-arrestin recruitment) more effectively than the G protein-dependent pathway you are measuring (e.g., cAMP production).

  • Receptor Desensitization and Internalization: Upon binding, your compound might be causing rapid receptor desensitization and internalization.[8][9][10] This process removes receptors from the cell surface, reducing the overall functional response over time.[8][9][10]

Q3: How can I improve the signal window of my functional assay?

A3: A poor signal window can make it difficult to accurately determine potency. Consider the following optimization steps:

  • Optimize Cell Density: Titrate the number of cells per well. Too few cells may not produce a detectable signal, while too many cells can lead to a high basal signal and a reduced assay window.[6]

  • Serum Starvation: For many GPCR assays, serum-starving the cells for a few hours prior to the experiment can reduce basal signaling and increase the response to agonist stimulation.[7]

  • Choice of Assay Reagents: Ensure you are using high-quality reagents and consider trying different assay kits. For example, for calcium flux assays, different fluorescent dyes have varying sensitivities.

  • Instrument Settings: Optimize the settings on your plate reader or flow cytometer, such as gain and excitation/emission wavelengths, to maximize the signal-to-noise ratio.

Section 2: Troubleshooting Guides

Troubleshooting Low Potency in cAMP Assays
Symptom Possible Cause Recommended Solution
Low overall luminescent signal ATP contamination in reagents.Use dedicated, ATP-free labware and aerosol-resistant pipette tips.[11][12]
Inactive Protein Kinase A (PKA).Ensure proper storage and handling of PKA on ice.[11][12]
Unhealthy or insufficient number of cells.Use healthy, subconfluent cells and optimize cell density.[11][13]
High luminescent signal (low cAMP) Test compound inhibits PKA.Test for direct PKA inhibition by the compound in a cell-free system.[11][12]
Insufficient stimulation by agonist (for antagonist assays).Ensure the agonist concentration used is at or near its EC80.
Poor dose-response curve Inappropriate incubation time.Optimize the stimulation time. Slow-associating agonists may require longer incubations.[6]
Compound instability or precipitation.Visually inspect for precipitation and consider using a different solvent or adding a surfactant like Pluronic F-127.
Phosphodiesterase (PDE) activity degrading cAMP.Include a PDE inhibitor, such as IBMX, in your assay buffer.[6]
Troubleshooting Low Potency in Calcium Flux Assays
Symptom Possible Cause Recommended Solution
High background fluorescence Autofluorescence from compounds or media.Replace growth medium with a Hanks' Balanced Salt Solution (HBSS) based buffer before adding the dye.[14]
Dye compartmentalization or leakage.Ensure cells are healthy and not over-confluent. Optimize dye loading time and temperature.
Low signal-to-noise ratio Suboptimal dye concentration.Titrate the concentration of the calcium-sensitive dye (e.g., Fluo-8).
Insufficient receptor expression or Gq coupling.Use a cell line with robust receptor expression and known Gq coupling. Consider co-transfection with a promiscuous Gαq subunit.[3]
No response to agonist Incorrect buffer composition.Ensure the assay buffer contains an appropriate concentration of calcium.
Phototoxicity or photobleaching.Reduce the intensity and duration of light exposure from the instrument.
Rapid signal decay Receptor desensitization or internalization.Consider using a kinetic read mode to capture the peak response and investigate shorter stimulation times.

Section 3: Quantitative Data of Phenethylamine Derivatives

The following tables summarize the potency of various phenethylamine derivatives in different functional assays.

Table 1: Inhibitory Activities of Phenethylamine Derivatives against Dopamine Reuptake

CompoundArR1R2IC50 (nM)% of inhibition at 1µM
1 PhenylHNH2>10,00010.3
2 PhenylHNHCH31,204.038.9
6 PhenylHN(CH3)23,981.025.4
9 BenzofuranCH3Piperidine15.192.1
19 PhenylC2H5Pyrrolidine398.668.7
20 PhenylC2H5Azepane4,594.024.1
21 4-MethylphenylCH3Pyrrolidine413.465.3
22 4-MethylphenylCH3Piperazine6,011.020.1
28 ---4.395.2
Data adapted from a study on dopamine reuptake inhibition.[15]

Table 2: Binding Affinities of Phenethylamine Derivatives for the 5-HT2A Receptor

CompoundR1R2R3R4Ki (nM)
1 -CH2CH2CH3-H-H-H13.11
2 -NO2-H-H-H315.50
3 -OCH2CH=CH2-H-H-H71.92
4 -Cl-H-H-H19.85
6 -CH3-H-Ar-OCH31.10
8 -Cl-H-Ar-OCH30.82
11 -Cl-H-Ar-F10.84
13 -I-H-Ar-F10.00
Data adapted from a study on 5-HT2A receptor binding.[9][16]

Section 4: Experimental Protocols

Protocol 1: cAMP Glo™ Assay for Gs-Coupled Receptors

This protocol is adapted from the Promega cAMP-Glo™ Assay Technical Bulletin.

Materials:

  • cAMP-Glo™ Assay Kit (Promega)

  • Cells expressing the Gs-coupled receptor of interest

  • White, opaque 96-well or 384-well plates

  • Phenethylamine derivative and control compounds

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in white-walled assay plates at a pre-optimized density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of your phenethylamine derivatives and control compounds in an appropriate buffer containing a PDE inhibitor.

  • Cell Treatment: Remove the culture medium from the cells and add the compound dilutions. Include wells for a vehicle control (no compound) and a positive control (e.g., forskolin).

  • Incubation: Incubate the plate at room temperature for a pre-optimized duration (e.g., 30 minutes).

  • cAMP Detection:

    • Add cAMP-Glo™ Lysis Buffer to each well and incubate for 20 minutes at room temperature.

    • Add Kinase-Glo® Reagent to each well and incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value for your compound.

Protocol 2: Fluo-8 No-Wash Calcium Flux Assay for Gq-Coupled Receptors

This protocol is based on the Abcam Fluo-8 No Wash Calcium Assay Kit.[8]

Materials:

  • Fluo-8 No Wash Calcium Assay Kit (e.g., Abcam ab112129)

  • Cells expressing the Gq-coupled receptor of interest

  • Black-walled, clear-bottom 96-well or 384-well plates

  • Phenethylamine derivative and control compounds

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation)

Procedure:

  • Cell Plating: Plate adherent cells overnight in black-walled, clear-bottom plates at a density of 40,000-80,000 cells per well for a 96-well plate.[8]

  • Dye Loading:

    • Prepare the Fluo-8 dye-loading solution according to the manufacturer's instructions.[8]

    • Remove the growth medium and add 100 µL of the dye-loading solution to each well.

    • Incubate at 37°C for 30 minutes, followed by 30 minutes at room temperature, protected from light.[8]

  • Compound Plate Preparation: Prepare a plate with your phenethylamine derivatives and controls at the desired concentrations in HHBS.

  • Data Acquisition:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to read fluorescence intensity at Ex/Em = 490/525 nm.

    • Program the instrument to record a baseline reading for 15-20 seconds, then inject the compounds from the compound plate into the cell plate, and continue recording for an additional 60-120 seconds.

  • Data Analysis: Determine the maximal change in fluorescence for each well and plot the dose-response curve to calculate the EC50.

Protocol 3: GPCR Internalization Assay using Flow Cytometry

This protocol describes a general method for measuring receptor internalization.

Materials:

  • Cells expressing an epitope-tagged version of the target receptor (e.g., HA-tagged, FLAG-tagged)

  • Phenethylamine derivative and control compounds

  • Primary antibody targeting the epitope tag

  • Fluorescently labeled secondary antibody

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~90% confluency.

    • Serum-starve the cells for at least 3 hours.[17]

    • Treat cells with the phenethylamine derivative at various concentrations for a defined period (e.g., 30-60 minutes) at 37°C to induce internalization. Include an untreated control.

  • Antibody Staining (on ice to prevent further internalization):

    • Wash the cells with cold PBS.

    • Incubate the cells with the primary antibody diluted in a suitable blocking buffer for 1 hour on ice.

    • Wash the cells three times with cold PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody for 30-60 minutes on ice, protected from light.

    • Wash the cells three times with cold PBS.

  • Flow Cytometry:

    • Resuspend the cells in a suitable buffer for flow cytometry.

    • Acquire data on the flow cytometer, measuring the fluorescence intensity of the cell population.

  • Data Analysis:

    • Calculate the geometric mean fluorescence intensity (MFI) for each sample.

    • A decrease in MFI in treated samples compared to the untreated control indicates receptor internalization.

    • Plot the percentage of internalization against the compound concentration to determine the EC50 for internalization.

Section 5: Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams (Graphviz DOT)

TAAR1_Signaling cluster_membrane Cell Membrane TAAR1 TAAR1 Gs Gs TAAR1->Gs Gs Gq Gq TAAR1->Gq Gq AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PLC Phospholipase C IP3_DAG IP3 + DAG PLC->IP3_DAG produces Gs->AC activates Gq->PLC activates Phenethylamine Phenethylamine Derivative Phenethylamine->TAAR1 binds Ca_release Ca2+ Release IP3_DAG->Ca_release leads to

Caption: TAAR1 Signaling Pathway. Phenethylamine derivatives can activate TAAR1, which couples to both Gs and Gq proteins, leading to the production of cAMP and the release of intracellular calcium, respectively.

Alpha1_Adrenergic_Signaling cluster_membrane Cell Membrane Alpha1_AR α1-Adrenergic Receptor Gq Gq Alpha1_AR->Gq Gq PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Phenethylamine Phenethylamine Derivative Phenethylamine->Alpha1_AR binds ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca_release Ca2+ Release ER->Ca_release releases Ca_release->PKC activates

Caption: Alpha-1 Adrenergic Receptor Signaling. Activation of the α1-adrenergic receptor by a phenethylamine derivative leads to Gq-mediated activation of PLC, resulting in IP3-mediated calcium release and DAG-mediated PKC activation.

Experimental Workflow Diagrams (Graphviz DOT)

cAMP_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B D Treat cells with compounds B->D C Prepare compound dilutions C->D E Incubate at RT D->E F Add Lysis Buffer and Kinase-Glo® Reagent E->F G Measure Luminescence F->G H Analyze data (EC50) G->H

Caption: Workflow for a cAMP Glo™ Assay.

Calcium_Flux_Workflow A Seed cells in black-walled, clear-bottom 96-well plate B Incubate overnight A->B C Load cells with Fluo-8 dye B->C D Incubate at 37°C then RT C->D F Acquire baseline fluorescence D->F E Prepare compound plate G Inject compounds and measure fluorescence change E->G F->G H Analyze data (EC50) G->H

Caption: Workflow for a Fluo-8 Calcium Flux Assay.

Internalization_Workflow A Culture cells expressing epitope-tagged receptor B Serum starve cells A->B C Treat cells with compounds at 37°C B->C D Stain with primary Ab on ice C->D E Stain with fluorescent secondary Ab on ice D->E F Acquire data on flow cytometer E->F G Analyze Mean Fluorescence Intensity (MFI) F->G H Calculate % internalization and EC50 G->H

Caption: Workflow for a GPCR Internalization Assay using Flow Cytometry.

References

Technical Support Center: Quantification of N-Benzylphenethylamines in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of quantifying N-benzylphenethylamines in biological samples. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying N-benzylphenethylamines in biological samples?

A1: The most prevalent and robust methods for the quantification of N-benzylphenethylamines in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex biological samples.[3][4][5][6]

Q2: How can I effectively extract N-benzylphenethylamines from biological samples like plasma, urine, or blood?

A2: Common extraction techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation.[3][4][5][6] SPE with hydrophilic-lipophilic balance (HLB) cartridges has been shown to provide good recoveries and reduce matrix effects.[4] LLE is also a viable and rugged method for sample cleanup.[5] Protein precipitation is a simpler and faster technique, often used for high-throughput analysis.[6]

Q3: What are the key challenges in the analysis of N-benzylphenethylamines?

A3: A significant challenge is the differentiation of positional isomers, which can be difficult to separate chromatographically.[1] Mass spectral techniques, including the analysis of ion ratios, can aid in their differentiation.[1] Other challenges include managing matrix effects from complex biological samples, ensuring good recovery during sample preparation, and achieving low limits of detection and quantification.[3][4]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: To minimize matrix interference, solid-phase extraction is an effective clean-up step.[3] Additionally, optimizing the chromatographic separation and using a stable isotope-labeled internal standard can help to compensate for matrix effects.

Q5: What are typical validation parameters for a quantitative method for N-benzylphenethylamines?

A5: Method validation should be performed according to international guidelines and typically includes the assessment of selectivity, sensitivity (limit of detection and quantification), matrix effect, linearity, precision (intra-day and inter-day), accuracy, recovery, and stability.[3][4]

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
  • Question: My chromatographic peaks for N-benzylphenethylamines are showing significant tailing or fronting. What could be the cause and how can I fix it?

  • Answer:

    • Check Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of amine-containing compounds like N-benzylphenethylamines. Ensure the pH is appropriate for the analyte's pKa to maintain a consistent ionization state. Adding a small amount of an acid, such as 0.1% formic acid, to the mobile phase can improve peak shape.[3][4]

    • Column Choice and Condition: A C18 reversed-phase column is commonly used for the separation of these compounds.[3][4] Poor peak shape could indicate column degradation or incompatibility. Consider using a column with end-capping or a different stationary phase.

    • Sample Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting the sample or reducing the injection volume.

    • Injection Solvent: The composition of the solvent used to reconstitute the dried extract should be similar to or weaker than the initial mobile phase to avoid peak distortion.

Issue 2: Low Analyte Recovery
  • Question: I am experiencing low recovery of my target N-benzylphenethylamines after sample preparation. What are the potential reasons and solutions?

  • Answer:

    • Suboptimal Extraction Method: The chosen extraction method may not be efficient for your specific analytes and matrix. If using LLE, ensure the pH of the aqueous phase is optimized for the extraction of the basic N-benzylphenethylamines into the organic solvent. For SPE, check that the sorbent type and the wash/elution solvents are appropriate. Hydrophilic-lipophilic balance cartridges are often a good choice.[4]

    • Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb the analytes completely from the SPE sorbent. Try a stronger elution solvent or increase the elution volume.

    • Analyte Instability: N-benzylphenethylamines may be susceptible to degradation during sample processing, especially at extreme pH or high temperatures. Keep samples cool and process them promptly.

    • Evaporation to Dryness: During the solvent evaporation step, volatile analytes may be lost. Avoid excessive heat or a strong nitrogen stream. Reconstituting the sample immediately after drying is also crucial.

Issue 3: High Matrix Effects and Poor Signal-to-Noise Ratio
  • Question: My LC-MS/MS analysis is suffering from high matrix effects, leading to a poor signal-to-noise ratio. How can I improve this?

  • Answer:

    • Improve Sample Cleanup: As mentioned, SPE is a very effective technique for removing matrix components that can cause ion suppression or enhancement.[3][4]

    • Optimize Chromatographic Separation: Ensure that the target analytes are chromatographically separated from the bulk of the matrix components. Adjusting the gradient elution program can help to elute interfering compounds at different retention times.

    • Use a Diverter Valve: If your LC system is equipped with a diverter valve, you can divert the flow to waste during the parts of the run where highly interfering matrix components elute, preventing them from entering the mass spectrometer.

    • Internal Standard: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is highly recommended to compensate for signal variations caused by matrix effects.

Experimental Protocols

Protocol 1: Quantification of N-benzylphenethylamines in Human Plasma using LC-MS/MS

This protocol is a generalized procedure based on common practices reported in the literature.[3][5]

1. Sample Preparation (Liquid-Liquid Extraction) [5]

  • To a 300 µL aliquot of human plasma, add the internal standard (e.g., a deuterated analog).
  • Basify the plasma sample.
  • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of hexane and ethyl acetate).
  • Vortex and centrifuge to separate the layers.
  • Transfer the organic layer to a new tube.
  • Acidify the organic phase and evaporate it to dryness under a gentle stream of nitrogen.
  • Reconstitute the dried residue in a suitable mobile phase for injection.

2. LC-MS/MS Analysis

  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: C8 or C18 reversed-phase column (e.g., 150 x 2.1 mm, 3 µm particle size).[3][5]
  • Mobile Phase:
  • Solvent A: 0.1% formic acid in water.[4]
  • Solvent B: 0.1% formic acid in acetonitrile or methanol.[3][4]
  • Gradient Elution: A typical gradient might start with a low percentage of organic phase, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
  • Flow Rate: 0.3 mL/min.[4]
  • Injection Volume: 5-10 µL.
  • MS System: Triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to each analyte and the internal standard.

Quantitative Data Summary

Compound ClassBiological MatrixExtraction MethodAnalytical MethodLinearity Range (ng/mL)LOQ (ng/mL)Reference
BenzphetamineHuman PlasmaLiquid-Liquid ExtractionHPLC-MS/MS0.050 - 1000.050[5]
Phenethylamines (BOX series)Rat UrineSolid-Phase ExtractionLC-MS10 - 50012.4 - 23.4[3]
Illicit PhenethylaminesAmniotic FluidSolid-Phase ExtractionLC-MS/MSVaries by analyteVaries by analyte[4]
BNMPA and metabolitesUrineLiquid-Liquid ExtractionGC-MS25 - 50025[2]
Novel Psychoactive SubstancesWhole BloodProtein PrecipitationLC-MS/MS0.25 - 25Varies by analyte[6]

Visualizations

Experimental Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for quantifying N-benzylphenethylamines.

Troubleshooting_Low_Recovery Start Low Analyte Recovery Check_Extraction Is the extraction method optimized? Start->Check_Extraction Optimize_Extraction Optimize extraction parameters (pH, solvent, sorbent) Check_Extraction->Optimize_Extraction No Check_Elution Is elution from SPE complete? Check_Extraction->Check_Elution Yes Optimize_Extraction->Check_Elution Optimize_Elution Use stronger elution solvent or increase volume Check_Elution->Optimize_Elution No Check_Stability Is the analyte stable during processing? Check_Elution->Check_Stability Yes Optimize_Elution->Check_Stability Minimize_Degradation Keep samples cool, process promptly Check_Stability->Minimize_Degradation No Check_Evaporation Is there loss during evaporation? Check_Stability->Check_Evaporation Yes Minimize_Degradation->Check_Evaporation Optimize_Evaporation Use gentle N2 stream, avoid excessive heat Check_Evaporation->Optimize_Evaporation Yes End Recovery Improved Check_Evaporation->End No Optimize_Evaporation->End

Caption: Troubleshooting guide for low analyte recovery.

Solid_Phase_Extraction SPE_Cartridge SPE Cartridge Sorbent Bed Interferences_Out Interferences SPE_Cartridge:p->Interferences_Out Analyte_Out Analyte of Interest SPE_Cartridge:p->Analyte_Out Load 1. Load Sample Sample_In Sample + Interferences Wash 2. Wash (Remove Interferences) Wash->SPE_Cartridge:c Elute 3. Elute (Collect Analyte) Elute->SPE_Cartridge:c Sample_In->SPE_Cartridge:c

Caption: Conceptual diagram of the Solid-Phase Extraction (SPE) process.

References

Validation & Comparative

Validating (2,3-Dimethoxy-benzyl)-phenethyl-amine as a 5-HT2A Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the validation of (2,3-Dimethoxy-benzyl)-phenethyl-amine as a serotonin 5-HT2A receptor agonist. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide leverages data from structurally related N-benzyl phenethylamine analogs and established 5-HT2A agonists to provide a predictive framework for its potential activity. The N-benzyl substitution on phenethylamines is known to significantly enhance affinity and potency at the 5-HT2A receptor.[1][2]

Comparative Analysis of 5-HT2A Receptor Agonists

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of several N-benzyl phenethylamine derivatives and well-characterized 5-HT2A agonists. This data serves as a benchmark for predicting the potential activity of this compound. The data primarily focuses on compounds with a 2,5-dimethoxy-phenethylamine core (part of the "2C-x" series), which are then N-benzylated (the "NBOMe" series).

Compound5-HT2A Ki (nM)5-HT2A EC50 (nM)Receptor SystemFunctional Assay
N-Benzyl Phenethylamine Analogs
25H-NBOMe~16-19~40Human recombinantInositol Phosphate (IP) Accumulation
25D-NBOMeSubnanomolar0.51-1.5Human recombinantIP Accumulation
25E-NBOMeSubnanomolar0.51-1.5Human recombinantIP Accumulation
25I-NBOHSubnanomolar0.51-1.5Human recombinantIP Accumulation
Benchmark 5-HT2A Agonists
DOI ((±)-1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane)Low nanomolar~40Human recombinantIP Accumulation
2C-B (4-Bromo-2,5-dimethoxyphenethylamine)9.3-Human recombinant-
TCB-20.75 (human), 0.73 (rat)36Rat recombinantIP3 Accumulation
Serotonin (5-HT)Low nanomolar~40Human recombinantIP Accumulation

Note: Data is compiled from multiple sources and assay conditions may vary.[1][3][4][5]

Experimental Protocols for 5-HT2A Agonist Validation

To validate a novel compound such as this compound as a 5-HT2A agonist, a series of in vitro experiments are typically performed.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the 5-HT2A receptor.

Methodology:

  • Cell Preparation: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK-293 or CHO cells) are used.

  • Radioligand: A radiolabeled antagonist with high affinity for the 5-HT2A receptor, such as [3H]ketanserin or [3H]spiperone, or a radiolabeled agonist like [125I]DOI is used.

  • Assay Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Detection: After incubation, the membranes are washed to remove unbound radioligand, and the amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Objective: To determine the functional potency (EC50) and efficacy of the test compound as a 5-HT2A receptor agonist.

A. Inositol Phosphate (IP) Accumulation Assay:

  • Principle: The 5-HT2A receptor is a Gq/11-coupled receptor. Its activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Methodology:

    • Cells expressing the 5-HT2A receptor are pre-labeled with [3H]myo-inositol.

    • The cells are then stimulated with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • The accumulated [3H]inositol phosphates are then separated by ion-exchange chromatography and quantified by liquid scintillation counting.

  • Data Analysis: A dose-response curve is generated, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) is calculated.

B. Calcium Mobilization Assay:

  • Principle: The increase in intracellular IP3 triggers the release of calcium (Ca2+) from intracellular stores.

  • Methodology:

    • Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • The cells are then stimulated with varying concentrations of the test compound.

    • The change in intracellular calcium concentration is measured using a fluorescence plate reader or a microscope.

  • Data Analysis: A dose-response curve is plotted, and the EC50 is determined.

Visualizing Key Processes and Relationships

To better understand the validation process and the context of the target compound, the following diagrams have been generated.

G Canonical 5-HT2A Receptor Signaling Pathway Agonist 5-HT2A Agonist (this compound) Receptor 5-HT2A Receptor Agonist->Receptor Binds to Gq_protein Gq/11 Protein Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: Canonical 5-HT2A receptor signaling pathway.

G Experimental Workflow for 5-HT2A Agonist Validation cluster_0 In Vitro Characterization cluster_1 Comparative Analysis Test_Compound Test Compound (this compound) Binding_Assay Radioligand Binding Assay Test_Compound->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) Test_Compound->Functional_Assay Data_Analysis Data Analysis (Ki and EC50 Determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Comparison with Known Agonists Data_Analysis->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR Conclusion Conclusion on 5-HT2A Agonist Profile SAR->Conclusion

Caption: Experimental workflow for 5-HT2A agonist validation.

G Structural Comparison of N-Benzyl Phenethylamines Target This compound Phenethylamine Core N-Benzyl Group (2,3-Dimethoxy) Analog1 N-(2-Methoxybenzyl)-phenethylamine Phenethylamine Core N-Benzyl Group (2-Methoxy) Target:p1->Analog1:p1 Target:p2->Analog1:p2 Structural Similarity Analog2 N-(3-Methoxybenzyl)-phenethylamine Phenethylamine Core N-Benzyl Group (3-Methoxy) Target:p1->Analog2:p1 Target:p2->Analog2:p2 Structural Similarity Analog3 N-(2,3-Methylenedioxybenzyl)-phenethylamine Phenethylamine Core N-Benzyl Group (2,3-Methylenedioxy) Target:p1->Analog3:p1 Target:p2->Analog3:p2 Structural Similarity

Caption: Structural comparison of N-Benzyl Phenethylamines.

References

Potency Analysis of (2,3-Dimethoxy-benzyl)-phenethyl-amine in Relation to Other NBOMe Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted potency of (2,3-Dimethoxy-benzyl)-phenethyl-amine, a member of the N-benzyl-phenethylamine (NBOMe) class of compounds, against other well-characterized NBOMe derivatives. The comparison is based on established structure-activity relationships (SAR) within this chemical family, as direct experimental data for this compound is not currently available in the public domain.

Executive Summary

This compound is a synthetic compound belonging to the NBOMe family, which are known for their high affinity and agonist activity at the serotonin 5-HT2A receptor. While quantitative receptor binding data for this specific molecule is not published, analysis of closely related analogues allows for a qualitative assessment of its likely potency. The N-benzyl substitution is a critical determinant of high affinity in this class of compounds. Specifically, methoxy substitutions on the benzyl ring, particularly at the 2-position, are known to significantly enhance potency. The presence of a second methoxy group at the 3-position, as in the compound of interest, is likely to modulate this effect. This guide synthesizes available experimental data for other NBOMe compounds to provide a framework for estimating the potential activity of this compound.

Data Presentation: A Comparative Analysis of NBOMe Compound Potency

The following table summarizes the receptor binding affinities (Ki) and functional potencies (EC50) for a selection of NBOMe compounds at the human 5-HT2A receptor. This data, gathered from published in vitro studies, serves as a benchmark for understanding the potential potency of this compound.[1][2] The N-2-methoxybenzyl substitution on the parent 2C compounds generally leads to a significant increase in 5-HT2A receptor affinity.[1][2]

Compound4-SubstituentN-Benzyl Substituent5-HT2A Ki (nM)5-HT2A EC50 (nM)
25H-NBOMe-H2-methoxy2.8315.3
25B-NBOMe-Br2-methoxy0.260.44
25C-NBOMe-Cl2-methoxy0.190.37
25I-NBOMe-I2-methoxy0.0440.04
25CN-NBOH-CN2-hydroxy~1.0 (High picomolar)Not Reported

Ki (inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity. EC50 (half-maximal effective concentration) is a measure of functional potency; a lower value indicates higher potency.

Structure-activity relationship studies of N-benzyl phenethylamines have shown that substitutions at the 2' and 3' positions of the N-benzyl ring are generally well-tolerated.[3] While a 2'-methoxy group is a hallmark of high potency, the addition of a 3'-methoxy group may have variable effects. For instance, N-(2,3-methylenedioxybenzyl) substituted compounds, which are structurally analogous to 2,3-dimethoxybenzyl compounds, were found to be generally less potent than their N-(2-hydroxybenzyl) counterparts, though they exhibited increased selectivity for the 5-HT2A receptor.[4] Based on these findings, it can be hypothesized that this compound is a potent 5-HT2A agonist, though its precise affinity and potency relative to compounds like 25I-NBOMe would require direct experimental determination.

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. The following is a generalized description of the methodologies used in the cited research to determine receptor binding affinity and functional potency.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK) 293 cells are transiently transfected with the gene encoding the human 5-HT2A receptor. After incubation, the cells are harvested, and the cell membranes are isolated through centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand for the 5-HT2A receptor (e.g., [3H]ketanserin) and varying concentrations of the unlabeled test compound (e.g., an NBOMe derivative).

  • Separation and Detection: The reaction is terminated by rapid filtration, separating the receptor-bound radioligand from the unbound radioligand. The radioactivity retained on the filter is then measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Flux Assay)

Functional assays measure the biological response elicited by a compound upon binding to its receptor. For Gq-coupled receptors like 5-HT2A, a common method is to measure changes in intracellular calcium levels.

  • Cell Culture and Dye Loading: HEK293 cells expressing the 5-HT2A receptor are plated and incubated. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test compound are added to the cells.

  • Signal Detection: A fluorometric imaging plate reader (FLIPR) or a similar instrument is used to measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration upon receptor activation.

  • Data Analysis: The concentration-response data are fitted to a sigmoidal curve to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.

Visualizations

Experimental Workflow for Receptor Binding Assay

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture HEK293 Cell Culture transfection Transfect with 5-HT2A Receptor Gene cell_culture->transfection membrane_prep Isolate Cell Membranes transfection->membrane_prep incubation Incubate Membranes with Radioligand and Test Compound membrane_prep->incubation filtration Separate Bound and Unbound Ligand incubation->filtration scintillation Measure Radioactivity filtration->scintillation ic50_calc Calculate IC50 scintillation->ic50_calc ki_calc Calculate Ki using Cheng-Prusoff Equation ic50_calc->ki_calc

Caption: Workflow of a typical radioligand receptor binding assay.

Signaling Pathway of NBOMe Compounds at the 5-HT2A Receptor

signaling_pathway NBOMe NBOMe Compound HT2A 5-HT2A Receptor NBOMe->HT2A Binds to Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_response Cellular Response Ca_release->Cellular_response PKC_activation->Cellular_response potency_comparison cluster_target Target Compound cluster_sar Structure-Activity Relationship (SAR) Analysis cluster_data Available Experimental Data cluster_conclusion Predicted Potency target_compound This compound sar_2_methoxy N-(2-methoxybenzyl) substitution greatly increases potency target_compound->sar_2_methoxy sar_3_methoxy 3'-position substitution is tolerated, but effect on potency is variable target_compound->sar_3_methoxy prediction Likely a potent 5-HT2A agonist. Direct comparison requires experimental validation. sar_2_methoxy->prediction sar_3_methoxy->prediction known_nbomes Quantitative data for other NBOMe compounds (e.g., 25I-NBOMe) known_nbomes->prediction Provides context

References

A Comparative Analysis of 2,3- and 2,5-Dimethoxy-N-benzylphenethylamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the synthesis, receptor pharmacology, and structure-activity relationships of 2,5-dimethoxy-N-benzylphenethylamines (NBOMes) and a theoretical comparison to their lesser-known 2,3-dimethoxy isomers.

This guide provides a detailed comparative analysis of 2,3- and 2,5-dimethoxy-N-benzylphenethylamines, a class of potent serotonergic compounds. While extensive research has been conducted on the 2,5-dimethoxy substituted series, commonly known as NBOMes, a significant knowledge gap exists regarding their 2,3-dimethoxy counterparts. This guide aims to summarize the available quantitative data for the 2,5-dimethoxy series, provide detailed experimental protocols for further research, and offer a theoretical perspective on the potential pharmacological profile of the 2,3-dimethoxy isomers based on established structure-activity relationships.

Introduction

N-benzylphenethylamines are a class of psychoactive compounds that have garnered significant interest in the scientific community due to their high affinity and potency at serotonin receptors, particularly the 5-HT₂A subtype. The substitution pattern on the phenethylamine ring dramatically influences their pharmacological profile. The 2,5-dimethoxy substitution has been extensively studied, leading to a family of compounds referred to as "NBOMes."[1][2][3] However, the pharmacological properties of the 2,3-dimethoxy substituted N-benzylphenethylamines remain largely unexplored in publicly available scientific literature. This guide provides a comprehensive overview of the well-characterized 2,5-dimethoxy series and offers a framework for the investigation of the 2,3-dimethoxy isomers.

Synthesis

The synthesis of N-benzylphenethylamines is typically achieved through a reductive amination reaction between the corresponding phenethylamine and a substituted benzaldehyde.

General Synthesis Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Phenethylamine 2,3- or 2,5-Dimethoxy- phenethylamine ReductiveAmination Reductive Amination (e.g., NaBH4 or NaBH(OAc)3) Phenethylamine->ReductiveAmination Benzaldehyde Substituted Benzaldehyde Benzaldehyde->ReductiveAmination NBnPEA 2,3- or 2,5-Dimethoxy- N-benzylphenethylamine ReductiveAmination->NBnPEA

General synthetic scheme for N-benzylphenethylamines.

Receptor Pharmacology: A Tale of Two Isomers (One Well-Studied)

The primary molecular targets for the 2,5-dimethoxy-N-benzylphenethylamine (NBOMe) series are the serotonin 5-HT₂ receptors.[4][5][6][7] N-benzylation of 2,5-dimethoxyphenethylamines significantly increases their affinity and potency at the 5-HT₂ₐ receptor compared to their non-benzylated precursors.[6]

Quantitative Data for 2,5-Dimethoxy-N-benzylphenethylamines

The following tables summarize the receptor binding affinities (Kᵢ) and functional potencies (EC₅₀) for a selection of 2,5-dimethoxy-N-benzylphenethylamines at human serotonin receptors.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of 2,5-Dimethoxy-N-benzylphenethylamine Analogues

Compound5-HT₂ₐ5-HT₂C
25H-NBOMe1.9 ± 0.34.3 ± 0.6
25B-NBOMe0.29 ± 0.042.1 ± 0.3
25C-NBOMe0.44 ± 0.061.8 ± 0.2
25I-NBOMe0.15 ± 0.021.2 ± 0.1

Data compiled from multiple sources. Variations in experimental conditions may exist.

Table 2: Functional Potencies (EC₅₀, nM) of 2,5-Dimethoxy-N-benzylphenethylamine Analogues (IP₁ Accumulation)

Compound5-HT₂ₐ5-HT₂C
25H-NBOMe10.3 ± 1.516.2 ± 2.1
25B-NBOMe0.48 ± 0.072.5 ± 0.4
25C-NBOMe0.61 ± 0.092.1 ± 0.3
25I-NBOMe0.22 ± 0.031.5 ± 0.2

Data compiled from multiple sources. Variations in experimental conditions may exist.

The Unexplored Territory: 2,3-Dimethoxy-N-benzylphenethylamines

To date, there is a notable absence of published pharmacological data for the 2,3-dimethoxy-N-benzylphenethylamine series. This lack of data prevents a direct quantitative comparison with the well-characterized 2,5-dimethoxy isomers.

Structure-Activity Relationships (SAR) and Theoretical Comparison

Based on the extensive SAR studies of the 2,5-dimethoxy series, we can hypothesize how the isomeric shift to a 2,3-dimethoxy substitution pattern might influence pharmacological activity.

  • 5-HT₂ₐ Receptor Activation: The 2,5-dimethoxy substitution pattern is considered optimal for high-affinity binding and potent agonism at the 5-HT₂ₐ receptor. The methoxy groups are believed to interact with key residues within the receptor's binding pocket. Shifting the 5-methoxy group to the 3-position would alter the electronic distribution and steric profile of the phenethylamine ring, which could potentially reduce affinity and/or efficacy.

  • Receptor Selectivity: The 2,5-dimethoxy series generally exhibits high affinity for both 5-HT₂ₐ and 5-HT₂C receptors.[6][7] The change to a 2,3-dimethoxy arrangement might alter this selectivity profile, though the extent of this change is difficult to predict without experimental data.

5-HT₂ₐ Receptor Signaling Pathway

Agonist 2,5-Dimethoxy-N-benzyl- phenethylamine 5HT2A_R 5-HT2A Receptor Agonist->5HT2A_R Binds to Gq_G11 Gαq/11 5HT2A_R->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response

Canonical Gq-coupled signaling pathway for 5-HT₂ₐ receptor agonists.

Experimental Protocols

To facilitate research into the 2,3-dimethoxy-N-benzylphenethylamine series and enable a direct comparison with the 2,5-dimethoxy analogues, detailed experimental protocols are provided below.

Synthesis of N-(2-methoxybenzyl)-2-(2,3-dimethoxyphenyl)ethanamine (A Hypothetical Example)

Materials:

  • 2-(2,3-dimethoxyphenyl)ethanamine

  • 2-methoxybenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-(2,3-dimethoxyphenyl)ethanamine (1.0 eq) in DCM, add 2-methoxybenzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(2-methoxybenzyl)-2-(2,3-dimethoxyphenyl)ethanamine.

In Vitro Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Kᵢ) of test compounds at human 5-HT₂ₐ and 5-HT₂C receptors.

Materials:

  • Cell membranes expressing recombinant human 5-HT₂ₐ or 5-HT₂C receptors.

  • Radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ, [³H]mesulergine for 5-HT₂C).

  • Non-specific binding control (e.g., mianserin or spiperone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds dissolved in DMSO.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, cell membranes, radioligand, and either vehicle, non-specific binding control, or test compound.

  • Incubate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Determine the IC₅₀ value from the resulting dose-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vitro Functional Assay (Inositol Phosphate Accumulation)

Objective: To determine the functional potency (EC₅₀) and efficacy of test compounds as agonists at human 5-HT₂ₐ and 5-HT₂C receptors.

Materials:

  • HEK-293 cells stably expressing human 5-HT₂ₐ or 5-HT₂C receptors.

  • Cell culture medium and supplements.

  • Assay medium containing [³H]myo-inositol.

  • Stimulation buffer containing LiCl.

  • Test compounds dissolved in DMSO.

  • Dowex AG1-X8 resin.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Plate the cells in 24-well plates and allow them to adhere.

  • Label the cells with [³H]myo-inositol in the assay medium for 24-48 hours.

  • Wash the cells and pre-incubate with stimulation buffer.

  • Add serial dilutions of the test compounds and incubate for a specified time (e.g., 60 minutes) at 37°C.

  • Terminate the reaction by adding ice-cold formic acid.

  • Isolate the inositol phosphates by anion exchange chromatography using Dowex resin.

  • Elute the [³H]inositol phosphates and quantify the radioactivity by scintillation counting.

  • Generate dose-response curves and calculate EC₅₀ and maximal response (Eₘₐₓ) values.

Experimental Workflow for Pharmacological Characterization

Start Test Compound (2,3- or 2,5-dimethoxy-NBnPEA) BindingAssay Radioligand Binding Assay Start->BindingAssay FunctionalAssay Inositol Phosphate Accumulation Assay Start->FunctionalAssay Determine_Ki Determine Ki (Binding Affinity) BindingAssay->Determine_Ki Determine_EC50_Emax Determine EC50 and Emax (Potency and Efficacy) FunctionalAssay->Determine_EC50_Emax SAR_Analysis Structure-Activity Relationship Analysis Determine_Ki->SAR_Analysis Determine_EC50_Emax->SAR_Analysis End Comparative Pharmacological Profile SAR_Analysis->End

Workflow for in vitro pharmacological characterization.

Conclusion

The 2,5-dimethoxy-N-benzylphenethylamine (NBOMe) series represents a class of highly potent 5-HT₂ₐ receptor agonists with well-documented pharmacological profiles. In stark contrast, the 2,3-dimethoxy isomers remain a scientific enigma due to a lack of published research. This guide has provided a comprehensive summary of the existing data for the 2,5-dimethoxy series and outlined the necessary experimental framework to investigate their 2,3-dimethoxy counterparts. The direct comparison of these two isomeric series through the generation of new experimental data will undoubtedly provide valuable insights into the nuanced structure-activity relationships governing ligand-receptor interactions at serotonin receptors and aid in the rational design of novel pharmacological tools and potential therapeutic agents.

References

A Comparative Analysis of (2,3-Dimethoxy-benzyl)-phenethyl-amine and LSD Efficacy at 5-HT2C Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of N-benzylphenethylamine derivatives, as representative analogues of (2,3-Dimethoxy-benzyl)-phenethyl-amine, and Lysergic acid diethylamide (LSD) at the serotonin 2C (5-HT2C) receptor. The following sections present quantitative data, experimental methodologies, and signaling pathway diagrams to facilitate a comprehensive understanding of their respective pharmacological profiles.

Quantitative Efficacy Comparison

The primary mechanism of 5-HT2C receptor activation involves the Gq/11 signaling pathway, leading to the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) and subsequent mobilization of intracellular calcium. Efficacy is therefore commonly quantified by measuring the potency (EC50) and maximal response (Emax) in functional assays such as inositol phosphate accumulation or calcium mobilization.

Compound5-HT2C Receptor Efficacy (EC50, nM)5-HT2C Receptor Intrinsic Activity (% of 5-HT)Reference
LSD27Partial Agonist[1]
N-Benzylphenethylamine Analogues
N-(2-Methoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine2.0>70%[1]
N-(2-Hydroxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine1.1>70%[1]
N-(2,3-Methylenedioxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine2.5>70%[1]
N-(2-Fluorobenzyl)-4-bromo-2,5-dimethoxyphenethylamine11>70%[1]

Note: The data for N-benzylphenethylamine analogues are for compounds with a 4-bromo-2,5-dimethoxy substitution on the phenethylamine core, as this is a well-characterized series. The specific (2,3-Dimethoxy-benzyl) substitution is not detailed in the cited literature, but the provided data on related analogues with substitutions on the N-benzyl ring offer a strong basis for comparison. Most of the tested N-benzylphenethylamines exhibit high intrinsic activity, greater than 70% of the response to serotonin[1].

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the efficacy of ligands at the 5-HT2C receptor.

Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the production of inositol monophosphate (IP1), a downstream product of phospholipase C (PLC) activation, as a measure of Gq/11 pathway activation.

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and transiently transfected with a plasmid encoding the human 5-HT2C receptor.

  • Cell Plating: Transfected cells are seeded into 24-well plates at a density of 2 x 10^6 cells per well and incubated overnight.

  • Radiolabeling: The culture medium is replaced with a serum-free, inositol-free medium containing 1 µCi/mL of [³H]-inositol. The cells are incubated overnight to allow for the incorporation of the radiolabel into cellular phosphoinositides.

  • Compound Incubation: The cells are washed with Krebs-Bicarbonate buffer containing 15 mM Lithium Chloride (LiCl) to inhibit the degradation of inositol phosphates. Cells are then incubated for 60 minutes with varying concentrations of the test compounds (e.g., N-benzylphenethylamine analogues or LSD).

  • Extraction and Quantification: The reaction is terminated by the addition of a stop solution (e.g., a mixture of methanol, water, and HCl). The [³H]-inositol monophosphate is then extracted, purified via anion exchange chromatography, and quantified using a scintillation counter.

  • Data Analysis: The amount of [³H]-inositol monophosphate produced at each compound concentration is used to generate dose-response curves and calculate EC50 values.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) that occurs upon Gq/11 pathway activation.

  • Cell Culture and Transfection: HEK293 cells stably or transiently expressing the human 5-HT2C receptor are used.

  • Cell Plating: Cells are seeded in 96-well plates and grown to confluence.

  • Dye Loading: The cells are loaded with a cell-permeant fluorescent calcium indicator dye, such as Fluo-4 AM or Fura-2 AM, in a suitable buffer (e.g., Krebs buffer). The dye is loaded for a specific time at a controlled temperature (e.g., 37°C).

  • Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument with integrated fluidics. Varying concentrations of the test compounds are added to the wells.

  • Fluorescence Measurement: The instrument monitors the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response at each compound concentration is used to construct dose-response curves and determine EC50 values.

Signaling Pathways and Experimental Workflow

5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor primarily signals through the Gq/11 G-protein. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Recent studies suggest that the 5-HT2C receptor can also couple to other G-proteins, such as Gi/o and G12/13, leading to a more complex signaling profile. Psychedelic compounds like LSD have been shown to exhibit a bias towards the Gq/11 pathway at the 5-HT2C receptor.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., N-Benzylphenethylamine, LSD) Receptor 5-HT2C Receptor Agonist->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream Efficacy_Workflow Start Start Cell_Culture Cell Culture & Transfection with 5-HT2C Receptor Start->Cell_Culture Assay_Prep Assay Preparation Cell_Culture->Assay_Prep IP_Assay Inositol Phosphate Assay: Radiolabeling with [³H]-inositol Assay_Prep->IP_Assay  IP Assay Ca_Assay Calcium Mobilization Assay: Loading with Ca²⁺ sensitive dye Assay_Prep->Ca_Assay Ca²⁺ Assay   Compound_Incubation Incubation with Test Compound (Varying Concentrations) IP_Assay->Compound_Incubation Ca_Assay->Compound_Incubation Measurement Measurement Compound_Incubation->Measurement IP_Measure Quantify [³H]-IP1 Measurement->IP_Measure  IP Assay Ca_Measure Measure Fluorescence Change Measurement->Ca_Measure Ca²⁺ Assay   Data_Analysis Data Analysis: Dose-Response Curves, EC50 Calculation IP_Measure->Data_Analysis Ca_Measure->Data_Analysis End End Data_Analysis->End

References

Cross-Reactivity Profile of (2,3-Dimethoxy-benzyl)-phenethyl-amine at Serotonin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of (2,3-Dimethoxy-benzyl)-phenethyl-amine and structurally related N-benzylphenethylamines, commonly known as NBOMes, at various serotonin (5-HT) receptors. The information presented herein is intended to support research and drug development efforts by providing a clear overview of the binding affinities and functional activities of these compounds, alongside the experimental protocols used for their characterization. While direct experimental data for this compound is limited in the public domain, its pharmacological profile can be inferred from the extensive studies on its close analogs.

Summary of Serotonin Receptor Cross-Reactivity

N-benzylphenethylamines, including the NBOMe series, are potent agonists at several serotonin receptors, with a particularly high affinity for the 5-HT2A receptor, which is believed to mediate their psychedelic effects.[1][2][3] However, these compounds also exhibit significant cross-reactivity at other 5-HT receptor subtypes, as well as other monoamine receptors, which contributes to their complex pharmacological profile and potential for adverse effects.[4][5]

The N-2-methoxybenzyl substitution, a key feature of the NBOMe class, generally increases binding affinity at 5-HT2A and 5-HT2C receptors while reducing affinity for 5-HT1A receptors.[4][6] This results in compounds with high 5-HT2A/5-HT1A selectivity.[4][6]

Quantitative Comparison of Binding Affinities and Functional Activities

The following table summarizes the in vitro binding affinities (Ki) and functional activities (EC50) of various N-benzylphenethylamines at human serotonin receptors. These values provide a quantitative measure of the compounds' potency and selectivity.

Compound5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2C Ki (nM)5-HT1A Ki (nM)Reference
25H-NBOMe1.10.041.9>1000[4]
25B-NBOMe0.290.074--[7]
25I-NBOMe0.6-4.61800[8]
Mescaline-NBOMe1.40.511>1000[4]

Note: Lower Ki and EC50 values indicate higher binding affinity and functional potency, respectively. The data presented is for human receptors unless otherwise specified.

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Objective: To measure the binding affinity (Ki) of the test compound at various serotonin receptor subtypes.

General Procedure:

  • Membrane Preparation: Cell membranes expressing the specific human serotonin receptor subtype (e.g., 5-HT2A, 5-HT2C, 5-HT1A) are prepared from transfected cell lines (e.g., HEK293, CHO).

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C, [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (Calcium Mobilization)

Functional assays measure the biological response elicited by a compound upon binding to a receptor. Calcium mobilization assays are commonly used for Gq-coupled receptors like the 5-HT2A and 5-HT2C receptors.

Objective: To determine the functional potency (EC50) and efficacy of the test compound as an agonist at 5-HT2A and 5-HT2C receptors.

General Procedure:

  • Cell Culture: Cells (e.g., HEK293) stably expressing the human 5-HT2A or 5-HT2C receptor are cultured in appropriate media.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are exposed to varying concentrations of the test compound.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined by fitting the concentration-response data to a sigmoidal curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the 5-HT2A receptor and a typical experimental workflow for assessing receptor cross-reactivity.

G 5-HT2A Receptor Signaling Pathway Ligand 5-HT2A Agonist (this compound) Receptor 5-HT2A Receptor Ligand->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway.

G Experimental Workflow for Receptor Cross-Reactivity Screening cluster_0 Primary Screening cluster_1 Secondary Screening (Functional Assays) cluster_2 Data Analysis and Profiling Start Test Compound (this compound) Binding_Assay Radioligand Binding Assay (Panel of Serotonin Receptors) Start->Binding_Assay Determine_Ki Determine Ki values Binding_Assay->Determine_Ki Select_Receptors Select Receptors with High Binding Affinity Determine_Ki->Select_Receptors Functional_Assay Functional Assay (e.g., Calcium Mobilization) Select_Receptors->Functional_Assay Determine_EC50 Determine EC50 and Efficacy Functional_Assay->Determine_EC50 Analyze_Data Analyze Selectivity and Potency Determine_EC50->Analyze_Data Profile Generate Cross-Reactivity Profile Analyze_Data->Profile

Caption: Experimental Workflow for Receptor Cross-Reactivity Screening.

References

comparing the hallucinogenic activity of different N-benzyl phenethylamine isomers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Hallucinogenic Activity of N-Benzyl Phenethylamine Isomers for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of the hallucinogenic activity of prominent N-benzyl phenethylamine isomers, focusing on their interaction with the serotonin 5-HT2A receptor, the primary mediator of their psychedelic effects. The N-benzyl substitution on the phenethylamine scaffold significantly enhances the affinity and potency of these compounds compared to their non-benzylated precursors.[1][2] This guide will focus on the most well-characterized isomers: 25B-NBOMe, 25C-NBOMe, and 25I-NBOMe.

Mechanism of Action: The 5-HT2A Receptor Signaling Pathway

N-benzyl phenethylamine isomers are potent agonists at the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR).[3][4] Activation of the 5-HT2A receptor is the crucial molecular event initiating the hallucinogenic cascade.[1] Upon binding, the receptor undergoes a conformational change, activating the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5] This signaling cascade is believed to be fundamental to the psychedelic effects of these compounds.

5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes from PIP2 DAG DAG PLC->DAG Hydrolyzes from PIP2 Ligand N-Benzyl Phenethylamine Isomer Ligand->Receptor Binds PIP2 PIP2 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Effects (Hallucinogenic Activity) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway.

Quantitative Comparison of Isomer Activity

The hallucinogenic potential of N-benzyl phenethylamine isomers is primarily assessed through their binding affinity and functional potency at the 5-HT2A receptor, and by in vivo behavioral assays in animal models. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for hallucinogenic effects in humans and is mediated by 5-HT2A receptor activation.[3][4][6]

Compound5-HT2A Binding Affinity (Ki, nM)5-HT2A Functional Potency (EC50, nM)Head-Twitch Response (ED50, mg/kg)
25B-NBOMe 0.520.440.049
25C-NBOMe 0.470.280.024
25I-NBOMe 0.250.160.014

Note: Lower values indicate higher affinity and potency. Data is compiled from multiple sources and may vary based on experimental conditions. The provided values represent a consensus from available literature.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the hallucinogenic activity of these compounds are provided below.

Radioligand Binding Assay for 5-HT2A Receptor

This assay determines the binding affinity (Ki) of a compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis node_prep Prepare cell membranes expressing human 5-HT2A receptors (e.g., from CHO-K1 cells) node_incubate Incubate membranes with a radioligand (e.g., [3H]ketanserin) and varying concentrations of the test isomer node_prep->node_incubate node_filter Separate bound from free radioligand via rapid filtration over glass fiber filters (e.g., GF/B) node_incubate->node_filter node_wash Wash filters to remove non-specifically bound radioligand node_filter->node_wash node_count Quantify bound radioactivity using a scintillation counter node_wash->node_count node_analyze Calculate IC50 value (concentration of isomer that displaces 50% of radioligand) node_count->node_analyze node_convert Convert IC50 to Ki using the Cheng-Prusoff equation node_analyze->node_convert Calcium Mobilization Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Addition cluster_measurement Measurement cluster_data_analysis Data Analysis node_plate Plate cells expressing human 5-HT2A receptors in a 96-well plate node_load Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) node_plate->node_load node_add Add varying concentrations of the N-benzyl phenethylamine isomer to the wells node_load->node_add node_measure Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or similar instrument node_add->node_measure node_analyze Plot the peak fluorescence response against the log concentration of the isomer node_measure->node_analyze node_determine Determine the EC50 value (concentration for 50% maximal response) node_analyze->node_determine Head-Twitch Response (HTR) Assay Workflow cluster_animal_prep Animal Preparation cluster_admin Drug Administration cluster_observation Observation & Recording cluster_analysis_htr Data Analysis node_acclimate Acclimate male C57BL/6J mice to the testing environment node_inject Administer various doses of the N-benzyl phenethylamine isomer (or vehicle control) via subcutaneous or intraperitoneal injection node_acclimate->node_inject node_observe Place individual mice in an observation chamber and record behavior for a set period (e.g., 30-60 minutes) node_inject->node_observe node_count Count the number of head twitches, - either by trained observers or - using an automated system with a head-mounted magnet and magnetometer node_observe->node_count node_plot Plot the mean number of head twitches against the drug dose node_count->node_plot node_calc_ed50 Calculate the ED50 value (dose that produces 50% of the maximal response) using non-linear regression node_plot->node_calc_ed50

References

N-Benzyl Substituents and 5-HT2A Receptor Affinity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and the 5-HT2A receptor is critical for the design of novel therapeutics. The introduction of an N-benzyl group to phenethylamine and tryptamine scaffolds has been a significant strategy in modulating the affinity and functional activity of these compounds at the 5-HT2A receptor. This guide provides a comparative analysis of various N-benzyl substituents, summarizing key experimental data and outlining the methodologies used to determine these interactions.

Impact of N-Benzyl Substitution on 5-HT2A Receptor Affinity

N-benzyl substitution of phenethylamine-based 5-HT2A receptor agonists can lead to a substantial increase in binding affinity and functional activity.[1][2] This is in stark contrast to earlier findings where simpler N-alkyl substitutions, such as with methyl, ethyl, or propyl groups, resulted in compounds with significantly reduced activity.[1] The N-benzylphenethylamines are now recognized as some of the most potent 5-HT2A receptor ligands known.[3]

The position and nature of substituents on the N-benzyl ring play a crucial role in determining the affinity and selectivity for the 5-HT2A receptor. Studies have shown that substitution at the ortho or meta positions of the benzyl group tends to enhance affinity, while para substitution often leads to a reduction.[4][5] For instance, N-(2-methoxybenzyl) substituted compounds have been found to be highly potent.[1] Furthermore, the introduction of a large lipophilic group on the benzyl ring generally improves affinity.[4][5]

The structure-activity relationship (SAR) is complex, with subtle changes in substitution leading to significant differences in pharmacological profiles. For example, in a series of N-benzylphenethylamines, replacing a trifluoromethyl (CF3) group with a cyano (CN) group can dramatically alter both affinity and selectivity for the 5-HT2A receptor depending on other substitutions in the molecule.[1] In silico modeling has suggested that the N-benzyl ring may engage in key pi-stacking interactions with aromatic residues, such as Phe339, Phe340, and Trp336, within the 5-HT2A receptor binding pocket.[3][6]

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki) of a selection of N-benzyl substituted compounds for the human 5-HT2A receptor. This data is compiled from various studies to provide a comparative overview.

Compound IDN-Benzyl SubstituentPhenethylamine/Tryptamine Core5-HT2A Ki (nM)Reference
1b 2-Hydroxybenzyl4-Bromo-2,5-dimethoxyphenethylamine-[1]
8b 2,3-Dichlorobenzyl4-Bromo-2,5-dimethoxyphenethylamine0.29[1][2][7]
6b 2-Cyano-3-methoxybenzyl4-Bromo-2,5-dimethoxyphenethylamine-[1]
1 2-Methoxybenzyl2,5-Dimethoxy-4-iodophenethylamineSubnanomolar[8]
5a 2-Methoxybenzyl5-Methoxytryptamine-[8]
5i 3-Iodobenzyl5-MethoxytryptamineSubnanomolar[8][9]
5f 4-Bromobenzyl5-Methoxytryptamine-[9]

Note: A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The determination of binding affinity and functional activity of these compounds relies on standardized in vitro pharmacological assays. A typical workflow for a radioligand competition binding assay is described below.

Radioligand Competition Binding Assay for 5-HT2A Receptor

This protocol outlines the measurement of a test compound's affinity for the 5-HT2A receptor by its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[10][11]

  • Radioligand: A high-affinity 5-HT2A receptor radioligand, such as [3H]ketanserin or [125I]-DOI.[8][9][10]

  • Test Compounds: N-benzyl substituted phenethylamines or tryptamines of interest.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., ketanserin or methysergide) to determine non-specific binding.[10]

  • Assay Buffer: Typically a Tris-based buffer at physiological pH.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).[12]

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[12]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Structure-Activity Relationships and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SAR_Influence cluster_Substituents N-Benzyl Substituents cluster_Affinity 5-HT2A Receptor Affinity Ortho/Meta Substitution Ortho/Meta Substitution Increased Affinity Increased Affinity Ortho/Meta Substitution->Increased Affinity Enhances Para Substitution Para Substitution Decreased Affinity Decreased Affinity Para Substitution->Decreased Affinity Reduces Lipophilic Groups Lipophilic Groups Lipophilic Groups->Increased Affinity Improves Polar ortho Groups Polar ortho Groups Enhanced Potency Enhanced Potency Polar ortho Groups->Enhanced Potency Enhances Increased Affinity->Enhanced Potency

Caption: Influence of N-benzyl substituents on 5-HT2A receptor affinity.

Radioligand_Binding_Workflow A 1. Membrane Preparation (5-HT2A expressing cells) B 2. Assay Plate Setup (Radioligand, Test Compound, Membranes) A->B C 3. Incubation (Reach Equilibrium) B->C D 4. Rapid Filtration (Separate Bound from Unbound) C->D E 5. Filter Washing (Remove Non-specific Binding) D->E F 6. Scintillation Counting (Measure Radioactivity) E->F G 7. Data Analysis (Calculate IC50 and Ki) F->G

Caption: Experimental workflow for a 5-HT2A radioligand binding assay.

Conclusion

The addition of an N-benzyl group is a powerful tool for modulating the affinity and functional profile of ligands targeting the 5-HT2A receptor. The specific substitution pattern on the benzyl ring provides a rich avenue for fine-tuning these properties, with ortho and meta substitutions, as well as lipophilic groups, generally leading to increased affinity. The data presented in this guide, along with the outlined experimental protocols, offer a valuable resource for researchers engaged in the design and evaluation of novel 5-HT2A receptor ligands for potential therapeutic applications.

References

Differentiating Methoxybenzyl Positional Isomers in NBOMe Compounds: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The clandestine synthesis of novel psychoactive substances (NPS) presents a continuous challenge for forensic and analytical laboratories. Among these, the NBOMe series of potent hallucinogens requires precise analytical methods to differentiate between their positional isomers, particularly the methoxybenzyl isomers, as subtle structural variations can lead to significant differences in psychoactivity and legal status. This guide provides an objective comparison of key analytical techniques used for the differentiation of these isomers, supported by experimental data and detailed methodologies.

Executive Summary

The differentiation of methoxybenzyl positional isomers (ortho-, meta-, and para-) in NBOMe compounds is crucial for accurate identification. While several analytical techniques can be employed, their efficacy, sensitivity, and the need for derivatization vary. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique, with derivatization significantly enhancing its discriminatory power. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the advantage of distinguishing isomers without derivatization. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed structural information for unambiguous identification. Chemometric analysis further aids in the classification of isomers based on mass spectral data.

Data Presentation: Comparison of Analytical Techniques

The following tables summarize quantitative data from various studies on the differentiation of NBOMe methoxybenzyl positional isomers.

Table 1: Gas Chromatography (GC) Retention Indices for 25C-NBOMe and 25I-NBOMe Isomers

CompoundRetention Index (± 95% Confidence Interval)
ortho-25C-NBOMe2614 ± 15[1][2]
meta-25C-NBOMe2666 ± 13[1][2]
para-25C-NBOMe2692 ± 13[1][2]
ortho-25I-NBOMe2821 ± 16[1][2]
meta-25I-NBOMe2877 ± 15[1][2]
para-25I-NBOMe2904 ± 12[1][2]

Data obtained using a 5% diphenyl column.[1][2]

Table 2: Key Differentiating Ions in Electron Ionization Mass Spectrometry (EI-MS) of NBOMe Isomers

m/z ValueSignificance for Isomer Differentiation
91Abundance varies significantly between positional isomers, related to the formation of the tropylium ion.[2]
121Typically the base peak in the EI-MS spectra of many NBOMe compounds.[2]
150Relative abundance is a key differentiator between ortho, meta, and para isomers.[2]
186Discriminating ion for 25C-NBOMe isomers.[2]
278Discriminating ion for 25I-NBOMe isomers.[2]

Table 3: Performance of Canonical Discriminant Analysis (CDA) for NBOMe Isomer Classification

DatasetClassification Accuracy
Data from three instrumental setups and wide concentration range99.5%[1][2]
Data within a single instrument (excluding low abundance spectra)>99.9%[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further research.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the separation and identification of volatile and semi-volatile compounds. For NBOMe isomers, derivatization is often employed to enhance chromatographic separation and mass spectral differentiation.

Sample Preparation and Derivatization:

  • Dissolve the NBOMe standard or sample in a suitable solvent (e.g., methanol, chloroform).

  • For derivatization, evaporate the solvent under a stream of nitrogen.

  • Add a derivatizing agent such as trifluoroacetic anhydride (TFAA) and an appropriate solvent (e.g., ethyl acetate).

  • Heat the mixture (e.g., at 70°C for 20 minutes) to facilitate the reaction.

  • After cooling, the sample is ready for injection into the GC-MS system.

Instrumentation and Parameters (Example):

  • Gas Chromatograph: Agilent GC system (or equivalent) with a VF-5MS column (10 m x 0.15 mm x 0.15 µm).[2]

  • Injection: 1 µL injection volume, 250°C injector temperature, 100:1 split ratio.[2]

  • Oven Program: Initial temperature of 150°C, ramped to 280°C at 25°C/min, held for 1 min.[2]

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[2]

  • Mass Spectrometer: Scanned from m/z 25–500 after a 0.5 min solvent delay.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique that can often differentiate isomers without the need for derivatization.

Sample Preparation:

  • Dissolve the NBOMe standard or sample in a suitable solvent compatible with the mobile phase (e.g., methanol/water mixture).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Instrumentation and Parameters (Example):

  • Liquid Chromatograph: Waters Acquity UPLC system (or equivalent) with an Acquity HSS T3 column.[3]

  • Mobile Phase: A gradient of two solvents, such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: Thermo QExactive or Agilent 6550 QTOF (or equivalent) with an electrospray ionization (ESI) source.[3]

  • Analysis Mode: Tandem MS (MS/MS) is used to generate fragment ions for structural confirmation and isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical structure of molecules, making it an excellent tool for the unambiguous differentiation of isomers.

Sample Preparation:

  • Dissolve a sufficient amount of the purified NBOMe isomer in a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Transfer the solution to an NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Provides information on the number of different types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between atoms and provide definitive structural assignments.[4]

Visualization of Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key processes in the differentiation of NBOMe isomers.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample NBOMe Isomer Mixture Derivatization Derivatization (e.g., TFAA) Sample->Derivatization Optional GCMS GC-MS Sample->GCMS LCMS LC-MS/MS Sample->LCMS NMR NMR Sample->NMR IR GC-IR / ATR-FTIR Sample->IR Derivatization->GCMS Data Retention Times Mass Spectra NMR Spectra IR Spectra GCMS->Data LCMS->Data NMR->Data IR->Data Chemometrics Chemometric Analysis (PCA, CDA) Data->Chemometrics Identification Isomer Identification Data->Identification Chemometrics->Identification

Caption: General experimental workflow for the differentiation of NBOMe positional isomers.

Caption: The "ortho effect" leading to unique fragmentation in EI-MS for ortho-isomers.

Technique_Comparison_Logic Start Need to Differentiate NBOMe Isomers Derivatization Is Derivatization Acceptable? Start->Derivatization GCMS Use GC-MS with Derivatization Derivatization->GCMS Yes LCMS Use LC-MS/MS Derivatization->LCMS No Ambiguity Is there still ambiguity? GCMS->Ambiguity LCMS->Ambiguity Spectroscopy Use NMR or GC-IR for confirmation Ambiguity->Spectroscopy Yes Identified Isomer Identified Ambiguity->Identified No Spectroscopy->Identified

Caption: Logical flow for selecting an analytical technique for NBOMe isomer differentiation.

References

Safety Operating Guide

Proper Disposal of (2,3-Dimethoxy-benzyl)-phenethyl-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Safety and Disposal Synopsis

(2,3-Dimethoxy-benzyl)-phenethyl-amine is a hazardous chemical requiring meticulous handling and disposal to ensure personnel safety and environmental protection. This substance is classified as toxic if swallowed, causes severe skin burns and eye damage, is harmful to aquatic life, and may be corrosive to metals[1]. Adherence to federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA), is mandatory for the management of hazardous waste[2][3]. This guide provides detailed procedures for the safe disposal of this compound in a laboratory setting.

Hazard and Personal Protective Equipment (PPE) Summary

Before handling or preparing for disposal, it is imperative to be aware of the associated hazards and to use appropriate personal protective equipment.

Hazard ClassificationRecommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 3)[1]Do not eat, drink, or smoke when using this product[1].
Skin Corrosion (Category 1B)[1]Wear protective gloves, protective clothing, and face protection[1].
Serious Eye Damage (Category 1)[1]Wear eye protection[1].
Corrosive to Metals (Category 1)[1]Keep only in original or other suitable non-metal container[1].
Acute Aquatic Hazard (Category 3)[1]Avoid release to the environment[1].

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound.

1. Waste Identification and Segregation:

  • Hazardous Waste Determination: Due to its toxicity, corrosivity, and environmental hazards, this compound must be managed as hazardous waste[1][4].

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions[5]. Specifically, do not mix with acids, oxidizing agents, or other incompatible materials[6]. This is a critical step in the lab packing process for disposal[7].

2. Containerization and Labeling:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste accumulation. Given its corrosive properties towards metals, plastic containers are preferred[1][8]. The container must be kept tightly sealed to prevent the release of fumes[5].

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Toxic," "Corrosive")[5].

3. Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA, which should be at or near the point of generation[4][9].

  • Storage Conditions: The storage area must be cool, well-ventilated, and away from direct sunlight, heat sources, and incompatible substances[5]. Ensure the SAA is secure and only accessible to authorized personnel[1].

  • Volume Limits: Adhere to regulatory limits for hazardous waste accumulation. For instance, no more than 55 gallons of hazardous waste may be accumulated in an SAA[2][4].

4. Disposal Procedure:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in drains or sewers, as it is harmful to aquatic life[1][5][8].

  • Contact Environmental Health & Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company[5][10]. These entities are equipped to handle and transport chemical waste safely and in compliance with regulations[5].

  • Record Keeping: Maintain accurate records of the quantities, dates, and methods of waste disposal as required by institutional policies and regulatory agencies[5].

5. Spill and Emergency Procedures:

  • Spill Containment: In the event of a spill, immediately evacuate the area and ensure adequate ventilation. Use appropriate spill containment materials, such as absorbent pads, to control the spill[5]. Do not let the product enter drains[1].

  • Personal Protection: Personnel involved in the cleanup must wear the appropriate PPE, including gloves, goggles, face shields, and lab coats[5].

  • Emergency Contact: In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS) and seek immediate medical attention[1][11]. Contact your institution's emergency services.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 Preparation & Segregation cluster_1 Containment cluster_2 Storage cluster_3 Disposal A Identify Waste as Hazardous B Wear Appropriate PPE A->B C Segregate from Incompatible Waste B->C D Use a Labeled, Compatible Container C->D E Keep Container Tightly Closed D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G H DO NOT Pour Down Drain F->H

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.